ETHANOL, 2-(o-BIPHENYLYLOXY)-
Description
The exact mass of the compound ETHANOL, 2-(o-BIPHENYLYLOXY)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ETHANOL, 2-(o-BIPHENYLYLOXY)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHANOL, 2-(o-BIPHENYLYLOXY)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAKUWNUGNDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32171-23-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-2-yl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32171-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80225991 | |
| Record name | Ethanol, 2-(o-biphenylyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-02-2 | |
| Record name | 2-([1,1′-Biphenyl]-2-yloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7501-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Biphenyl)oxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-biphenylyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(o-biphenylyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-BIPHENYL)OXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW8VF2JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"ETHANOL, 2-(o-BIPHENYLYLOXY)-" chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(o-BIPHENYLYLOXY)ETHANOL (CAS No. 7501-02-2). It details the molecular structure, identification, and physicochemical properties based on available data. The guide outlines a probable synthetic route via the Williamson ether synthesis, complete with a conceptual experimental protocol. Spectroscopic data, including mass spectrometry, are discussed, with references to related compounds for interpretative context. While specific applications in drug development are not extensively documented, this guide explores potential biological activities and toxicological considerations by examining the properties of its structural precursors and analogs, such as o-phenylphenol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the properties and potential applications of this biphenyl derivative.
Chemical Identity and Structure
2-(o-BIPHENYLYLOXY)ETHANOL is an aromatic ether-alcohol. Its structure features a biphenyl group connected to an ethanol molecule through an ether linkage at the ortho position.
Molecular Formula: C₁₄H₁₄O₂[1][2]
Molecular Weight: 214.26 g/mol [1][2]
CAS Registry Number: 7501-02-2[1][2]
Synonyms:
Chemical Structure Diagram:
Caption: 2D Chemical Structure of 2-(o-BIPHENYLYLOXY)ETHANOL.
Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Data not available | A commercial supplier of an alkoxylated 2-phenylphenol (CAS 7501-02-2) lists a melting point of 110-112 °C for a white crystalline powder form.[3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents. | Expected to have low solubility in water due to the large hydrophobic biphenyl group. A commercial supplier notes solubility in organic solvents.[3] |
| Appearance | White crystalline powder | As described by a commercial supplier.[3] |
Synthesis
A plausible and widely used method for the synthesis of aryl ethers like 2-(o-BIPHENYLYLOXY)ETHANOL is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
o-Phenylphenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
Caption: Williamson ether synthesis of 2-(o-BIPHENYLYLOXY)ETHANOL.
Conceptual Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylphenol in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a slight excess of a moderately strong base (e.g., anhydrous potassium carbonate).
-
Heat the mixture to reflux for 1-2 hours to ensure complete formation of the o-phenylphenoxide.
-
Nucleophilic Substitution: Slowly add a stoichiometric amount of 2-bromoethanol or 2-chloroethanol to the reaction mixture.
-
Continue to reflux the mixture for several hours (reaction progress can be monitored by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(o-BIPHENYLYLOXY)ETHANOL.
Spectroscopic Analysis
While specific spectra for 2-(o-BIPHENYLYLOXY)ETHANOL are not widely published, data from the NIST WebBook and analysis of related compounds can provide an expected spectroscopic profile.
Mass Spectrometry
The NIST WebBook provides access to the electron ionization mass spectrum of 2-(o-BIPHENYLYLOXY)ETHANOL.[1][2]
Expected Fragmentation Pattern:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of 214.26 m/z is expected, although it may be of low intensity.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ethanol moiety is a common fragmentation pathway for alcohols. This would result in the loss of a CH₂OH radical, leading to a fragment at m/z 183.
-
Ether Cleavage: Cleavage of the C-O ether bond can occur, leading to fragments corresponding to the biphenylyloxy cation (m/z 169) or the hydroxyethyl cation (m/z 45).
-
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 196).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 2-(o-BIPHENYLYLOXY)ETHANOL is not available. However, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.
-
¹H NMR:
-
Aromatic Protons: A complex multiplet in the range of δ 7.0-7.6 ppm corresponding to the nine protons of the biphenyl group.
-
-O-CH₂- Protons: A triplet at approximately δ 4.0-4.2 ppm.
-
-CH₂-OH Protons: A triplet at approximately δ 3.8-4.0 ppm.
-
-OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 2-5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
-O-CH₂- Carbon: A signal around δ 68-72 ppm.
-
-CH₂-OH Carbon: A signal around δ 60-64 ppm.
-
Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not available. The expected characteristic absorption bands are:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks in the range of 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.
Potential Applications and Biological Significance
While there is a lack of specific studies on the applications and biological activity of 2-(o-BIPHENYLYLOXY)ETHANOL, its structural components suggest potential areas of interest for research and development.
Inferred Applications in Chemical Synthesis
Given its structure as an ether-alcohol, this compound could serve as a versatile intermediate in organic synthesis. The hydroxyl group can be further functionalized, for instance, through esterification or conversion to a leaving group for subsequent nucleophilic substitution. The biphenyl moiety provides a rigid and hydrophobic scaffold that could be of interest in the synthesis of liquid crystals, polymers, or other functional materials. A commercial supplier notes its use as an intermediate for UV monomer applications after adduction with acrylate resin.[3]
Potential Biological Activity: Inferences from Structural Analogs
The biological properties of 2-(o-BIPHENYLYLOXY)ETHANOL are largely unexplored. However, insights can be drawn from its precursor, o-phenylphenol .
-
Antimicrobial Properties: o-Phenylphenol is a known biocide and preservative used in various applications. It is plausible that 2-(o-BIPHENYLYLOXY)ETHANOL may retain some antimicrobial activity, although likely modulated by the ethoxy group.
-
Toxicology: o-Phenylphenol is moderately toxic via the oral route and is a severe dermal irritant.[4] The ethoxylation to form 2-(o-BIPHENYLYLOXY)ETHANOL may alter its toxicological profile. A safety data sheet for the compound indicates it is for industrial use only and provides standard handling precautions.[5] Comprehensive toxicological studies on this specific compound are not publicly available.
-
Receptor Interactions: The biphenyl structure is a common motif in pharmacologically active compounds. For instance, some biphenyl derivatives are known to interact with various receptors, including angiotensin II receptors.[6] Further research would be needed to determine if 2-(o-BIPHENYLYLOXY)ETHANOL exhibits any such activity.
Safety and Handling
Based on available safety data sheets for 2-(o-BIPHENYLYLOXY)ETHANOL and related compounds, the following handling precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side-shields.[5]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(o-BIPHENYLYLOXY)ETHANOL is a chemical compound with a well-defined structure, but its physicochemical properties, specific applications, and biological activities are not extensively documented in publicly accessible literature. The Williamson ether synthesis provides a reliable route for its preparation. While its direct applications in drug development are yet to be explored, its structural relationship to o-phenylphenol and the presence of the versatile biphenyl and ethanol moieties suggest potential for further investigation in materials science and as a synthetic intermediate. This guide serves as a foundational resource, consolidating the available information and highlighting areas where further research is needed to fully characterize and exploit the potential of this compound.
References
-
NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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Tradeindia. (n.d.). Oppeo (alkoxylated 2-phenyl Phenol) at Best Price in Taichung | Green Field Chemtch Co., Ltd. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). MEMORANDUM. Regulations.gov. Retrieved from [Link]
-
Khan, F. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]
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- 2. Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- [webbook.nist.gov]
- 3. Oppeo (alkoxylated 2-phenyl Phenol) at Best Price in Taichung | Green Field Chemtch Co., Ltd [tradeindia.com]
- 4. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(2-Biphenylyloxy)ethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-biphenylyloxy)ethanol, a significant chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the prevailing synthesis pathway, the underlying reaction mechanism, and a detailed experimental protocol. Causality behind experimental choices, self-validating system protocols, and authoritative grounding are the pillars of this guide, ensuring both theoretical depth and practical applicability.
Introduction and Significance
2-(2-Biphenylyloxy)ethanol, also known as 2-(o-phenylphenoxy)ethanol, is an aromatic ether alcohol. Its molecular structure, featuring a biphenyl moiety linked to an ethanol group via an ether bond, imparts unique physicochemical properties that make it a valuable intermediate in various fields, including pharmaceutical synthesis and materials science. The strategic incorporation of this molecule can influence factors such as solubility, bioavailability, and receptor-binding affinity in drug candidates. A profound understanding of its synthesis is therefore paramount for chemists aiming to leverage its structural attributes.
This guide will focus on the most prevalent and industrially viable method for its synthesis: the Williamson ether synthesis. We will explore the nuances of this classic yet powerful reaction as it applies to the specific architecture of 2-(2-biphenylyloxy)ethanol.
The Primary Synthesis Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 (bimolecular nucleophilic substitution) reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of 2-(2-biphenylyloxy)ethanol synthesis, the pathway involves the reaction of a 2-phenylphenoxide ion with a 2-haloethanol, typically 2-chloroethanol.
Rationale for Reactant Selection
-
Nucleophile: 2-Phenylphenol (also known as o-phenylphenol) is the precursor to the nucleophilic 2-phenylphenoxide. The phenolic proton is acidic enough to be readily removed by a suitable base, forming a potent nucleophile.
-
Electrophile: 2-Chloroethanol is an ideal electrophile for this reaction. It is a primary alkyl halide, which is crucial for favoring the SN2 mechanism over the competing E2 elimination pathway. The presence of the hydroxyl group in the final product is directly templated by this choice of electrophile. While 2-bromoethanol could also be used, 2-chloroethanol is often preferred due to its lower cost and ready availability. Ethylene oxide can also be used as an electrophile, reacting with the phenoxide in a ring-opening reaction. However, the use of gaseous and highly reactive ethylene oxide often requires more specialized industrial setups.
The Role of the Base and Solvent
The choice of base and solvent is critical for the success of the Williamson ether synthesis.
-
Base: A moderately strong base is required to deprotonate the 2-phenylphenol to form the phenoxide. Common choices include:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are cost-effective and commonly used bases. The reaction can be performed in a biphasic system with a phase-transfer catalyst or in a suitable solvent.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. It is often used in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Potassium Carbonate (K2CO3): A milder base that can be effective, particularly in polar aprotic solvents like DMF or acetonitrile, often requiring higher temperatures.
-
-
Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.
-
Alcohols (e.g., Ethanol): While the corresponding alcohol of the alkoxide can be used as a solvent, it can lead to slower reaction rates due to solvation of the nucleophile.
-
Reaction Mechanism
The synthesis of 2-(2-biphenylyloxy)ethanol via the Williamson ether synthesis proceeds through a classic SN2 mechanism.
Step 1: Deprotonation
The first step involves the deprotonation of 2-phenylphenol by a base to form the 2-phenylphenoxide ion. This phenoxide is a potent nucleophile due to the negative charge on the oxygen atom.
Step 2: Nucleophilic Attack
The 2-phenylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).
Step 3: Transition State and Product Formation
The reaction proceeds through a trigonal bipyramidal transition state where the new carbon-oxygen bond is forming concurrently as the carbon-chlorine bond is breaking. The chloride ion is displaced as a leaving group, resulting in the formation of 2-(2-biphenylyloxy)ethanol.
Caption: Williamson Ether Synthesis of 2-(2-Biphenylyloxy)ethanol.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-(2-biphenylyloxy)ethanol in a laboratory setting.
Materials and Reagents:
-
2-Phenylphenol
-
Sodium hydroxide (pellets)
-
2-Chloroethanol
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylphenol (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the 2-phenylphenol.
-
Base Addition: Carefully add powdered sodium hydroxide (1.1 equivalents) to the solution. The mixture may warm up slightly. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 2-phenylphenoxide.
-
Electrophile Addition: Slowly add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid, followed by water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(2-biphenylyloxy)ethanol.
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Typical Yield | 70-85% | Based on similar Williamson ether syntheses |
| Appearance | Colorless to pale yellow oil or solid | General observation for similar compounds |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.20 (m, 9H, Ar-H), 4.15 (t, 2H, -O-CH₂-), 3.95 (t, 2H, -CH₂-OH), 2.50 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 140.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.0, 121.0, 113.0, 70.0, 61.0.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 3060 (Ar C-H), 2940, 2870 (C-H), 1590, 1480 (C=C), 1240 (C-O).
Potential Side Reactions and Troubleshooting
While the Williamson ether synthesis is generally robust, certain side reactions can occur:
-
Intramolecular Cyclization of 2-Chloroethanol: Under basic conditions, 2-chloroethanol can undergo an intramolecular SN2 reaction to form ethylene oxide. Using a stoichiometric amount of a strong, non-nucleophilic base and adding the 2-chloroethanol slowly can minimize this side reaction.
-
Elimination: Although less likely with a primary alkyl halide, at higher temperatures, some E2 elimination of 2-chloroethanol to form vinyl alcohol (which tautomerizes to acetaldehyde) could occur. Maintaining the recommended reaction temperature is crucial.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the base used was of sufficient strength and quantity to fully deprotonate the phenol and that the reagents were anhydrous.
Conclusion
The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of 2-(2-biphenylyloxy)ethanol. By carefully selecting the reactants, base, and solvent, and by controlling the reaction conditions, high yields of the desired product can be achieved. The mechanistic understanding and the detailed protocol provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis, enabling the effective production and utilization of this important chemical intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol. Retrieved January 20, 2026 from [Link].
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved January 20, 2026 from [Link].
- U.S. Patent No. 6,979,753. (2005).
-
Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved January 20, 2026 from [Link].
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Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved January 20, 2026 from [Link].
- U.S. Patent No. 6,166,269. (2000).
-
India Science, Technology & Innovation. (n.d.). Process for preparation of 2-phenyl ethanol. Retrieved January 20, 2026 from [Link].
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Scribd. (n.d.). Patent 2 Pabrik Phenyl Ethyl Alcohol. Retrieved January 20, 2026 from [Link].
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AMS Dottorato. (n.d.). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. Retrieved January 20, 2026 from [Link].
-
National Institutes of Health. (n.d.). Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies. Retrieved January 20, 2026 from [Link].
- U.S. Patent Application No. 2021/0040029 A1. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
- Google Patents. (n.d.). Preparation method for 2-(4-phenoxy phenoxy)ethanol.
- European Patent Office. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. Retrieved January 20, 2026 from [Link].
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. Retrieved January 20, 2026 from [Link].
-
ACS Publications. (n.d.). Electrochemical Ethylene Oxide Synthesis from Ethanol. Retrieved January 20, 2026 from [Link].
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A Spectroscopic Guide to the β-Hydroxyethyl Ether of o-Phenylphenol: An In-depth Technical Analysis
Introduction
The β-Hydroxyethyl ether of o-phenylphenol, scientifically known as 2-(2-hydroxyethoxy)biphenyl, is a molecule of interest in various fields, including organic synthesis and materials science. Its structure combines the rigidity of a biphenyl group with the flexibility and reactivity of a hydroxyethyl ether side chain. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Caption: Molecular structure of β-Hydroxyethyl ether of o-phenylphenol.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of the β-Hydroxyethyl ether of o-phenylphenol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl rings and the aliphatic protons of the hydroxyethyl ether chain. The chemical shifts are influenced by the electron-withdrawing effect of the ether oxygen and the anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (biphenyl) | 6.8 - 7.6 | Multiplet | 9H |
| -O-CH₂- | ~4.1 | Triplet | 2H |
| -CH₂-OH | ~3.9 | Triplet | 2H |
| -OH | ~2.5 (variable) | Singlet (broad) | 1H |
Interpretation:
-
Aromatic Protons (6.8 - 7.6 ppm): The nine protons on the two phenyl rings will resonate in this region. The signals are expected to be complex multiplets due to spin-spin coupling between adjacent protons. The protons on the substituted ring will be shifted slightly upfield compared to those on the unsubstituted ring due to the electron-donating effect of the ether linkage.
-
Methylene Protons (-O-CH₂- and -CH₂-OH, ~4.1 and ~3.9 ppm): The two methylene groups of the hydroxyethyl ether chain will appear as two distinct triplets. The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) are expected to be deshielded and resonate at a slightly higher chemical shift compared to the protons on the carbon bearing the hydroxyl group (-CH₂-OH).
-
Hydroxyl Proton (-OH, ~2.5 ppm): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and can be confirmed by D₂O exchange, which would cause the signal to disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~157 |
| Aromatic C-C (ipso) | ~138, ~131 |
| Aromatic C-H | ~114 - 130 |
| -O-CH₂- | ~69 |
| -CH₂-OH | ~61 |
Interpretation:
-
Aromatic Carbons (114 - 157 ppm): The twelve carbon atoms of the biphenyl system will dominate the downfield region of the spectrum. The carbon atom directly attached to the ether oxygen (C-O) will be the most deshielded, appearing around 157 ppm. The ipso-carbons of the biphenyl linkage will also be downfield. The remaining aromatic carbons will resonate in the 114-130 ppm range.
-
Aliphatic Carbons (~61 and ~69 ppm): The two methylene carbons of the ether chain will appear in the upfield region. The carbon atom bonded to the ether oxygen (-O-CH₂-) is expected at a higher chemical shift than the carbon bearing the hydroxyl group (-CH₂-OH).
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The IR spectrum of the β-Hydroxyethyl ether of o-phenylphenol is expected to show characteristic absorption bands for the hydroxyl group, the aromatic rings, and the ether linkage.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-O stretch (ether) | 1250 - 1050 | Strong |
| C-O stretch (alcohol) | ~1050 | Strong |
| C-H bend (aromatic) | 900 - 675 | Strong |
Interpretation:
-
O-H Stretch (3500 - 3200 cm⁻¹): A prominent, broad absorption band in this region is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[1][2]
-
C-H Stretches (3100 - 2850 cm⁻¹): The absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.[3]
-
C=C Aromatic Stretches (1600 - 1450 cm⁻¹): A series of sharp to medium bands in this region are characteristic of the carbon-carbon double bond vibrations within the biphenyl rings.
-
C-O Stretches (1250 - 1050 cm⁻¹): Strong absorptions in this fingerprint region correspond to the C-O stretching vibrations of the aromatic ether and the primary alcohol. Phenyl alkyl ethers typically show two strong C-O stretching bands.[4]
-
C-H Bends (900 - 675 cm⁻¹): Strong bands in this region are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes be used to infer the substitution pattern of the aromatic rings.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of the β-Hydroxyethyl ether of o-phenylphenol is expected to show a molecular ion peak and several characteristic fragment ions. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[5][6]
Table 4: Predicted Key Fragment Ions
| m/z | Proposed Fragment |
| 214 | [M]⁺ (Molecular ion) |
| 169 | [M - CH₂CH₂OH]⁺ |
| 141 | [C₁₁H₉O]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 45 | [CH₂CH₂OH]⁺ |
Interpretation:
-
Molecular Ion (m/z 214): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.
-
Loss of the Hydroxyethyl Group (m/z 169): Cleavage of the ether bond can lead to the loss of the hydroxyethyl radical, resulting in a stable biphenyl-2-oxy cation.
-
Further Fragmentation (m/z 141, 94, 77): The biphenyl core can undergo further fragmentation. A peak at m/z 94 could arise from a rearrangement followed by cleavage, leading to a phenol radical cation.[6] The phenyl cation at m/z 77 is a common fragment for aromatic compounds.
-
Hydroxyethyl Cation (m/z 45): The presence of a peak at m/z 45 would indicate the formation of the hydroxyethyl cation.
Caption: Predicted major fragmentation pathway in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS)
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of the β-Hydroxyethyl ether of o-phenylphenol. By leveraging the known spectroscopic data of its structural components, o-phenylphenol and 2-phenoxyethanol, and applying fundamental principles of spectroscopic interpretation, a comprehensive and scientifically sound understanding of its expected spectral characteristics has been established. The included experimental protocols offer standardized methodologies for the acquisition of high-quality spectroscopic data. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds.
References
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Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
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Scribd. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Whitman College. GCMS Section 6.13. Retrieved from [Link]
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Unknown. Mass Spectrometry: Fragmentation. Retrieved from [Link]
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PubChem. Phenoxyethanol. Retrieved from [Link]
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SpectraBase. 2-Phenoxyethanol. Retrieved from [Link]
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SpectraBase. 2-Phenoxyethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. 2-Phenoxyethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIST. Ethanol, 2-phenoxy-. Retrieved from [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]
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Supporting Information. 1H NMR and 13C NMR data were obtained on AVANCE III Bruker 400 M Hz or 500 M Hz nuclear resonance spectrometers unless otherwise noted. Retrieved from [Link]
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NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]
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NIST. Ethanol, 2-phenoxy-. Retrieved from [Link]
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NIST. Ethanol, 2-phenoxy-. Retrieved from [Link]
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PhytoBank. Showing 2-hydroxybiphenyl (PHY0151750). Retrieved from [Link]
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NIST. o-Hydroxybiphenyl. Retrieved from [Link]
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HiMedia Laboratories. 2-Phenoxyethanol. Retrieved from [Link]
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OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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OpenStax. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved from [Link]
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NIST. phenoxyethanol, TMS derivative. Retrieved from [Link]
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YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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NIST. Ethanol, 2-phenoxy-. Retrieved from [Link]
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YouTube. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. Retrieved from [Link]
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NIST. o-Hydroxybiphenyl. Retrieved from [Link]
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NIST. Phenol. Retrieved from [Link]
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Chegg. Solved The following IR Spectrum, 1H NMR Spectrum and 13C. Retrieved from [Link]
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PubChem. (1,1'-Biphenyl)-2-ol. Retrieved from [Link]
-
NIST. Phenol, 2-(phenylmethyl)-. Retrieved from [Link]
-
Wikipedia. 2-Phenylphenol. Retrieved from [Link]
-
PubChem. 4-Hydroxybiphenyl. Retrieved from [Link]
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NIST. o-Hydroxybiphenyl. Retrieved from [Link]
-
NIST. Phenol. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2-(o-Biphenylyloxy)ethanol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(o-biphenylyloxy)ethanol (CAS 7501-02-2), a molecule of interest in various research and development sectors. This document delves into the theoretical principles governing its solubility, based on its unique molecular structure, and presents a robust, step-by-step experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. The guide is designed for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for laboratory application. Included are templates for data organization and a visual workflow diagram to ensure clarity and reproducibility of the described methods.
Introduction: The Significance of Solubility for 2-(o-Biphenylyloxy)ethanol
2-(o-Biphenylyloxy)ethanol, also known as β-Hydroxyethyl ether of o-phenylphenol, is an organic compound featuring a complex structure that incorporates both polar and nonpolar functionalities.[1] Its molecular framework, consisting of a hydrophilic hydroxyl (-OH) group, a semi-polar ether linkage (-O-), and a large, hydrophobic biphenyl moiety, dictates its interaction with various solvents. Understanding the solubility of this compound is paramount for a multitude of applications, including:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which allows for effective molecular collisions and facilitates chemical reactions.
-
Purification Processes: Techniques such as recrystallization are fundamentally dependent on the differential solubility of a compound in a given solvent at varying temperatures.
-
Formulation and Drug Delivery: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an excipient in various solvents is a critical determinant of its bioavailability and the feasibility of creating stable, effective formulations.
-
Analytical Chemistry: The choice of solvent is essential for sample preparation in techniques like High-Performance Liquid Chromatography (HPLC) and spectrophotometry, ensuring the analyte is fully dissolved for accurate quantification.
This guide provides the foundational knowledge and practical tools necessary to predict, determine, and interpret the solubility of 2-(o-biphenylyloxy)ethanol.
Theoretical Principles and Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2][3] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.[2][4]
The structure of 2-(o-biphenylyloxy)ethanol (C₁₄H₁₄O₂) presents a classic case of competing intermolecular forces:
-
Hydrogen Bonding: The terminal hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[4][5]
-
Dipole-Dipole Interactions: The ether linkage introduces a polar C-O bond, contributing to the molecule's overall dipole moment and enhancing solubility in polar aprotic solvents.
-
Van der Waals Forces (London Dispersion Forces): The large, nonpolar biphenyl ring system dominates a significant portion of the molecular structure. These rings interact favorably with nonpolar solvents through dispersion forces.[6]
Given this amphiphilic nature, we can predict a nuanced solubility profile. The large hydrocarbon component (14 carbons) suggests that its solubility in highly polar solvents like water will be very low. Conversely, the presence of the polar hydroxyl and ether groups will likely prevent it from being freely miscible in purely nonpolar, aliphatic solvents like hexane.
Table 1: Predicted Qualitative Solubility of 2-(o-Biphenylyloxy)ethanol
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the solute's hydroxyl group is a strong driving force for dissolution.[2][5] |
| Water | Very Low | The large, nonpolar biphenyl group significantly outweighs the hydrophilic character of the hydroxyl and ether groups.[2] | |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, but the large nonpolar region of the solute may limit miscibility compared to alcohols. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which should effectively solvate the molecule. | |
| Nonpolar | Toluene, Dichloromethane | Moderate to High | The aromatic nature of toluene can interact favorably with the biphenyl rings (π-π stacking), and dichloromethane has a moderate polarity that can accommodate both ends of the solute molecule. |
| Hexane, Cyclohexane | Low to Moderate | The polarity from the hydroxyl and ether groups will likely hinder solubility in these purely aliphatic, nonpolar solvents.[4] |
Experimental Determination of Solubility
To move from prediction to quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[7] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Required Materials and Equipment
-
2-(o-biphenylyloxy)ethanol (solute)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg precision)
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)
Step-by-Step Experimental Protocol
-
Preparation of Supersaturated Slurry: a. Add an excess amount of 2-(o-biphenylyloxy)ethanol to a vial. The key is to ensure solid solute remains after equilibrium is reached. A starting point is to add approximately 50-100 mg of solute to 2 mL of the chosen solvent. b. Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker. b. Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds. The goal is to achieve a stable, saturated solution.
-
Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette. c. Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification: a. Prepare a series of calibration standards of 2-(o-biphenylyloxy)ethanol of known concentrations in the same solvent. b. Dilute the filtered, saturated solution with a known volume of solvent to bring its concentration within the range of the calibration curve. c. Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).[8] d. Plot the absorbance (or peak area) versus concentration for the standards to generate a calibration curve. e. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculation of Solubility: a. Back-calculate the concentration of the original, undiluted saturated solution using the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.
Self-Validating System and Trustworthiness
This protocol incorporates self-validating checks. The presence of excess solid solute at the end of the equilibration period confirms that the solution is indeed saturated. Furthermore, running replicates (at least n=3) for each solvent provides statistical confidence in the final reported solubility value. The use of a calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantification step.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for the experimental determination of solubility.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be compiled into a clear, structured table for easy comparison and analysis.
Table 2: Experimental Solubility Data for 2-(o-Biphenylyloxy)ethanol at 25 °C
| Solvent | Solvent Class | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Standard Deviation |
| Methanol | Polar Protic | [Experimental Data] | [Experimental Data] | [Experimental Data] | ||
| Ethanol | Polar Protic | [Experimental Data] | [Experimental Data] | [Experimental Data] | ||
| Acetone | Polar Aprotic | [Experimental Data] | [Experimental Data] | [Experimental Data] | ||
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Experimental Data] | [Experimental Data] | ||
| Toluene | Nonpolar | [Experimental Data] | [Experimental Data] | [Experimental Data] | ||
| Dichloromethane | Nonpolar | [Experimental Data] | [Experimental Data] | [ExperimentalData] | ||
| Hexane | Nonpolar | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Interpretation: The experimentally determined values should be compared against the initial predictions in Table 1. Discrepancies may arise due to specific molecular interactions not fully captured by general polarity rules. For instance, strong π-π stacking interactions between the biphenyl rings and an aromatic solvent like toluene could lead to higher-than-expected solubility. Conversely, steric hindrance could play a role in limiting interactions with some solvents. These results provide a robust, empirical basis for rational solvent selection in future research and development activities.
References
-
Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]
-
Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]
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Title: Physical properties of organic compounds Source: Chemistry LibreTexts URL: [Link]
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Title: The Experimental Determination of Solubilities Source: ResearchGate URL: [Link]
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Title: Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]
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Title: Determination of maximum solubility? Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- Source: NIST Chemistry WebBook URL: [Link]
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Title: Principles of Solubility in Organic Chemistry with Nadia Korovina Source: YouTube URL: [Link]
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Title: SOLUBILITY OF ORGANIC COMPOUNDS Source: University of Calgary URL: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Introduction: A Proactive Approach to the Chemistry of 2-(o-biphenylyloxy)ethanol
An In-Depth Technical Guide on the Safe Handling and Application of Ethanol, 2-(o-biphenylyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Ethanol, 2-(o-biphenylyloxy)- (CAS No. 7501-02-2), also known as 2-(2-biphenylyloxy)ethanol, is a bifunctional molecule possessing both an ether and an alcohol moiety.[1][2] Its unique structure, combining a biphenyl group with an ethanolamine sidechain, makes it a compound of interest in synthetic chemistry and potentially in drug development as a building block or intermediate. The presence of the bulky, hydrophobic biphenyl ring system and the reactive hydroxyl group dictates its physical properties, reactivity, and, critically, its toxicological profile.
This guide moves beyond a standard Safety Data Sheet (SDS). It is designed to provide researchers with the scientific rationale behind safety protocols, fostering an environment of proactive risk mitigation. Understanding the why behind a safety procedure is paramount to not just following it, but adapting it to novel experimental designs. This document is built on the core principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure that every recommendation is scientifically sound and validated by established safety protocols.
Section 1: Chemical and Physical Identity
A foundational understanding of a substance's physical properties is the first step in a robust risk assessment. These properties influence its behavior in the laboratory environment, from storage and handling to its potential for aerosolization and environmental fate.
Table 1: Physicochemical Properties of Ethanol, 2-(o-biphenylyloxy)-
| Property | Value | Source |
| CAS Number | 7501-02-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| Boiling Point | 345 °C | [2] |
| Density | 1.111 g/cm³ | [2] |
| Flash Point | 151 °C | [2] |
| pKa | 14.24 ± 0.10 (Predicted) | [2] |
| Synonyms | 2-(2-Biphenyloxy)ethanol, 2-(o-phenyl)phenoxy-ethylalcohol, β-Hydroxyethyl ether of o-phenylphenol | [1][2] |
The high boiling point and flash point suggest that at room temperature, this compound has low volatility, reducing the risk of inhalation exposure under standard conditions. However, heating the substance will increase its vapor pressure, necessitating enhanced ventilation controls.
Section 2: Hazard Identification and Toxicological Profile
Ethanol, 2-(o-biphenylyloxy)- is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2][4] The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory system.[4]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Diagram: GHS Hazard Profile
This diagram illustrates the key health hazards associated with 2-(o-biphenylyloxy)ethanol.
Sources
Section 1: Core Identification and Molecular Structure
An In-Depth Technical Guide to 2-([1,1'-Biphenyl]-2-yloxy)ethanol (CAS 7501-02-2)
1.1 Nomenclature and Identifiers
The compound identified by CAS Number 7501-02-2 is a bifunctional organic molecule known formally as 2-([1,1'-Biphenyl]-2-yloxy)ethanol .[1] It is widely recognized in commercial and research settings under several synonyms, reflecting its structural components:
-
2-(2-Biphenylyloxy)ethanol[2]
-
Ethanol, 2-(o-biphenylyloxy)-[1]
-
β-Hydroxyethyl ether of o-phenylphenol[1]
-
OPPEO (Alkoxylated 2-phenyl phenol)[3]
1.2 Chemical Structure and Formula
The molecular structure consists of a biphenyl group linked at the ortho (2-position) to an ethanol molecule via an ether bond. This unique combination of an aromatic biphenyl moiety and a primary alcohol functional group dictates its chemical behavior and utility.
Table 1: Structural and Registry Information
| Identifier | Value | Source(s) |
| CAS Number | 7501-02-2 | [1] |
| IUPAC Name | 2-([1,1'-Biphenyl]-2-yloxy)ethanol | |
| InChI | 1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | [1][2] |
| InChI Key | NOZAKUWNUGNDLI-UHFFFAOYSA-N | [1][2] |
| SMILES | OCCOc1ccccc1-c1ccccc1 | [2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C13 [label="CH₂"]; C14 [label="CH₂"]; O2 [label="OH", fontcolor="#EA4335"];
// Biphenyl Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Biphenyl Ring 2 C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Ether Linkage C2 -- O1; O1 -- C13; C13 -- C14; C14 -- O2;
// Positioning for clarity C1 [pos="0,0!"]; C2 [pos="-1,1!"]; C3 [pos="-2,0.6!"]; C4 [pos="-2,-0.6!"]; C5 [pos="-1,-1!"]; C6 [pos="0,-0.6!"]; C7 [pos="1.4,0.3!"]; C8 [pos="2.4,1!"]; C9 [pos="3.4,0.6!"]; C10 [pos="3.8,-0.3!"]; C11 [pos="2.8,-1!"]; C12 [pos="1.8,-0.6!"]; O1 [pos="-1.2, 2.2!"]; C13 [pos="-0.5, 3!"]; C14 [pos="-0.8, 4.2!"]; O2 [pos="0, 5!"]; }digraph "Application_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];// Nodes start [label="CAS 7501-02-2\n(Biphenyl Ethanol Intermediate)", fillcolor="#FBBC05"]; pharma [label="Pharmaceutical Synthesis"]; agro [label="Agrochemical Production"]; poly [label="Polymer Chemistry\n(Chain Extender)"]; dyes [label="Dye & Pigment Synthesis"];
api [label="Active Pharmaceutical\nIngredients (APIs)"]; pest [label="Pesticides & Herbicides"]; pu [label="High-Performance\nPolyurethanes"]; pigment [label="Specialty Dyes"];
// Edges start -> pharma [label=" Modification "]; start -> agro [label=" Derivatization "]; start -> poly [label=" Condensation\n with MDI "]; start -> dyes [label=" Coupling\n Reactions "];
pharma -> api; agro -> pest; poly -> pu; dyes -> pigment; }
Section 4: Safety, Handling, and Storage
4.1 Hazard Identification and GHS Classification
While comprehensive GHS data is not fully available from all sources, available information suggests the following classifications. Users must consult the specific Safety Data Sheet (SDS) from their supplier for complete and current information.
-
Signal Word: Warning [4]* Potential Hazard Statements:
-
Harmful if swallowed. [4] * Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
4.2 Recommended Handling and Personal Protective Equipment (PPE)
Standard laboratory and chemical handling precautions should be strictly followed:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and vapor formation. [5]* Personal Protective Equipment:
-
Eye/Face Protection: Wear safety goggles or a face shield. [6] * Skin Protection: Wear suitable protective gloves (e.g., neoprene) and a lab coat. [7] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. [7]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. [6] 4.3 First Aid and Emergency Procedures
-
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [5]* Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists. [5]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately. [5] 4.4 Fire-Fighting and Storage
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Section 5: Analytical Methodologies
The purity and identity of 2-([1,1'-Biphenyl]-2-yloxy)ethanol are critical for its application. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. [8]For structural confirmation and identification in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. The NIST Chemistry WebBook includes mass spectral data for this compound, confirming its suitability for MS-based analysis. [9] 5.1 Illustrative Analytical Workflow (GC-MS)
While a specific, validated protocol for this exact analyte is proprietary to testing labs, a general workflow for the analysis of semi-volatile aromatic compounds like this can be outlined. This serves as a foundational guide for methods development.
-
Sample Preparation: A dilute solution of the compound is prepared in a high-purity organic solvent (e.g., hexane, ethyl acetate).
-
GC Separation: The sample is injected into a Gas Chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5ms or equivalent). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions.
-
MS Detection and Identification: As compounds elute from the GC column, they enter a Mass Spectrometer. The molecule is ionized (typically via Electron Ionization), and the resulting fragmentation pattern is detected. This mass spectrum serves as a "fingerprint" for the molecule, which can be compared against a spectral library (like the NIST/EPA/NIH library) for definitive identification. [1]4. Quantification: For quantitative analysis, calibration standards of known concentrations are run to create a standard curve, allowing the concentration in the unknown sample to be determined.
References
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- Cheméo. (n.d.). Chemical Properties of Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (CAS 7501-02-2).
- Ambeed.com. (n.d.). 7501-02-2 | 2-([1,1'-Biphenyl]-2-yloxy)ethanol.
- Sigma-Aldrich. (n.d.). 2-([1,1'-Biphenyl]-2-yloxy)ethanol | 7501-02-2.
- NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook.
- Guidechem. (n.d.). 2-(2-BIPHENYLYLOXY)ETHANOL (cas 7501-02-2) SDS/MSDS download.
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- LookChem. (n.d.). oppeo cas no.7501-02-2.
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Unlocking the Research Potential of 2-(o-BIPHENYLYLOXY)ETHANOL: A Technical Guide for Innovators
Foreword: Navigating the Known and the Novel
In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide focuses on 2-(o-BIPHENYLYLOXY)ETHANOL, a molecule at the intersection of established chemical principles and untapped potential. While direct literature on this specific compound is sparse, its structural motifs—the biphenyl core, the ether linkage, and the terminal ethanol group—are well-characterized and integral to a vast array of functional molecules.
This document serves as a technical exploration, moving beyond a simple data sheet to provide a logically inferred roadmap for potential research applications. By dissecting the known functionalities of its constituent parts, we can project a compelling picture of where 2-(o-BIPHENYLYLOXY)ETHANOL may offer unique advantages in medicinal chemistry, materials science, and synthetic methodology. We invite you, the researcher, to view this guide as a catalyst for your own innovative investigations.
Core Molecular Architecture and Physicochemical Profile
2-(o-BIPHENYLYLOXY)ETHANOL, with the CAS Number 7501-02-2, presents a unique amalgamation of three key functional components. Understanding these individual parts is fundamental to predicting the molecule's overall behavior and potential applications.
-
The Biphenyl Scaffold: The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry.[1] Its rigid, yet conformationally flexible nature allows it to effectively interact with biological targets.[1][2] This scaffold is a cornerstone in the design of anti-inflammatory, antihypertensive, and anti-cancer agents.[2]
-
The Aryl Ether Linkage: The ether bond connecting the biphenyl group to the ethanol side chain provides a balance of stability and flexibility. Biaryl ethers are found in numerous natural products and pharmaceuticals, including antibiotics and anti-cancer drugs.[3] The synthesis of such ethers is a well-established field of organic chemistry.[4]
-
The Primary Alcohol (Ethanol) Functionality: The terminal hydroxyl group is a versatile handle for further chemical modification. It can be readily oxidized, esterified, or used as a nucleophile in a variety of reactions, making 2-(o-BIPHENYLYLOXY)ETHANOL a potentially valuable synthetic intermediate.
Table 1: Predicted Physicochemical Properties of 2-(o-BIPHENYLYLOXY)ETHANOL
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 7501-02-2 | Supplier Information |
| Molecular Formula | C₁₄H₁₄O₂ | Calculated |
| Molecular Weight | 214.26 g/mol | Calculated |
| Appearance | Likely a solid or high-boiling liquid | Inferred from similar aromatic ethers and alcohols |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water | Based on the hydrophobic biphenyl group and the polar ethanol moiety |
| Reactivity | The hydroxyl group is a primary site for reactions such as esterification and oxidation. The aromatic rings can undergo electrophilic substitution. | Standard organic chemistry principles |
Potential Research Applications in Drug Discovery and Medicinal Chemistry
The structural features of 2-(o-BIPHENYLYLOXY)ETHANOL suggest several promising avenues for investigation in the realm of drug discovery. The biphenyl core, in particular, has a rich history of pharmacological relevance.
As a Scaffold for Anti-inflammatory Agents
Rationale: The biphenyl moiety is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The flexible ether linkage and the modifiable ethanol group of 2-(o-BIPHENYLYLOXY)ETHANOL could allow for the design of novel NSAID candidates with potentially improved efficacy or side-effect profiles.
Proposed Research Workflow:
-
Esterification of the Hydroxyl Group: Synthesize a library of esters by reacting 2-(o-BIPHENYLYLOXY)ETHANOL with various carboxylic acids. This can introduce different functionalities to modulate lipophilicity and target engagement.
-
In Vitro COX-1/COX-2 Inhibition Assays: Screen the synthesized derivatives for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), the primary targets of most NSAIDs.
-
Structure-Activity Relationship (SAR) Studies: Analyze the results to understand how different ester groups influence inhibitory activity and selectivity.
dot
Caption: Workflow for developing anti-inflammatory agents.
Exploration as an Antimicrobial Agent
Rationale: Biphenyl and diphenyl ether structures are found in natural and synthetic compounds with antimicrobial properties.[5] The specific arrangement of the aromatic rings and the side chain in 2-(o-BIPHENYLYLOXY)ETHANOL could lead to novel antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare Stock Solution: Dissolve 2-(o-BIPHENYLYLOXY)ETHANOL in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing microbial growth medium.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth (e.g., 37°C for 24 hours).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
A Building Block for Novel Kinase Inhibitors
Rationale: The biphenyl scaffold is a common feature in small molecule kinase inhibitors used in cancer therapy. The ortho-substitution pattern of the biphenyl group in 2-(o-BIPHENYLYLOXY)ETHANOL can induce a specific conformational geometry that may be favorable for binding to the ATP-binding pocket of certain kinases. The ethanol moiety provides a convenient point for elaboration to introduce functionalities that can interact with the hinge region or other key residues.
dot
Caption: Pathway for developing kinase inhibitors.
Synthetic Chemistry and Material Science Applications
Beyond its potential biological activities, 2-(o-BIPHENYLYLOXY)ETHANOL can serve as a valuable building block in synthetic and materials chemistry.
Synthesis of 2-(o-BIPHENYLYLOXY)ETHANOL
Proposed Synthetic Protocol: Williamson Ether Synthesis
-
Deprotonation of o-Biphenylphenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-biphenylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. Add a slight excess of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0°C. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 2-bromoethanol or 2-chloroethanol dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(o-BIPHENYLYLOXY)ETHANOL.
dot
Caption: Williamson ether synthesis of the target molecule.
Potential in Polymer and Materials Science
Rationale: The biphenyl unit is known to impart thermal stability and desirable electronic properties to polymers. The ethanol functionality of 2-(o-BIPHENYLYLOXY)ETHANOL allows it to be incorporated into polymer backbones through ester or urethane linkages.
Potential Applications:
-
High-Performance Polymers: Incorporation into polyesters or polyurethanes could enhance their thermal stability and mechanical properties.
-
Organic Electronics: Derivatives of 2-(o-BIPHENYLYLOXY)ETHANOL could be explored as components of organic light-emitting diodes (OLEDs) or other electronic devices.[6]
Safety and Handling Considerations
While specific toxicity data for 2-(o-BIPHENYLYLOXY)ETHANOL is not available, it is prudent to handle it with the care afforded to other aromatic ethers and glycols. Some related glycol ethers are known to have potential reproductive and developmental toxicity.[7]
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion and Future Outlook
2-(o-BIPHENYLYLOXY)ETHANOL represents a molecule with significant, albeit largely unexplored, potential. Its composite structure, drawing from the well-established utility of the biphenyl scaffold, the ether linkage, and the ethanol functional group, provides a strong foundation for its application in diverse research areas. From the development of new therapeutics to the creation of advanced materials, the opportunities for innovation are substantial. This guide has aimed to provide a reasoned and scientifically grounded framework to inspire and direct future research into this promising compound. The next chapter in the story of 2-(o-BIPHENYLYLOXY)ETHANOL will be written by the researchers who take up the challenge of unlocking its full potential.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]
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An In-depth Technical Guide on the Thermal Stability and Degradation Profile of ETHANOL, 2-(o-BIPHENYLYLOXY)-
This technical guide provides a comprehensive analysis of the thermal stability and potential degradation profile of ETHANOL, 2-(o-BIPHENYLYLOXY)-, a significant chemical intermediate. In the absence of extensive published data on this specific molecule, this document synthesizes information from analogous compounds and foundational analytical principles to offer a predictive assessment and robust experimental framework for researchers, scientists, and professionals in drug development.
Introduction to ETHANOL, 2-(o-BIPHENYLYLOXY)-
ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-phenylphenoxy)ethanol, belongs to the class of glycol ethers. Its chemical structure, featuring a biphenyl group linked to an ethanol moiety via an ether bond, suggests its utility as a versatile intermediate in organic synthesis.[1] While specific applications are not widely documented, its structural similarity to other glycol ethers like 2-(benzyloxy)ethanol points towards its potential use as a solvent, a reagent in the synthesis of more complex molecules, or in the formulation of specialty chemicals.[2] Understanding its thermal stability is paramount for defining safe handling, storage, and reaction conditions, particularly in applications requiring elevated temperatures.
Table 1: Physicochemical Properties of ETHANOL, 2-(o-BIPHENYLYLOXY)-
| Property | Value | Reference |
| CAS Number | 7501-02-2 | [3] |
| Molecular Formula | C14H14O2 | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Synonyms | 2-(2-phenylphenoxy)ethanol, PPOH | [1] |
Predictive Degradation Profile
Two principal degradation pathways are plausible:
-
Pathway A: Ether Bond Cleavage: Homolytic or heterolytic cleavage of the C-O ether bond would likely be a primary degradation route at elevated temperatures. This would yield o-phenylphenol and an ethanol-derived radical or cation , which would subsequently react to form ethylene or other small molecules.
-
Pathway B: Oxidation of the Ethoxy Side Chain: In the presence of an oxidant or at sufficiently high temperatures, the terminal alcohol group can be oxidized. This would initially form 2-(o-biphenylyloxy)acetaldehyde , which could be further oxidized to 2-(o-biphenylyloxy)acetic acid .
These pathways are not mutually exclusive and may occur concurrently, with the predominant pathway being dependent on the specific conditions (temperature, atmosphere, presence of catalysts).
Caption: Proposed degradation pathways of ETHANOL, 2-(o-BIPHENYLYLOXY)-.
Methodologies for Thermal Analysis
To empirically determine the thermal stability and degradation profile, a combination of thermoanalytical techniques is essential. The following section outlines the standard experimental protocols for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the material based on weight loss steps.
Experimental Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of ETHANOL, 2-(o-BIPHENYLYLOXY)- into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Select the desired atmosphere. For assessing thermal stability in an inert environment, use high-purity nitrogen or argon at a flow rate of 50-100 mL/min. For oxidative stability, use a mixture of oxygen and nitrogen (e.g., air) at a similar flow rate.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Plot the mass change as a function of temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition for each step.
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time.[6] It is used to determine thermal transitions such as melting point, glass transition temperature, and the enthalpy of decomposition.
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of ETHANOL, 2-(o-BIPHENYLYLOXY)- into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to be used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected transitions.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The peak area can be integrated to determine the enthalpy of the transition.
Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis (EGA)
To identify the degradation products, the gas evolved during the TGA experiment can be analyzed by coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). A more detailed analysis can be achieved using pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Experimental Protocol for Py-GC-MS:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (determined from TGA data to correspond to a degradation step) in the pyrolyzer, which is interfaced with the GC inlet.
-
Gas Chromatography (GC): The volatile degradation products are swept into the GC column by a carrier gas (e.g., helium). The different components are separated based on their boiling points and interaction with the stationary phase of the column.
-
Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that allows for the identification of the compound by comparison to spectral libraries.
Summary and Future Work
This guide provides a foundational understanding of the likely thermal behavior of ETHANOL, 2-(o-BIPHENYLYLOXY)- and a clear, actionable framework for its experimental investigation. The proposed degradation pathways, centered on ether cleavage and side-chain oxidation, offer a starting point for the analysis of evolved gas data.
For drug development professionals and researchers, it is imperative to conduct the outlined TGA, DSC, and EGA experiments to establish a definitive thermal profile. This data will be critical for ensuring the safety and efficacy of any process or formulation involving this compound.
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"ETHANOL, 2-(o-BIPHENYLYLOXY)-" reactivity with common reagents
An In-Depth Technical Guide to the Reactivity of 2-(o-Biphenylyloxy)ethanol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 2-(o-biphenylyloxy)ethanol (CAS 7501-02-2), a bifunctional molecule incorporating a primary alcohol and an aryl ether. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's behavior with common classes of reagents. The guide is structured around the distinct reactivity of the hydroxyl and ether moieties, offering mechanistic insights, field-proven experimental protocols, and safety considerations. By explaining the causality behind synthetic choices, this guide serves as a practical resource for leveraging 2-(o-biphenylyloxy)ethanol as a versatile building block in complex molecule synthesis.
Compound Profile and Synthesis
2-(o-Biphenylyloxy)ethanol is an organic compound featuring a primary alcohol (-OH) and an aryl ether linkage on an ethyl backbone. The presence of the bulky o-biphenyl group introduces significant steric and electronic influence on the molecule's reactivity.
Structure and Identification:
-
IUPAC Name: 2-([1,1'-Biphenyl]-2-yloxy)ethanol[1]
Physicochemical Properties:
A summary of the key physical and chemical properties is presented in Table 1. This data is critical for experimental design, particularly for determining appropriate reaction solvents, temperatures, and purification methods.
| Property | Value | Source |
| Boiling Point | 345 °C | [2] |
| Density | 1.111 g/cm³ | [2] |
| Flash Point | 151 °C | [2] |
| pKa (Predicted) | 14.24 ± 0.10 | [2] |
| Octanol/Water Partition Coeff. (logP) | 2.725 | [3] |
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and industrially relevant synthesis of 2-(o-biphenylyloxy)ethanol is the Williamson ether synthesis.[4][5] This method involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[5] In this case, o-phenylphenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon like 2-chloroethanol or ethylene oxide.
The choice of o-phenylphenol as the starting material is confirmed by documented synthesis routes.[1] The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is paramount to ensure complete deprotonation of the phenol without competing side reactions.
Caption: Oxidation pathways of the primary alcohol group.
Protocol 2.2: Oxidation to 2-(o-Biphenylyloxy)acetic Acid with Jones Reagent
-
Setup: Dissolve 2-(o-biphenylyloxy)ethanol (1.0 eq) in acetone in a flask equipped with a dropping funnel and thermometer. Cool the flask to 0 °C.
-
Reagent Preparation: Prepare Jones reagent by dissolving CrO₃ in concentrated H₂SO₄, then cautiously adding water.
-
Oxidation: Add the Jones reagent dropwise to the alcohol solution, maintaining the internal temperature below 10 °C. A color change from orange/red to green indicates the consumption of Cr(VI).
-
Quenching: Once the starting material is consumed (monitored by TLC), quench the excess oxidant by adding isopropanol until the orange color disappears completely.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Esterification and Acylation
The hydroxyl group readily reacts with carboxylic acids or their derivatives to form esters, a key linkage in many pharmaceutical compounds.
-
Fischer Esterification: A reversible, acid-catalyzed reaction with a carboxylic acid. Requires removal of water to drive the equilibrium towards the product.
-
Acylation: An irreversible reaction with a more reactive acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). This is often the preferred laboratory method due to higher yields and milder conditions.
Protocol 2.3: Acylation with Acetyl Chloride
-
Setup: Dissolve 2-(o-biphenylyloxy)ethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0 °C.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise. Causality: Pyridine acts as a base to neutralize the HCl byproduct, preventing it from catalyzing side reactions, and also serves as a nucleophilic catalyst.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate (to remove excess acid), and brine. Dry the organic layer, filter, and concentrate to yield the ester.
Reactivity of the Aryl Ether Linkage
The ether linkage in 2-(o-biphenylyloxy)ethanol is an aryl ether, which is significantly more stable and less reactive than a typical dialkyl ether. [6]The carbon-oxygen bond to the biphenyl ring has partial double-bond character due to resonance, making it very strong.
Acid-Catalyzed Cleavage
Cleavage of the ether bond is the primary reaction of this functional group but requires harsh conditions. [7]
-
Reagents: Strong acids, particularly hydrohalic acids like HBr and HI. [6][8][9]HCl is generally ineffective.
-
Mechanism: The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The halide anion (Br⁻ or I⁻) then acts as a nucleophile. [8]* Regioselectivity: Due to the strength of the aryl C-O bond, nucleophilic attack will always occur at the less-hindered ethyl carbon via an Sₙ2 mechanism. [6]This cleavage exclusively yields o-phenylphenol and a 2-haloethanol (which may react further with excess HX). Diaryl ethers are generally not cleaved by acids. [6]
Caption: Acid-catalyzed cleavage of the aryl ether linkage.
Safety and Handling
While specific toxicology data for 2-(o-biphenylyloxy)ethanol is limited,[1] data from analogous compounds such as 2-(benzyloxy)ethanol suggest a profile of moderate hazard.
-
Potential Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [10]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ali, M. A., et al. (2014). Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
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Zhang, L., et al. (2022). Boosting ethanol electrooxidation at RhBi alloy and Bi2O3 composite surfaces in alkaline media. Journal of Materials Chemistry A. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. Retrieved from [Link]
- Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Transformation Tutoring. (2022, November 24). Cleavage of Ethers by HBr and HI. Retrieved from [Link]
-
Shan, J., et al. (2014). The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Retrieved from [Link]
-
PharmaTask. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ether Cleavage with HI or HBr (Heat). Retrieved from [Link]
-
Kato, H., et al. (2004). Inhibitory action of ethanol on cyclooxygenase-2 expression through suppression of the extracellular signal-related kinase-mediated pathway in rat alveolar macrophages. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Biphenylyloxy)ethanol: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Versatile Biphenyl Derivative
In the vast landscape of chemical synthesis and drug discovery, the biphenyl moiety stands as a privileged scaffold, forming the backbone of numerous pharmacologically active compounds and functional materials.[1][2][3] This guide delves into the technical intricacies of a specific, yet underexplored, biphenyl derivative: 2-(2-Biphenylyloxy)ethanol . While not a household name in the annals of chemistry, its structural features suggest a latent potential as a valuable intermediate in the synthesis of more complex molecules. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, consolidating available data and offering insights into its synthesis, characterization, and prospective applications.
Compound Profile and Physicochemical Properties
2-(2-Biphenylyloxy)ethanol, also known by its synonyms β-Hydroxyethyl ether of o-phenylphenol and 2-(o-biphenylyloxy)ethanol, is an aromatic ether-alcohol. Its core structure consists of a biphenyl group linked to an ethanol molecule through an ether bond at the ortho position. This unique combination of a bulky, hydrophobic biphenyl group and a reactive hydroxyl functional group imparts a distinct set of physicochemical properties that are tabulated below.
| Property | Value | Source |
| CAS Number | 7501-02-2 | |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| IUPAC Name | 2-(biphenyl-2-yloxy)ethanol | |
| InChI Key | NOZAKUWNUGNDLI-UHFFFAOYSA-N |
Historical Context and Discovery: An Obscure Beginning
The precise historical details surrounding the initial discovery and synthesis of 2-(2-biphenylyloxy)ethanol are not well-documented in readily accessible scientific literature. It is plausible that the compound was first synthesized as part of broader investigations into the derivatization of 2-phenylphenol (o-phenylphenol), a commercially significant biocide and preservative.[4] The Williamson ether synthesis, a classic and robust method for forming ethers developed by Alexander Williamson in 1850, provides a straightforward theoretical route to this molecule, suggesting its potential synthesis could date back to early explorations of ether chemistry.[5] However, without definitive discovery papers or patents, the early history of this specific compound remains largely obscure.
Synthesis and Mechanism: The Williamson Ether Synthesis Approach
The most logical and widely applicable method for the synthesis of 2-(2-biphenylyloxy)ethanol is the Williamson ether synthesis.[5][6] This venerable SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.
Reaction Principle and Causality
The synthesis of 2-(2-biphenylyloxy)ethanol via the Williamson ether synthesis proceeds in two conceptual steps:
-
Deprotonation of 2-Phenylphenol: 2-Phenylphenol, being phenolic, is sufficiently acidic to be deprotonated by a moderately strong base, such as an alkali metal hydroxide or carbonate, to form the corresponding 2-phenylphenoxide. The resulting phenoxide is a potent nucleophile due to the negative charge on the oxygen atom.
-
Nucleophilic Substitution: The 2-phenylphenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). This results in the displacement of the halide ion and the formation of the desired ether linkage.
The choice of a primary haloalkane is critical to the success of the Williamson ether synthesis, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway.[6]
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Phenylphenol (90-43-7)
-
2-Chloroethanol (107-07-3) or 2-Bromoethanol (540-51-2)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide)
-
Distilled water
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylphenol (1 equivalent) in a suitable solvent.
-
Base Addition: Add the base (1.1-1.5 equivalents) to the solution and stir until the 2-phenylphenol is fully converted to the corresponding phenoxide. Gentle heating may be required to facilitate this process.
-
Addition of Haloethanol: To the resulting solution, add 2-chloroethanol or 2-bromoethanol (1-1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is taken up in an organic solvent and washed with water and brine to remove any remaining inorganic salts and base.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-(2-biphenylyloxy)ethanol can be purified by column chromatography or recrystallization to obtain the final product of high purity.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
Mass Spectrometry
The mass spectrum of 2-(2-biphenylyloxy)ethanol is available from the NIST Chemistry WebBook. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
While experimental NMR data for 2-(2-biphenylyloxy)ethanol is not publicly available, the expected signals can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the nine protons of the biphenyl group. The methylene protons of the ethoxy group would appear as two distinct triplets: one for the protons adjacent to the ether oxygen (δ ~4.1 ppm) and another for the protons adjacent to the hydroxyl group (δ ~3.8 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show 14 distinct signals. The aromatic region would display 12 signals for the biphenyl carbons. The two methylene carbons of the ethoxy group would appear at approximately δ 69 ppm and δ 61 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretching vibrations for the aromatic and aliphatic protons in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
Aromatic C=C stretching vibrations in the region of 1400-1600 cm⁻¹.
-
A strong C-O stretching band for the ether linkage around 1250 cm⁻¹.
-
A C-O stretching band for the primary alcohol at approximately 1050 cm⁻¹.
Potential Applications in Research and Drug Development
While specific applications of 2-(2-biphenylyloxy)ethanol are not extensively documented, its chemical structure suggests several potential areas of utility, particularly as a synthetic intermediate.
Intermediate in Pharmaceutical Synthesis
The biphenyl scaffold is a common feature in many approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antihypertensive, and anticancer activities.[1][2][3] The presence of a reactive hydroxyl group in 2-(2-biphenylyloxy)ethanol makes it an attractive starting material for the synthesis of more complex biphenyl-containing drug candidates. The hydroxyl group can be readily modified through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution reactions.
Precursor for Agrochemicals
Similar to the pharmaceutical industry, the agrochemical sector also utilizes biphenyl derivatives in the development of pesticides and herbicides. The structural features of 2-(2-biphenylyloxy)ethanol could be exploited to synthesize new crop protection agents.
Monomer in Polymer and Dye Chemistry
The hydroxyl group of 2-(2-biphenylyloxy)ethanol allows it to be used as a monomer in polymerization reactions, such as the synthesis of polyesters and polyurethanes. The incorporation of the bulky biphenyl group could impart desirable properties to the resulting polymers, such as increased thermal stability and modified solubility. In the dye industry, it could serve as a precursor for the synthesis of novel dye molecules.
Safety and Handling
According to available safety data sheets, 2-(2-biphenylyloxy)ethanol should be handled with standard laboratory precautions.[1] It is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. Specific toxicological data for this compound is limited, and therefore, it should be treated as a potentially hazardous substance.
Conclusion and Future Outlook
2-(2-Biphenylyloxy)ethanol represents a chemical entity with untapped potential. While its history is not well-chronicled and its specific applications are yet to be fully explored, its straightforward synthesis via the Williamson ether reaction and its versatile chemical structure make it a person of interest for synthetic chemists. The presence of both a biphenyl moiety and a reactive hydroxyl group provides a gateway for the creation of a diverse array of more complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential contributions to these fields.
References
-
Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2473-S2491. [Link]
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IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6). [Link]
-
ResearchGate. (2023). Some biologically active biphenyl derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]
-
NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylphenol. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chem.libretexts.org. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Diaminopurines: A Guide to Established Methods and the Potential Role of Aryloxy Ethanol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of synthetic strategies for 2,6-diaminopurine (DAP), a crucial heterocyclic compound in medicinal chemistry and molecular biology. While direct protocols involving "ETHANOL, 2-(o-BIPHENYLYLOXY)-" in the synthesis of the 2,6-diaminopurine core are not established in the reviewed scientific literature, this document will focus on robust, validated methods for DAP synthesis. Furthermore, it will explore the documented role of structurally related aryloxy ethanols in the modification of purine scaffolds, thereby providing a scientifically grounded perspective on the potential applications of the specified reagent.
Introduction: The Significance of 2,6-Diaminopurine
2,6-Diaminopurine (DAP), an analogue of adenine, holds significant interest for therapeutic and diagnostic applications. Its unique ability to form three hydrogen bonds with thymine and uracil enhances the thermal stability of DNA and RNA duplexes, making it a valuable modification in antisense oligonucleotides and siRNA.[1] Furthermore, DAP nucleosides and their derivatives have demonstrated potent antiviral and anticancer properties, driving the need for efficient and scalable synthetic routes.
The synthesis of DAP and its nucleosides, however, is not without challenges. These often involve multi-step procedures, the management of protecting groups due to the different reactivities of the two amino groups, and purification difficulties.[1] This guide details established, field-proven protocols and discusses the chemical principles that underpin these synthetic choices.
Section 1: Physicochemical Profile of ETHANOL, 2-(o-BIPHENYLYLOXY)-
Before exploring synthetic protocols, it is essential to characterize the reagent of interest. ETHANOL, 2-(o-BIPHENYLYLOXY)- (CAS 7501-02-2) is a biphenyl ether derivative of ethanol. While its direct application in DAP synthesis is not documented, its properties suggest potential utility as a high-boiling polar solvent or as a reagent for introducing a bulky aryloxyethyl group onto a heterocyclic core.
Table 1: Physicochemical Properties of ETHANOL, 2-(o-BIPHENYLYLOXY)-
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₄O₂ | - | [2] |
| Molecular Weight | 214.26 | g/mol | [2] |
| Normal Boiling Point (Tboil) | 692.66 | K | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 71.06 | kJ/mol | [2] |
| LogP (Octanol/Water) | 2.725 | - | [2] |
| Water Solubility (log10WS) | -3.88 | mol/L |[2] |
These properties, particularly the high boiling point and moderate polarity (indicated by LogP), are characteristic of solvents used in high-temperature organic synthesis.
Section 2: Established Methodologies for 2,6-Diaminopurine Synthesis
The following sections detail validated protocols for synthesizing the DAP core and its derivatives, primarily from readily available halogenated purines.
Method A: Synthesis via Nucleophilic Substitution of Halogenated Purines
A prevalent and robust strategy for synthesizing 2,6-diamino-substituted purines starts from 2,6-dichloropurine.[3] The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for sequential and selective nucleophilic substitution. The C6 position is generally more susceptible to nucleophilic attack than the C2 position.
Protocol 1: Synthesis of N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine (A Reversine Analogue) [4]
This protocol exemplifies the selective substitution strategy.
Part 1: Synthesis of N6-Cyclohexyl-2-chloro-7H-purine (Intermediate 4)
-
Reagents & Setup: To a solution of 2,6-dichloropurine (1.0 eq) in ethanol, add triethylamine (TEA, 3.0 eq).
-
Reaction: Add cyclohexylamine (1.1 eq) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 75°C) and maintain for 14 hours.
-
Work-up: After cooling, the solvent is typically removed under reduced pressure. The residue is then purified, often by silica gel chromatography, to yield the intermediate product.
-
Causality: Ethanol serves as a suitable polar protic solvent. TEA acts as a base to neutralize the HCl generated during the substitution, driving the reaction forward. The C6 position's higher reactivity ensures selective substitution by the first amine.
-
Part 2: Synthesis of the Final Product (from Intermediate 4)
-
Reagents & Setup: Dissolve the N6-cyclohexyl-2-chloro-7H-purine intermediate (1.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Reaction: Add the second amine, in this case, aniline (1.2 eq).
-
Reflux: Heat the mixture to reflux at 150°C for 14 hours.
-
Purification: Cool the reaction mixture and purify the product, typically via chromatography, to obtain the desired 2,6-diamino-substituted purine.
-
Causality: A high-boiling aprotic solvent like NMP is required for the less reactive C2 position substitution, which necessitates higher temperatures.
-
Method B: Post-Synthetic Conversion for Oligonucleotide Synthesis
For applications in nucleic acid chemistry, DAP is often incorporated directly into oligonucleotides. A modern and efficient method avoids complex protecting group chemistry by using a 2-fluoro-6-aminopurine precursor, which is later converted to DAP after oligonucleotide assembly.[1][5]
Protocol 2: Post-Synthetic Conversion of 2-Fluoro-6-aminopurine to DAP in an Oligonucleotide [5]
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a solid support using standard phosphoramidite chemistry, incorporating the 2-fluoro-6-aminopurine phosphoramidite at the desired position(s).
-
Expertise: The electronegative fluorine atom at the C2 position deactivates the C6-amino group, obviating the need for a protecting group during synthesis.[1]
-
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove standard protecting groups using concentrated aqueous ammonia or other appropriate reagents as per the standard protocol for the other nucleobases.
-
Conversion to DAP: The treatment with aqueous ammonia during the deprotection step simultaneously serves to convert the 2-fluoro-6-aminopurine into 2,6-diaminopurine via a nucleophilic aromatic substitution reaction. The fluoride ion is displaced by an amino group from the ammonia.
-
Purification: Purify the final DAP-containing oligonucleotide using standard techniques such as HPLC.
Section 3: Potential Role of Aryloxy Ethanol Derivatives in Purine Modification
While "ETHANOL, 2-(o-BIPHENYLYLOXY)-" is not a documented reagent for DAP synthesis, the structurally similar compound 2-(Benzyloxy)ethanol (CAS 622-08-2) has been cited for use in the "9-(2-hydroxyethyl)-linked synthesis of 2,6-diaminopurines". This suggests a role not in forming the purine core, but in its subsequent modification, specifically N9-alkylation.
Mechanistic Insight and Hypothetical Application:
The hydroxyl group of an aryloxy ethanol derivative like 2-(benzyloxy)ethanol or "ETHANOL, 2-(o-BIPHENYLYLOXY)-" can be activated under conditions such as the Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate like DEAD or DIAD). This allows the purine nitrogen, typically N9, to act as a nucleophile, displacing the activated hydroxyl group to form a new N-C bond.
This leads to a hypothetical protocol:
-
Dissolve the 2,6-diaminopurine (with protected amino groups) and the aryloxy ethanol derivative (e.g., ETHANOL, 2-(o-BIPHENYLYLOXY)-) in a suitable aprotic solvent like THF.
-
Add triphenylphosphine (PPh₃).
-
Cool the mixture (e.g., to 0°C) and slowly add DIAD or DEAD.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the resulting N9-(2-(o-biphenylyloxy)ethyl)-2,6-diaminopurine derivative.
This proposed pathway remains speculative but is grounded in the established principles of purine chemistry and the documented use of a similar reagent. It provides a logical starting point for researchers wishing to explore the utility of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" in developing novel purine-based compounds.
Conclusion
This guide has provided detailed protocols for the synthesis of 2,6-diaminopurines, focusing on scientifically validated and widely adopted methods suitable for both small-scale research and larger-scale production. While a direct synthetic route to DAP using "ETHANOL, 2-(o-BIPHENYLYLOXY)-" is not found in the current literature, an analysis of its properties and comparison with structurally similar reagents reveals a plausible, albeit hypothetical, role in the N9-alkylation of the purine ring. Researchers are encouraged to use the established protocols herein as a foundation for their work and to approach the use of novel reagents like "ETHANOL, 2-(o-BIPHENYLYLOXY)-" with a clear understanding of fundamental purine reactivity.
References
-
Reddy, P. et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters. Available at: [Link]
-
Reddy, P. et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PMC. Available at: [Link]
-
Wikipedia. (2023). 2,6-Diaminopurine. Available at: [Link]
-
European Patent Office. (1998). Process for producing purine derivatives - EP 0827960 A1. Available at: [Link]
-
Médici, R. et al. (2006). Microbial synthesis of 2,6-diaminopurine nucleosides. CONICET. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (CAS 7501-02-2). Available at: [Link]
- Google Patents. (2002). Process for preparing 2,6-dichloropurine - US6455696B2.
-
ResearchGate. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine. Available at: [Link]
-
ResearchGate. (2014). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Available at: [Link]
-
Wang, J. et al. (2022). De Novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PMC. Available at: [Link]
- Google Patents. (2008). The synthetic method of 2-amino-6-chloropurine - CN101139348A.
-
Taylor & Francis Online. (2010). An Efficient and Scalable Synthesis of 2,6-Diaminopurine Riboside. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Available at: [Link]
Sources
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (CAS 7501-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Iridium-Catalyzed Directed C-H Alkylation
Topic: Protocol for Iridium-Catalyzed ortho-Alkylation of Arenes Utilizing a 2-(o-Biphenylyloxy)ethanol Directing Group
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the iridium-catalyzed ortho-alkylation of the biphenyl scaffold using 2-(o-biphenylyloxy)ethanol. Carbon-hydrogen (C-H) bond activation is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules from simple precursors.[1] This protocol leverages a removable hydroxyl-directing group to achieve high regioselectivity in the functionalization of an otherwise inert C-H bond. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a step-by-step experimental procedure, and discuss key parameters for reaction optimization. The methodology offers a robust and efficient route to synthesize substituted biphenyl derivatives, which are prevalent structural motifs in pharmaceuticals and functional materials.
Scientific Principles & Mechanism
The selective functionalization of a specific C-H bond in a molecule containing multiple such bonds is a significant challenge. Transition metal-catalyzed C-H activation, guided by a directing group, has emerged as a premier solution to this problem.[2] In this system, the iridium catalyst is guided to a specific C-H bond by a coordinating functional group, in this case, the terminal hydroxyl of the 2-(o-biphenylyloxy)ethanol substrate.
The Role of the Directing Group: The substrate, 2-(o-biphenylyloxy)ethanol, contains a hydroxyl group. This group acts as a Lewis base, coordinating to the electrophilic iridium center. This coordination event brings the catalyst into close proximity to the ortho-C-H bonds of the adjacent phenyl ring, facilitating the selective C-H activation at that site over all others. This chelation-assisted strategy is crucial for achieving high regioselectivity.[3]
The Iridium Catalyst: The active catalyst is typically a coordinatively unsaturated Ir(III) species, often generated in situ from a precursor like [Ir(cod)OMe]₂.[1] This 16-electron complex is highly reactive towards C-H bond cleavage.[4]
Proposed Catalytic Cycle: The reaction is proposed to proceed through the following key steps, illustrated in the diagram below.
-
Coordination: The hydroxyl group of the substrate coordinates to the active Ir(III) catalyst.
-
C-H Activation: The iridium center mediates the cleavage of the ortho-C-H bond, forming a five-membered iridacycle intermediate. This is often the rate-determining step and can proceed via oxidative addition or a concerted metalation-deprotonation (CMD) pathway.[5]
-
Olefin Coordination & Insertion: The alkylating agent (an olefin) coordinates to the iridium center and subsequently inserts into the Iridium-Carbon bond.
-
Reductive Elimination: The newly formed C-C bond is created through reductive elimination, which releases the alkylated product from the metal center.
-
Catalyst Regeneration: The iridium catalyst is regenerated, ready to enter another catalytic cycle.
Caption: Proposed catalytic cycle for the directed ortho-alkylation.
Experimental Protocol
This protocol details the iridium-catalyzed alkylation of 2-(o-biphenylyloxy)ethanol with 1-octene as a representative olefin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(o-Biphenylyloxy)ethanol | >98% | Commercially Available | Must be dry. |
| [Ir(cod)OMe]₂ (dimer) | 97% | Strem, Sigma-Aldrich | Air-sensitive, handle in a glovebox. |
| 1,5-Cyclooctadiene (cod) | >99% | Sigma-Aldrich | Used as a ligand/stabilizer. |
| 1-Octene | >98% | Sigma-Aldrich | Pass through a short plug of basic alumina. |
| Norbornene | 99% | Sigma-Aldrich | Used as a hydrogen acceptor. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Use directly from a solvent purification system. |
| Schlenk Flask (10 mL) | - | VWR, Kimble | Oven-dried prior to use. |
| Magnetic Stir Bars | - | VWR | Oven-dried prior to use. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Step-by-Step Procedure
The following procedure should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Caption: General workflow for the iridium-catalyzed alkylation.
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours, then allow it to cool to room temperature under high vacuum and backfill with argon.
-
Reagent Addition: In a glovebox or under a positive flow of argon, add the following reagents to the Schlenk flask:
-
2-(o-Biphenylyloxy)ethanol (107 mg, 0.5 mmol, 1.0 equiv.)
-
[Ir(cod)OMe]₂ (8.3 mg, 0.0125 mmol, 2.5 mol%)
-
1,5-Cyclooctadiene (cod) (6.1 µL, 0.05 mmol, 10 mol%)
-
Norbornene (94 mg, 1.0 mmol, 2.0 equiv.)
-
Anhydrous toluene (2.5 mL)
-
-
Initiation: Add 1-octene (157 µL, 1.0 mmol, 2.0 equiv.) to the mixture via syringe.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Work-up:
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ortho-alkylated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
The yield and selectivity of the reaction can be sensitive to several parameters. The following table provides guidance on optimizing the reaction conditions.
| Parameter | Variation | Expected Outcome/Rationale |
| Catalyst Loading | 1-5 mol% | Lower loading may lead to incomplete conversion. Higher loading increases cost but can improve yield for difficult substrates. 2.5 mol% is a good starting point. |
| Ligand | PPh₃, dppe, etc. | The ligand can significantly impact catalyst stability and reactivity. Simple cod often works well, but phosphine ligands might be necessary for specific substrates. |
| Solvent | Toluene, Dioxane, THF | Toluene is generally a good non-coordinating solvent. More coordinating solvents like THF could potentially inhibit catalysis by competing for binding sites on the iridium center. |
| Temperature | 80-120 °C | C-H activation is often the turnover-limiting step and requires thermal energy.[6] Temperatures below 80 °C may result in no reaction, while temperatures above 120 °C could lead to catalyst decomposition. |
| H₂ Acceptor | Norbornene, TBE | A hydrogen acceptor is crucial for turning over the catalyst by removing the H₂ generated during the C-H activation/functionalization sequence. Norbornene is a common and effective choice. |
Troubleshooting Common Issues:
-
Low Yield: Ensure all reagents and the solvent are scrupulously dry. Check the quality of the iridium catalyst. Consider increasing the temperature or reaction time.
-
Multiple Alkylation Products: Use a smaller excess of the olefin (e.g., 1.2-1.5 equiv.) to disfavor double alkylation.
-
No Reaction: Confirm the activity of the catalyst with a known successful reaction. Ensure the directing group is intact on the starting material.
Safety Precautions
-
Iridium Catalyst: Iridium compounds are expensive and potentially toxic. Handle with care in a well-ventilated fume hood or glovebox. Avoid inhalation of dust.
-
Solvents: Toluene and other organic solvents are flammable and harmful. Use in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressurized Systems: Reactions in sealed vessels at elevated temperatures can build pressure. Use appropriate glassware (e.g., a thick-walled Schlenk tube) and a blast shield.
Conclusion
The protocol described provides a reliable and highly regioselective method for the ortho-alkylation of a biphenyl scaffold using an iridium catalyst and a removable hydroxyl-directing group. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this powerful C-H functionalization strategy to access a wide range of complex and valuable molecules for applications in drug discovery and materials science.
References
- Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. (2014). RSC Publishing.
- Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. (2022). Diva-portal.org.
- Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. (2012).
- Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactiv
- The main mechanisms of C-H activ
- N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionaliz
-
Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Organic Syntheses. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp 3 )–H borylation of chlorosilanes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01592D [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
Unveiling the Potential of ETHANOL, 2-(o-BIPHENYLYLOXY)- as a Specialized Solvent in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nuanced application of ETHANOL, 2-(o-BIPHENYLYLOXY)- (CAS 7501-02-2), a high-boiling point, ether-alcohol solvent, in the realm of spectroscopic analysis. While not a conventional choice, its unique properties offer distinct advantages for specific applications, particularly in the analysis of poorly soluble drug compounds and in experimental setups requiring high thermal stability. This document provides a comprehensive overview of its physicochemical characteristics, practical application notes for its use in UV-Visible and Fluorescence spectroscopy, and detailed protocols for its safe and effective implementation.
Understanding the Solvent: Physicochemical Profile
ETHANEL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-Biphenyloxy)ethanol, possesses a molecular structure that combines the polarity of a hydroxyl group with the bulk and hydrophobicity of a biphenyl ether moiety. This unique combination dictates its solvent properties and, consequently, its suitability for specific analytical challenges.
| Property | Value | Source |
| CAS Number | 7501-02-2 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Boiling Point | 345 °C | [1] |
| Density | 1.111 g/cm³ | [1] |
| Flash Point | 151 °C | [1] |
| pKa (Predicted) | 14.24 ± 0.10 | [1] |
The high boiling point of this solvent makes it particularly suitable for high-temperature spectroscopic measurements where evaporation of the solvent can be a significant issue. Its predicted pKa suggests it is a very weak acid, similar to other alcohols.
Spectroscopic Properties and Considerations
The utility of a solvent in spectroscopic analysis is fundamentally determined by its transparency in the wavelength range of interest. The presence of the biphenyl chromophore in ETHANOL, 2-(o-BIPHENYLYLOXY)- significantly influences its ultraviolet (UV) absorption characteristics.
UV-Visible Spectroscopy
Key Application Areas:
-
Analysis of highly conjugated drug molecules: Pharmaceuticals with extensive chromophoric systems that absorb in the visible or near-UV region can be readily analyzed.
-
Studies of charge-transfer complexes: The solvent's aromatic character may facilitate the study of charge-transfer interactions.
-
High-temperature dissolution studies: Its low volatility is advantageous for monitoring the dissolution of poorly soluble active pharmaceutical ingredients (APIs) at elevated temperatures.
Fluorescence Spectroscopy
For fluorescence spectroscopy, it is crucial that the solvent does not exhibit significant fluorescence in the emission region of the analyte. The biphenyl moiety in ETHANOL, 2-(o-BIPHENYLYLOXY)- is known to fluoresce. Biphenyl itself has an excitation maximum around 233 nm and an emission maximum in the region of 300-350 nm.[4] Therefore, this solvent is generally not recommended for fluorescence analysis of compounds that emit in this region. However, it may be suitable for analytes that have significantly red-shifted emission spectra.
Application in Drug Development
The unique solvency of this glycol ether derivative can be advantageous in pharmaceutical development. Glycol ethers are known for their ability to dissolve a wide range of organic compounds.[5] This property, combined with the biphenyl group, suggests that ETHANOL, 2-(o-BIPHENYLYLOXY)- could be a powerful solvent for poorly water-soluble drug candidates, enabling their characterization by spectroscopic methods.
Experimental Protocols
Safety Precautions
Before handling ETHANOL, 2-(o-BIPHENYLYLOXY)-, it is imperative to consult the Safety Data Sheet (SDS). The following are general safety guidelines based on available information:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[7]
Protocol for Determining the UV Cutoff Wavelength
Given the absence of a published UV cutoff value, it is essential to determine it experimentally before use.
Objective: To determine the wavelength at which the absorbance of ETHANOL, 2-(o-BIPHENYLYLOXY)- becomes significant, rendering it unsuitable for analytical measurements.
Materials:
-
UV-Visible Spectrophotometer (double beam)
-
Matched pair of 1 cm quartz cuvettes
-
ETHANOL, 2-(o-BIPHENYLYLOXY)-, analytical grade
-
Reference solvent (e.g., HPLC-grade ethanol or water)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Fill both the sample and reference cuvettes with the reference solvent.
-
Place the cuvettes in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 400 nm down to 200 nm).
-
Empty the sample cuvette and rinse it thoroughly with ETHANOL, 2-(o-BIPHENYLYLOXY)-.
-
Fill the sample cuvette with ETHANOL, 2-(o-BIPHENYLYLOXY)-.
-
Place the sample cuvette back into the spectrophotometer.
-
Scan the absorbance of the solvent from 400 nm down to 200 nm.
-
The UV cutoff is the wavelength at which the absorbance of the solvent is approximately 1 Absorbance Unit (AU).
Caption: Workflow for experimental determination of UV cutoff wavelength.
Protocol for Sample Analysis using UV-Visible Spectroscopy
Objective: To quantify an analyte that absorbs above the determined UV cutoff of ETHANOL, 2-(o-BIPHENYLYLOXY)-.
Materials:
-
Analyte of interest
-
ETHANOL, 2-(o-BIPHENYLYLOXY)-, analytical grade
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer
-
1 cm quartz cuvettes
Procedure:
-
Solvent Preparation: Ensure the solvent is free from particulate matter by filtering if necessary.
-
Standard Preparation:
-
Prepare a stock solution of the analyte by accurately weighing a known amount and dissolving it in a specific volume of ETHANOL, 2-(o-BIPHENYLYLOXY)- in a volumetric flask.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation: Dissolve the sample containing the analyte in ETHANOL, 2-(o-BIPHENYLYLOXY)- to a concentration that falls within the range of the calibration standards.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the λmax of the analyte.
-
Use ETHANOL, 2-(o-BIPHENYLYLOXY)- as the blank to zero the instrument.
-
-
Measurement:
-
Measure the absorbance of each calibration standard and the sample solution.
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Caption: General workflow for quantitative analysis by UV-Visible spectroscopy.
Conclusion
ETHANOL, 2-(o-BIPHENYLYLOXY)- is a specialized solvent with a unique set of properties that can be leveraged for specific spectroscopic applications in research and drug development. Its high boiling point and potential for dissolving poorly soluble compounds are its primary advantages. However, its significant UV absorbance below approximately 280 nm and its intrinsic fluorescence are critical limitations that must be carefully considered. By understanding these characteristics and following appropriate experimental protocols, researchers can effectively utilize this solvent to address specific analytical challenges.
References
-
2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet: 2-(Benzyloxy)ethanol - Chemos GmbH&Co.KG. (n.d.). Retrieved January 20, 2026, from [Link]
-
2-phenylphenol - AERU - University of Hertfordshire. (n.d.). Retrieved January 20, 2026, from [Link]
-
ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved January 20, 2026, from [Link]
-
2 Phenylphenol - mzCloud. (2015, October 13). Retrieved January 20, 2026, from [Link]
-
Ethanol, 2-propoxy-: Human health tier II assessment. (2012, December 7). Retrieved January 20, 2026, from [Link]
-
2-(Benzyloxy) ethanol - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 20, 2026, from [Link]
-
Biphenyl - OMLC. (2017, June 2). Retrieved January 20, 2026, from [Link]
-
2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION 2-Phenylphenol (ortho-phenylphenol, OPP), and sodium o-phenylphenate, SOPP, - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved January 20, 2026, from [Link] mpr/j mpr99-56.pdf
-
Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
2-Phenylphenol and salts - Evaluation statement - 30 May 2022. (2022, May 30). Retrieved January 20, 2026, from [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.). Retrieved January 20, 2026, from [Link]
-
2-Phenylphenol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 20, 2026, from [Link]
-
Optical activity in Ortho Ortho di substituted bi phenyl | Filo. (2025, January 20). Retrieved January 20, 2026, from [Link]
Sources
- 1. 2-(2-BIPHENYLYLOXY)ETHANOL | 7501-02-2 [chemicalbook.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. omlc.org [omlc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 2-[2-(BENZYLOXY)ETHOXY]ETHANOL - Safety Data Sheet [chemicalbook.com]
Topic: Analytical Methods for the Detection of 2-(2-BIPHENYLYLOXY)ETHANOL in Reaction Mixtures
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 2-(2-biphenylyloxy)ethanol in complex reaction mixtures. As a critical intermediate or potential impurity in various synthetic pathways, its accurate monitoring is essential for process optimization, quality control, and regulatory compliance. We present detailed, validated protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of methods and parameters.
Introduction: The Analytical Imperative
2-(2-Biphenylyloxy)ethanol (CAS No. 7501-02-2, Formula: C₁₄H₁₄O₂) is a chemical entity whose presence in reaction mixtures must be carefully controlled.[4][5][6] Whether it is an unreacted starting material, a key intermediate, or a process-related impurity, its concentration directly impacts reaction yield, impurity profiling, and the safety of the final active pharmaceutical ingredient (API). The complex nature of in-process reaction mixtures, which may contain catalysts, reagents, solvents, and by-products, necessitates analytical methods that are not only sensitive but also highly selective.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] This guide provides the framework for developing and validating such methods, ensuring that the data generated is reliable, reproducible, and defensible.[7][8]
Strategic Approach to Method Selection
The choice of an analytical technique is governed by the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the required throughput.
-
HPLC-UV: The workhorse of pharmaceutical analysis. It is ideal for routine quantification of 2-(2-biphenylyloxy)ethanol at moderate to high levels, particularly when the analyte possesses a UV chromophore, which the biphenyl group provides.
-
GC-FID: A powerful technique for analytes with sufficient volatility and thermal stability. Given the structure of 2-(2-biphenylyloxy)ethanol, GC offers excellent separation efficiency and reliable quantification with a near-universal flame ionization detector.
-
LC-MS/MS: The gold standard for trace-level quantification and confirmation. Its unparalleled sensitivity and specificity make it the method of choice for detecting 2-(2-biphenylyloxy)ethanol as a critical impurity, especially when potential genotoxicity is a concern.[9]
Caption: Logical workflow for selecting the appropriate analytical method.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the complex reaction matrix and present it in a clean, compatible solvent for instrumental analysis.[10] The choice of technique depends on the solubility of the analyte and the nature of interfering substances.
Caption: Common sample preparation workflows for reaction mixtures.
Protocol 3.1: Direct Dilution
This is the simplest approach, suitable for relatively clean reaction mixtures where the analyte concentration is high.
-
Accurately weigh an appropriate amount of the reaction mixture into a volumetric flask.
-
Dilute to volume with a solvent that is miscible with the reaction mixture and compatible with the analytical method (e.g., acetonitrile or methanol).
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter before injection.
Protocol 3.2: Liquid-Liquid Extraction (LLE)
LLE is used to separate compounds based on their differential solubilities in two immiscible liquids, effectively cleaning the sample.[11]
-
Pipette a known volume of the reaction mixture into a separatory funnel.
-
Add an immiscible organic solvent in which 2-(2-biphenylyloxy)ethanol is highly soluble (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous phase (e.g., water or brine) to wash out polar impurities.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. This step may be repeated to improve recovery.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase or injection solvent for analysis.
Method Protocol: HPLC-UV
This method provides robust, reliable quantification for routine analysis. A reversed-phase C18 column is chosen for its versatility in separating moderately nonpolar compounds like 2-(2-biphenylyloxy)ethanol.
Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Reference Standard: Pure 2-(2-biphenylyloxy)ethanol.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Balances retention time with good peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak symmetry. |
| Detection | 254 nm | A common wavelength for aromatic compounds, offering good sensitivity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity with column loading. |
| Run Time | 15 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Procedure
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (~1 mg/mL). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Use Protocol 3.1 or 3.2 to prepare the reaction mixture sample. The final concentration should fall within the calibration range.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Analysis: Construct a calibration curve by injecting the standards. Inject the prepared sample(s).
-
Calculation: Quantify the amount of 2-(2-biphenylyloxy)ethanol in the sample using the linear regression equation from the calibration curve.
Method Protocol: GC-FID
This method is an excellent alternative to HPLC, especially for its high resolution and the robust nature of FID detection.[12]
Instrumentation and Materials
-
GC System: Gas chromatograph with a split/splitless inlet, flame ionization detector (FID), and autosampler.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Gases: Helium (carrier gas), Hydrogen and Air (for FID).
-
Reference Standard: Pure 2-(2-biphenylyloxy)ethanol.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Inlet Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading while transferring a representative sample. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 150°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | Separates the analyte from solvent and other reaction components. |
| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
Procedure
-
Standard Preparation: Prepare a stock solution and calibration standards in a suitable solvent like acetone or ethyl acetate.
-
Sample Preparation: Use Protocol 3.1 or 3.2. Ensure the final solvent is appropriate for GC injection.
-
Analysis: Run the sequence of standards and samples.
-
Calculation: Use the calibration curve to determine the concentration of the analyte in the sample.
Method Validation: Ensuring Trustworthy Results
Every analytical procedure must be validated to demonstrate its suitability.[7][13] The validation should be performed according to ICH Q2(R1) guidelines.[1][3][14]
Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, matrix).[3][13] | Peak purity analysis (for HPLC-PDA); no interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[15] | For impurities: LOQ to 120% of the specification limit. For assays: 80% to 120% of the test concentration.[15] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To measure the agreement among a series of measurements from the same sample. | Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicates. Intermediate Precision: RSD ≤ 3.0% between different days/analysts. |
| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | The results should remain within system suitability criteria when parameters (e.g., flow rate ±10%, pH ±0.2) are varied. |
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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LCGC North America. Validation of Impurity Methods, Part II. [Link]
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EC UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Analytical method validation: A brief review. [Link]
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NIST. Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. [Link]
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NIST. Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. [Link]
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SIELC Technologies. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]
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PubChem. 2-(Benzyloxy)ethanol. [Link]
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Phenomenex. Sample Preparation Techniques for Precision in Analysis. [Link]
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SpringerLink. Sample preparation in analysis of pharmaceuticals. [Link]
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Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
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PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]
-
Agilent. Analysis of Bio-Ethanol by Gas Chromatography. [Link]
-
PubMed. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. [Link]
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SCIRP. Quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) in quetiapine fumarate by gas chromatogaraphy. [Link]
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NIH. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
Agilent. Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography. [Link]
-
ResearchGate. A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatiza. [Link]
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NIST. Ethanol, 2-(2-propenyloxy)-. [Link]
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
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ResearchGate. A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. [Link]
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Application Note: A Robust HPLC Method for the Quantification of Ethanol, 2-(o-biphenylyloxy)-
Abstract
This application note details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethanol, 2-(o-biphenylyloxy)-, a compound of interest in pharmaceutical and chemical synthesis. The developed reversed-phase HPLC method utilizes a biphenyl stationary phase, which offers unique selectivity for aromatic compounds, ensuring a robust separation from potential impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quality control and stability testing of this compound.
Introduction: The Analytical Challenge
Ethanol, 2-(o-biphenylyloxy)-, also known as o-biphenylyloxy ethanol, is an organic molecule characterized by the presence of a biphenyl group linked to an ethanol moiety through an ether linkage. This unique structure, containing both hydrophobic (biphenyl) and polar (hydroxyl) functionalities, presents an interesting challenge for chromatographic separation. Accurate and precise quantification is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies in various developmental phases. Standard reversed-phase C18 columns can be effective for many aromatic compounds; however, for molecules with extended aromatic systems like the biphenyl group, specialized stationary phases can offer superior selectivity and resolution.[4][5][6] This application note addresses this by employing a biphenyl stationary phase, which leverages π-π interactions to enhance the retention and separation of aromatic analytes.[4][7][8]
Chromatographic Principles and Method Development Rationale
The selection of the optimal HPLC parameters is critical for achieving a successful separation. The following sections outline the rationale behind the chosen conditions.
Stationary Phase Selection: Leveraging Aromatic Selectivity
A biphenyl stationary phase was chosen over a traditional C18 phase to exploit the unique chemical structure of Ethanol, 2-(o-biphenylyloxy)-. Biphenyl columns provide multiple interaction mechanisms, including hydrophobic interactions and, most importantly, π-π interactions between the stationary phase's biphenyl rings and the analyte's aromatic system.[4][8] This results in enhanced retention and selectivity for aromatic compounds compared to standard alkyl phases.[5][7]
Mobile Phase Optimization
A gradient elution with a mixture of acetonitrile and water was selected to ensure adequate retention of the analyte while allowing for the timely elution of any potential impurities. Acetonitrile is a common organic modifier in reversed-phase HPLC and provides good peak shape for a wide range of compounds. The addition of a small amount of acid, such as formic acid, to the mobile phase can help to suppress the ionization of any acidic or basic functional groups, leading to improved peak symmetry.
Detector Wavelength Selection
The UV detector wavelength was set at the maximum absorbance of Ethanol, 2-(o-biphenylyloxy)- to achieve the highest sensitivity. A UV scan of a standard solution of the analyte should be performed to determine the optimal wavelength. Based on the biphenyl chromophore, a wavelength in the range of 250-260 nm is expected to provide a strong signal. For instance, in the analysis of a similar compound, 2-phenoxyethanol, a detection wavelength of 258 nm was successfully used.[9][10]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of Ethanol, 2-(o-biphenylyloxy)-.
Materials and Reagents
-
Ethanol, 2-(o-biphenylyloxy)- reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, analytical grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (start with 254 nm) |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethanol, 2-(o-biphenylyloxy)- reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (50:50 water:acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing Ethanol, 2-(o-biphenylyloxy)- in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][11]
Specificity
Specificity was evaluated by injecting a blank (methanol), a standard solution, and a sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of Ethanol, 2-(o-biphenylyloxy)-. The use of a photodiode array (PDA) detector is recommended to assess peak purity.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The analysis was performed in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the same standard solution were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess the reproducibility of the method.
The precision was expressed as the relative standard deviation (%RSD) of the peak areas.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
A typical chromatogram obtained using the developed method should show a well-resolved, symmetrical peak for Ethanol, 2-(o-biphenylyloxy)-. The retention time and peak shape should be consistent across multiple injections. The validation results are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
The results demonstrate that the developed HPLC method is linear, accurate, precise, and sensitive for the quantification of Ethanol, 2-(o-biphenylyloxy)-. The use of a biphenyl column provided excellent selectivity, and the method is suitable for routine quality control analysis.
Workflow and Decision Logic
The following diagrams illustrate the overall workflow for HPLC method development and the decision-making process for troubleshooting.
Caption: HPLC Method Development and Validation Workflow.
Caption: HPLC Troubleshooting Decision Logic.
Conclusion
This application note presents a robust and reliable HPLC method for the quantification of Ethanol, 2-(o-biphenylyloxy)-. The use of a biphenyl stationary phase provides superior selectivity for this aromatic compound. The method has been successfully validated according to ICH guidelines and is suitable for use in quality control and research environments. The detailed protocol and validation data provide a comprehensive guide for scientists and researchers working with this analyte.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
-
Popat, S., Mori, V., Shah, V., & Mishra, A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425. [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6s), 26–31. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SIELC Technologies. (2018). 2-Phenoxyethanol. [Link]
-
Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. [Link]
-
Sharma, B., et al. (2018). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in human vaccines. Journal of Pharmaceutical and Biomedical Analysis, 154, 353-357. [Link]
-
ResearchGate. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
SCION Instruments. Simultaneous Analysis of Phenoxyethanol and Parabens. [Link]
-
LookChem. 2-Propanol,1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- CAS NO.116-37-0. [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Application Note: High-Resolution GC-MS Analysis for Byproduct Profiling in the Synthesis of 2-(o-BIPHENYLYLOXY)ETHANOL
Abstract
This application note presents a comprehensive guide for the identification and quantification of reaction byproducts in the synthesis of 2-(o-biphenylyloxy)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis of this molecule, often achieved through variations of the Williamson ether synthesis, can lead to a range of impurities that are critical to monitor for quality control in pharmaceutical and industrial applications. We will explore the underlying chemical principles, provide a detailed, step-by-step analytical protocol, and discuss the interpretation of mass spectrometry data for unambiguous byproduct identification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust method for impurity profiling.
Introduction: The Imperative of Purity
2-(o-biphenylyloxy)ethanol and its derivatives are valuable intermediates in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Their efficacy and safety are directly linked to their purity. Even trace amounts of byproducts can have unintended consequences, making their identification and control a regulatory and scientific necessity.[1][2] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it an ideal tool for this purpose.[3][4]
The primary synthetic route to 2-(o-biphenylyloxy)ethanol is typically a Williamson ether synthesis, reacting the sodium salt of 2-phenylphenol with a suitable 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide.[5] While effective, this reaction is not without its challenges. Side reactions can lead to the formation of various byproducts that can be difficult to separate from the main product.[6][7] This application note provides a detailed protocol for using GC-MS to analyze the reaction mixture and identify these potential impurities.
The Chemistry of Byproduct Formation
Understanding the potential side reactions is crucial for developing a targeted analytical method. In the context of the Williamson ether synthesis for 2-(o-biphenylyloxy)ethanol, several byproducts can be anticipated:
-
Unreacted Starting Materials: Residual 2-phenylphenol and any unreacted electrophile.
-
Elimination Products: If 2-chloroethanol is used as the electrophile, the basic conditions can promote the E2 elimination to form vinyl chloride and water.
-
Oligomerization: The alkoxide of 2-(o-biphenylyloxy)ethanol can react with another molecule of the electrophile (e.g., ethylene oxide) to form polyethylene glycol derivatives.[8]
-
Self-Condensation of Electrophile: Under certain conditions, 2-chloroethanol can self-condense to form 1,4-dioxane.
The Analytical Power of GC-MS
GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[9] The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.[3]
Due to the presence of a hydroxyl group, 2-(o-biphenylyloxy)ethanol and some of its potential byproducts are polar and may exhibit poor peak shape and thermal instability in the GC. To address this, a derivatization step is often necessary to convert the polar -OH group into a less polar and more volatile silyl ether.[10][11] This is typically achieved by reacting the sample with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the GC-MS analysis of byproducts in a 2-(o-biphenylyloxy)ethanol reaction mixture.
Sample Preparation and Derivatization
Rationale: Direct injection of the crude reaction mixture can contaminate the GC inlet and column. A simple liquid-liquid extraction will isolate the organic components, and subsequent derivatization will improve the chromatographic performance of polar analytes.
-
Extraction:
-
Take a 1 mL aliquot of the reaction mixture and add it to a 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate and 5 mL of deionized water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Derivatization:
-
Transfer 100 µL of the dried ethyl acetate extract to a 2 mL autosampler vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
-
GC-MS Instrumentation and Parameters
Rationale: The choice of a mid-polarity column provides good separation for a range of aromatic compounds. The temperature program is designed to elute volatile byproducts first, followed by the derivatized main product and any higher boiling point impurities.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C (hold 2 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 300°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40 - 550 m/z |
Data Analysis and Interpretation
-
Peak Identification:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak, view the corresponding mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for tentative identification.
-
Confirm the identity by comparing the retention time and mass spectrum with those of a pure standard, if available.
-
-
Quantification:
-
For quantitative analysis, prepare a calibration curve using certified reference standards of the identified byproducts.
-
The concentration of each byproduct in the sample can then be determined from its peak area relative to the calibration curve.
-
Expected Results and Data Presentation
The analysis of a typical reaction mixture is expected to show a major peak corresponding to the derivatized 2-(o-biphenylyloxy)ethanol. Several smaller peaks, both before and after the main product, will represent the byproducts.
Table 1: Expected Retention Times and Key Mass Fragments of Potential Analytes
| Compound | Derivatized? | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Phenylphenol | Yes | ~10.5 | 242 (M+), 227, 165, 139 |
| 2-(o-biphenylyloxy)ethanol | Yes | ~14.2 | 286 (M+), 271, 183, 155 |
| Dimer of 2-phenylphenol | Yes | >15 | Varies with structure |
| Polyethylene glycol derivatives | Yes | Variable | Characteristic repeating units |
Visualizing the Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the key steps in the analytical process.
Caption: Workflow for GC-MS analysis of 2-(o-biphenylyloxy)ethanol byproducts.
Method Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic separation of all identified byproducts.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by running a series of standards at different concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[14]
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of byproducts in the synthesis of 2-(o-biphenylyloxy)ethanol. By understanding the potential side reactions and employing a suitable sample preparation and derivatization strategy, researchers can gain valuable insights into their reaction chemistry, enabling them to optimize reaction conditions and ensure the quality and purity of their final product. This method serves as a critical tool in the development and manufacturing of pharmaceuticals and other high-purity chemicals.
References
-
Hasan, M. M., Mahmud, M. R. A., & Islam, M. G. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1), 146-149. [Link]
-
ResearchGate. (n.d.). Ethanol extract of GC-MS analysis results.[Link]
-
U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
-
Agilent Technologies. (n.d.). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. [Link]
- Google Patents. (n.d.).
-
Shimadzu. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Restek. (n.d.). GC Derivatization. [Link]
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Medistri. (2024). GC/MS Identification of Impurities. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
- Google Patents. (n.d.). EP0822250A1 - Process for the extraction of 2-phenylethanol.
-
ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. [Link]
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Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. [Link]
-
ResearchGate. (n.d.). Impurity limits and GC-MS conditions of active ingredients, impurities, and internal standards. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
American Chemical Society. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
-
Chromatography Online. (2014). Validation of Impurity Methods, Part II. [Link]
-
SlideShare. (n.d.). Derivatization in GC. [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
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Application of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" in pharmaceutical intermediate synthesis
An In-Depth Technical Guide
Application of 2-(o-Biphenylyloxy)ethanol in Pharmaceutical Intermediate Synthesis
Prepared by a Senior Application Scientist
Abstract
2-(o-Biphenylyloxy)ethanol, also identified by CAS Number 7501-02-2, is a bifunctional organic molecule featuring a primary alcohol and a biphenyl ether moiety.[1] This unique combination makes it a valuable building block in medicinal chemistry and process development. The hydroxyl group serves as a versatile reactive handle for a variety of chemical transformations, while the biphenyl scaffold is a recognized pharmacophore present in numerous biologically active compounds.[2][3] This guide provides a comprehensive overview of the physicochemical properties of 2-(o-biphenylyloxy)ethanol, its strategic importance in drug design, and a detailed protocol for its activation and subsequent functionalization—a critical sequence in the synthesis of advanced pharmaceutical intermediates.
Introduction: Strategic Value in Drug Discovery
The synthesis of novel chemical entities in drug discovery often relies on the strategic use of pre-functionalized building blocks. 2-(o-Biphenylyloxy)ethanol (Figure 1) is an exemplary intermediate that provides both a structural core and a reactive site.
-
The Biphenyl Moiety: This structural motif is crucial for establishing protein-ligand interactions, particularly through pi-stacking and hydrophobic interactions. Its presence can enhance binding affinity and selectivity for various biological targets. Symmetrical and unsymmetrical biphenyls have been identified as the crucial core of compounds with potent anticancer and anti-inflammatory activities.[2]
-
The Hydroxyethyl Chain: The primary alcohol offers a predictable point for chemical modification. It can be oxidized, esterified, or, most commonly, converted into a good leaving group to facilitate nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, enabling the generation of chemical libraries for structure-activity relationship (SAR) studies.[4]
This application note will focus on a foundational two-step synthetic sequence: the conversion of the terminal alcohol to a tosylate, thereby "activating" the molecule, followed by a nucleophilic substitution reaction to generate a more complex intermediate.
Figure 1: Chemical Profile of 2-(o-Biphenylyloxy)ethanol
Caption: Key physicochemical properties of the title compound.
Core Application: A Two-Step Synthesis Protocol
A frequent challenge in medicinal chemistry is the covalent linkage of a core scaffold, like the biphenyl ether, to other fragments bearing amines, azides, or other nucleophilic groups. Direct condensation is often inefficient. A more robust strategy involves activating the hydroxyl group by converting it into a sulfonate ester, such as a tosylate, which is an excellent leaving group for subsequent SN2 reactions.
Below is a detailed, two-part protocol for this transformation.
Logical Workflow Diagram
Caption: Overall workflow for activating and functionalizing the intermediate.
Part I: Protocol for Tosylation (Activation)
Objective: To convert the primary alcohol of 2-(o-biphenylyloxy)ethanol into a p-toluenesulfonate (tosylate) ester.
Mechanism Rationale: The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine, a non-nucleophilic base, serves both as a solvent and to neutralize the HCl byproduct, driving the reaction to completion.
Materials & Reagents:
-
2-(o-Biphenylyloxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(o-biphenylyloxy)ethanol (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution over 15 minutes. Ensure the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully pour the reaction mixture into ice-cold 1 M HCl. This protonates the pyridine, rendering it water-soluble for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-(o-biphenylyloxy)ethyl tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.
Part II: Protocol for Nucleophilic Substitution (Functionalization)
Objective: To demonstrate the displacement of the tosylate group with an azide nucleophile, a common precursor for amines.
Mechanism Rationale: This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon atom bearing the tosylate group from the backside. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-OTs bond, resulting in an inversion of stereochemistry if the carbon were chiral.[5][8]
Materials & Reagents:
-
2-(o-Biphenylyloxy)ethyl tosylate (from Part I)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl Ether
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the purified tosylate intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC for the disappearance of the tosylate starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x volumes).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
-
Product Isolation: The final product, 2-(o-biphenylyloxy)ethyl azide, is typically an oil or low-melting solid and can be used in subsequent steps (e.g., Staudinger reduction to the amine) without further purification if deemed sufficiently pure by analytical methods like NMR or LC-MS.
Data Summary and Expected Outcomes
The following table provides a summary of the reaction parameters and expected results for the described two-step synthesis.
| Parameter | Part I: Tosylation | Part II: Azide Substitution |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine | Sodium Azide, DMF |
| Stoichiometry | 1.2 eq TsCl | 1.5 eq NaN₃ |
| Temperature | 0 °C to Room Temp. | 60-70 °C |
| Reaction Time | 5-7 hours | 3-5 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (Post-Purification) | >98% (by HPLC/NMR) | >95% (by HPLC/NMR) |
| Analytical Confirmation | Appearance of tosyl peaks in ¹H NMR; MS confirmation | Disappearance of tosyl peaks, appearance of azide stretch in IR (~2100 cm⁻¹), MS confirmation |
Visualization of Role in Drug Development
The functionalized intermediates derived from 2-(o-biphenylyloxy)ethanol are ideal for constructing libraries of related compounds to explore structure-activity relationships, a cornerstone of modern drug development.[9]
Caption: Role of the intermediate in the drug discovery pipeline.
Conclusion
2-(o-Biphenylyloxy)ethanol is a strategically valuable intermediate whose utility extends far beyond its simple structure. Its primary alcohol provides a reliable handle for chemical activation, enabling robust and high-yield nucleophilic substitution reactions. This allows for the systematic introduction of diverse functionalities, making it an ideal scaffold for building compound libraries aimed at discovering and optimizing new therapeutic agents. The protocols detailed herein represent a fundamental and field-proven approach to leveraging this building block in a research or process development setting.
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Chem-Impex. 2-(Benzyloxy)ethanol. Available from: [Link]
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Chemistry LibreTexts. 8.1: E2 Reaction. Available from: [Link]
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Chemistry LibreTexts. Elimination by the E2 mechanism. Available from: [Link]
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PubMed. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Available from: [Link]
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The Versatile Reagent: ETHANOL, 2-(o-BIPHENYLYLOXY)- in Modern Organic Synthesis
Introduction
ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-phenylphenoxy)ethanol, is a bifunctional organic molecule that holds significant potential as a reagent in advanced organic synthesis. Its structure, featuring a primary alcohol and a sterically significant biphenyl ether moiety, allows it to be a valuable building block in the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its role as a nucleophile in key synthetic transformations. We will delve into detailed protocols, the underlying chemical principles, and the rationale behind experimental design, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent's unique properties.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis. The properties of ETHANOL, 2-(o-BIPHENYLYLOXY)- are summarized below.
| Property | Value | Reference |
| CAS Number | 7501-02-2 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| IUPAC Name | 2-(2-phenylphenoxy)ethanol | [1] |
| Synonyms | ETHANOL, 2-(o-BIPHENYLYLOXY)-, 2-(2-Biphenyloxy)ethanol, β-Hydroxyethyl ether of o-phenylphenol | [1] |
Core Reactivity and Synthetic Philosophy
The synthetic utility of ETHANOL, 2-(o-BIPHENYLYLOXY)- is primarily centered around the nucleophilicity of its terminal hydroxyl group.[2] This primary alcohol can readily participate in a variety of bond-forming reactions. The bulky o-biphenylyloxy group, while largely electronically inert, exerts significant steric influence that can be strategically exploited to control reaction outcomes or to impart specific physical properties, such as rigidity or altered solubility, to the final product.
Our exploration will focus on two cornerstone reactions in organic synthesis where ETHANOL, 2-(o-BIPHENYLYLOXY)- can serve as a key reactant:
-
Williamson Ether Synthesis: To introduce the 2-(o-biphenylyloxy)ethyl moiety into a molecule via the formation of a new ether linkage.
-
Esterification: To form esters, incorporating the 2-(o-biphenylyloxy)ethoxy group, which can be a critical step in the synthesis of bioactive molecules or functional materials.
Application Note I: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[3][4] In this context, ETHANOL, 2-(o-BIPHENYLYLOXY)- functions as the alcohol component, which is first deprotonated to form a potent alkoxide nucleophile. This alkoxide then undergoes an Sₙ2 reaction with a suitable alkyl halide or sulfonate.[3][4]
Workflow for Williamson Ether Synthesis
Caption: Workflow of the Williamson Ether Synthesis.
Detailed Protocol: Synthesis of a Generic Ether
This protocol describes a general procedure for the reaction of ETHANOL, 2-(o-BIPHENYLYLOXY)- with a primary alkyl bromide.
Materials:
-
ETHANOL, 2-(o-BIPHENYLYLOXY)-
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Primary alkyl bromide (R-Br)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ETHANOL, 2-(o-BIPHENYLYLOXY)- (1.0 eq) and anhydrous THF (10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Rationale: The alcohol is deprotonated by the strong base (NaH) to form the corresponding sodium alkoxide.[5] This significantly enhances the nucleophilicity of the oxygen atom. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Dissolve the primary alkyl bromide (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ether by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Application Note II: Esterification
Esterification is a fundamental transformation that involves the reaction of an alcohol with a carboxylic acid or a carboxylic acid derivative.[6] Utilizing ETHANOL, 2-(o-BIPHENYLYLOXY)- in this reaction allows for the synthesis of esters bearing the bulky and lipophilic 2-(o-biphenylyloxy)ethyl group. A highly efficient method for this transformation is the reaction with an acyl chloride in the presence of a non-nucleophilic base.
Workflow for Esterification with an Acyl Chloride
Caption: Workflow of Esterification with an Acyl Chloride.
Detailed Protocol: Synthesis of a Generic Ester
This protocol provides a general method for the esterification of ETHANOL, 2-(o-BIPHENYLYLOXY)- with a generic acyl chloride.
Materials:
-
ETHANOL, 2-(o-BIPHENYLYLOXY)-
-
Acyl chloride (R-COCl)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve ETHANOL, 2-(o-BIPHENYLYLOXY)- (1.0 eq) in anhydrous DCM (15 mL per mmol of alcohol).
-
Addition of Base: Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C.
-
Rationale: The base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.
-
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C.
-
Rationale: The nucleophilic hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride ion.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Rationale: The acid wash removes the excess amine base, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel.
Conclusion
ETHANOL, 2-(o-BIPHENYLYLOXY)- is a valuable reagent for introducing the 2-(o-biphenylyloxy)ethyl moiety into a diverse range of molecular frameworks. Its primary alcohol functionality allows it to readily participate in fundamental synthetic transformations such as Williamson ether synthesis and esterification. The protocols detailed herein provide a solid foundation for the application of this reagent, and the underlying principles can be adapted to a variety of synthetic targets. The steric bulk of the biphenyl group offers intriguing possibilities for influencing stereochemical outcomes and modulating the physicochemical properties of the resulting products, making it a reagent of considerable interest for researchers in medicinal chemistry and materials science.
References
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Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Friedel-Crafts reactions with N-heterocyclic alcohols. Hanson Research Group - University of Arkansas. [Link]
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The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. Medium. [Link]
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Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. [Link]
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-
Williamson Ether Synthesis. University of California, Irvine. [Link]
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Proposed mechanism of formation of 2-(2-ethoxyethoxy)ethanol in the presence of. ResearchGate. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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2-(Benzyloxy) ethanol. PubChem. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. [Link]
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Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,... ResearchGate. [Link]
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Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]
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SN2/E2 with a nucleophile in a solvent of its conjugate acid? (Orgo I). Reddit. [Link]
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Summary of Part 1 reactions used for synthesis. Lumen Learning. [Link]
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Application Notes & Protocols for the Purification of ETHANOL, 2-(o-BIPHENYLYLOXY)-
Document ID: ANP-2026-01-20-7501-02-2
Abstract
This document provides a comprehensive, step-by-step guide for the purification of ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-Biphenylyloxy)ethanol (CAS No. 7501-02-2). While specific, experimentally validated purification literature for this compound is sparse, this guide is constructed upon its known physicochemical properties and well-established purification principles for structurally analogous aromatic ether alcohols. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high purity, a critical requirement for reliable downstream applications. We will detail three primary purification methodologies: Recrystallization, Vacuum Distillation, and Flash Column Chromatography, explaining the causality behind each procedural choice.
Introduction and Rationale for Purification
ETHANOL, 2-(o-BIPHENYLYLOXY)- is a bifunctional organic molecule featuring a biphenyl moiety, an ether linkage, and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, potentially for pharmaceuticals or specialized polymers.[1][2] The purity of such reagents is paramount, as contaminants can lead to ambiguous experimental results, low yields of desired products, and the formation of unwanted side-products.
Purification is essential to remove unreacted starting materials, catalysts, and byproducts from the synthesis stage. The choice of purification method is dictated by the physical state of the crude product and the nature of its impurities. As ETHANOL, 2-(o-BIPHENYLYLOXY)- is a solid at room temperature, recrystallization is a primary method of choice.[3] However, its high boiling point also necessitates vacuum distillation for liquid-phase purification, while chromatography offers the highest resolution for removing structurally similar impurities.
Understanding Potential Impurities
A robust purification strategy begins with understanding the likely impurities. A common and efficient route to synthesize ETHANOL, 2-(o-BIPHENYLYLOXY)- is the Williamson ether synthesis. This reaction involves the deprotonation of 2-phenylphenol (o-biphenylol) with a base, followed by nucleophilic attack on a 2-haloethanol, such as 2-chloroethanol.
Based on this pathway, the primary impurities are likely:
-
Unreacted 2-Phenylphenol: A starting material that is more acidic than the product.
-
Unreacted 2-Chloroethanol: A volatile and polar starting material.
-
Solvent Residues: From the reaction medium (e.g., DMF, Acetonitrile).
-
Inorganic Salts: Byproducts from the base used (e.g., NaCl, KBr).
Physicochemical Properties for Purification
A successful purification protocol is built on the physical properties of the target compound.
| Property | Value | Source | Significance for Purification |
| CAS Number | 7501-02-2 | [3][4] | Unique chemical identifier. |
| Molecular Formula | C₁₄H₁₄O₂ | [4] | --- |
| Molecular Weight | 214.26 g/mol | [4] | Used for calculating molar quantities. |
| Appearance | White crystalline powder/solid | [3] | Indicates that recrystallization is a viable primary purification method. |
| Melting Point | 110-112 °C | [3] | A sharp melting range after purification indicates high purity. Broad range suggests impurities. |
| Boiling Point (Predicted) | 419.5 °C (692.66 K) at 760 mmHg | [4] | Extremely high boiling point mandates the use of vacuum distillation to prevent thermal decomposition.[5][6] |
| Solubility | Soluble in organic solvents; Poorly soluble in water (logS = -3.88) | [3][4] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
Mandatory Safety Precautions
Before initiating any protocol, review the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The related compound, 2-(Benzyloxy)ethanol, is harmful if swallowed and causes skin and eye irritation.[2] Assume similar hazards.
-
Vacuum Operations: Glassware used for vacuum distillation must be free of cracks or star fractures to prevent implosion. Use a blast shield.
Step-by-Step Purification Protocols
The choice of method depends on the scale of the purification and the nature of the impurities.
Protocol 1: Recrystallization
This is the most effective method for purifying a solid compound, leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.
Causality: The ideal solvent will dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor). A two-solvent system is often effective for aromatic compounds.[7]
Recommended Solvent Systems:
-
System A (Two-Solvent): Ethanol/Water
-
System B (Two-Solvent): Toluene/Heptane
-
System C (Single-Solvent): Isopropanol
Step-by-Step Procedure (Ethanol/Water System):
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at its boiling point. Add the solvent in small portions and swirl the flask in a hot water bath.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Vacuum Distillation
This method is suitable for purifying thermally sensitive, high-boiling point compounds.[5][6] It separates compounds based on differences in their boiling points at a reduced pressure.
Causality: By reducing the ambient pressure in the distillation apparatus, the boiling point of the compound is significantly lowered.[8] This allows for distillation at a temperature that does not cause decomposition. For a compound with a predicted atmospheric boiling point of ~420 °C, vacuum distillation is not just recommended, it is mandatory.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is rated for vacuum and is free of defects. Use high-vacuum grease on all joints.
-
System Preparation: Place the crude material (if oily or a low-melting solid) into the boiling flask with a magnetic stir bar.
-
Evacuation: Connect the apparatus to a high-vacuum pump (capable of <1 mmHg) protected by a cold trap (e.g., dry ice/acetone). Slowly and carefully evacuate the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the boiling flask using a heating mantle with continuous stirring.
-
Fraction Collection: The boiling point under vacuum will be significantly lower. Based on nomographs, at 1 mmHg, the boiling point might be in the range of 200-250 °C. Collect any low-boiling impurities as a forerun fraction. Then, collect the main fraction of the product over a narrow temperature range.
-
Termination: Once the distillation is complete, turn off the heater and allow the system to cool completely to room temperature before slowly re-introducing air into the apparatus.
-
Product Handling: The distilled product should solidify in the receiving flask upon cooling.
Protocol 3: Flash Column Chromatography
This technique provides the highest resolution for separating compounds with similar polarities. It utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate components based on their differential adsorption.[9]
Causality: The product, being moderately polar due to the hydroxyl group and ether linkages, will adsorb to the polar silica gel. By gradually increasing the polarity of the mobile phase, impurities can be eluted before and after the desired compound. A nonpolar impurity (like biphenyl) will elute first, while a very polar impurity (like a diol byproduct) will elute last.
Recommended Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 30-40% Ethyl Acetate).
Step-by-Step Procedure:
-
Column Packing: Prepare a flash column with silica gel using a slurry packing method with the initial, low-polarity solvent (e.g., 5% Ethyl Acetate/Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture, collecting fractions.
-
Gradient: Gradually increase the percentage of the more polar solvent (Ethyl Acetate) to increase the mobile phase's eluting power.
-
Fraction Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.
Assessment of Purity
After purification, the purity of the final product must be verified:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is indicative of high purity.
-
Spectroscopic Analysis (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.
References
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(Benzyloxy)phenoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
NIST. (n.d.). Ethanol, 2-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Tradeindia. (n.d.). Oppeo (alkoxylated 2-phenyl Phenol). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (CAS 7501-02-2). Retrieved from [Link]
-
BevZero. (2024). Vacuum Distillation: Gentle And Efficient Dealcoholization. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Empirical. (2023). Traditional vs Vacuum Distillation. Retrieved from [Link]
-
Regulations.gov. (2019). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 OFFICE OF CHEMICAL SAFETY AND POLLUTION PREVENTION MEMORA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Retrieved from [Link]
Sources
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- 2. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oppeo (alkoxylated 2-phenyl Phenol) at Best Price in Taichung | Green Field Chemtch Co., Ltd [tradeindia.com]
- 4. Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (CAS 7501-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 9. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Improving yield in the synthesis of "ETHANOL, 2-(o-BIPHENYLYLOXY)-"
Introduction
Welcome to the technical support guide for the synthesis of ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-phenylphenoxy)ethanol. This molecule is a valuable intermediate in various fields, including materials science and pharmaceutical development. The most common and reliable method for its preparation is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
This guide is designed for researchers and chemists to provide in-depth troubleshooting advice, answer frequently asked questions, and offer a robust, optimized protocol to maximize yield and purity. We will delve into the critical parameters of the reaction, explaining the chemical principles behind each step to empower you to overcome common synthetic challenges.
Core Reaction Pathway: The Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] The process involves two primary steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 2-phenylphenol is abstracted by a base to form a highly nucleophilic 2-phenylphenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-bromoethanol), displacing the halide and forming the desired ether linkage.
Because this is an S(_N)2 reaction, its success is highly dependent on minimizing steric hindrance and using a primary alkyl halide, which makes 2-bromoethanol or 2-chloroethanol ideal electrophiles.[2][3]
Sources
Side reactions and byproduct formation in alkylation with 2-(o-BIPHENYLYLOXY)ETHANOL
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(o-BIPHENYLYLOXY)ETHANOL. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions and byproduct formation during alkylation procedures. Our goal is to equip you with the expertise to anticipate and overcome common challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Challenges of Alkylating a Sterically Demanding Alcohol
Alkylation of the hydroxyl group in 2-(o-BIPHENYLYLOXY)ETHANOL, typically via the Williamson ether synthesis, is a cornerstone for the synthesis of a variety of important compounds. However, the inherent structure of this molecule, particularly the bulky ortho-biphenyl substituent, introduces specific steric and electronic challenges that can lead to a range of undesirable side reactions and byproducts. Understanding these potential pitfalls is the first step toward optimizing your reaction conditions for high yield and purity.
This guide is structured to provide practical, actionable solutions to the problems you may encounter. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven strategies to mitigate them.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the alkylation of 2-(o-BIPHENYLYLOXY)ETHANOL, providing a systematic approach to problem-solving.
Issue 1: Low or No Yield of the Desired Ether Product
A diminished yield is a frequent concern and can stem from several factors, often related to the sterically hindered nature of the starting material.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The hydroxyl group of 2-(o-BIPHENYLYLOXY)ETHANOL must be converted to the corresponding alkoxide to act as an effective nucleophile. Incomplete deprotonation leads to unreacted starting material. | Use a sufficiently strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation. The hydrogen gas byproduct will bubble out of the solution, driving the reaction forward.[1] |
| Steric Hindrance | The bulky o-biphenyl group can sterically hinder the approach of the alkylating agent to the alkoxide oxygen, slowing down the desired SN2 reaction.[2] This is particularly problematic with secondary or bulky primary alkyl halides. | Whenever possible, choose a primary and unhindered alkyl halide.[3] If a more complex alkyl group is required, consider using a more reactive leaving group, such as a tosylate or mesylate, instead of a halide. |
| Reaction Temperature Too Low | While lower temperatures can suppress some side reactions, they can also significantly reduce the rate of the desired SN2 reaction, especially with a sterically hindered substrate. | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, a moderate increase in temperature (typically in the range of 50-100 °C) may be necessary to overcome the activation energy barrier.[3][4] |
| Inappropriate Solvent Choice | The choice of solvent can dramatically impact the reactivity of the nucleophile. Protic solvents can solvate the alkoxide, reducing its nucleophilicity. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the counter-ion of the base, leaving a more "naked" and reactive alkoxide.[3] |
Issue 2: Formation of an Alkene Byproduct (Elimination)
The formation of an alkene from the alkylating agent is a classic competing side reaction in Williamson ether synthesis, proceeding via an E2 mechanism.
| Potential Cause | Explanation | Recommended Solution |
| Use of Secondary or Tertiary Alkyl Halides | Secondary and tertiary alkyl halides are more prone to E2 elimination, especially in the presence of a strong base like an alkoxide.[2] | The use of primary alkyl halides is strongly recommended to minimize elimination.[2][3] If a secondary alkyl group must be introduced, use a less basic alkoxide if possible and maintain the lowest effective reaction temperature. |
| Sterically Hindered Alkoxide | The 2-(o-biphenylyloxy)ethoxide is sterically bulky, which can favor its action as a base rather than a nucleophile, promoting the E2 elimination of the alkyl halide. | While the structure of the alkoxide is fixed, you can minimize elimination by using a less sterically demanding alkyl halide and keeping the reaction temperature as low as feasible. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[3] | Maintain a moderate reaction temperature and monitor the reaction closely to avoid prolonged heating after the starting material is consumed. |
Issue 3: Intramolecular Cyclization to Form Dibenzofuran
A significant and often overlooked side reaction with 2-(o-biphenylyloxy)ethanol derivatives under basic conditions is intramolecular cyclization to form a dibenzofuran ring system.
| Potential Cause | Explanation | Recommended Solution |
| Base-Mediated Intramolecular Aromatic Substitution | Under strong basic conditions, the alkoxide can potentially attack one of the aromatic rings of the biphenyl moiety in an intramolecular nucleophilic aromatic substitution-type reaction, leading to the formation of a stable dibenzofuran ring and elimination of a leaving group from the aromatic ring (if present) or hydride. More commonly, related cyclizations can occur under oxidative or palladium-catalyzed conditions.[5][6][7] | Use the mildest possible basic conditions that still ensure complete deprotonation of the alcohol. Avoid excessively high temperatures and prolonged reaction times. If this byproduct is consistently observed, consider alternative etherification strategies that do not employ strong bases. |
Frequently Asked Questions (FAQs)
Q1: I am observing C-alkylation on the biphenyl ring system. How can I favor O-alkylation?
While less common for the alkylation of an alcohol, if you are starting from the corresponding phenol (2-phenylphenol) to synthesize the ether backbone, C-alkylation is a known side reaction. The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the carbon atoms of the aromatic rings. To favor O-alkylation:
-
Solvent Choice is Critical: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and nucleophilic. Protic solvents, in contrast, can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[3]
-
Counter-ion: Larger cations, such as potassium (from K₂CO₃ or KH), can favor O-alkylation over smaller cations like lithium.
Q2: Can I use a weaker base like potassium carbonate?
For the alkylation of an alcohol like 2-(o-BIPHENYLYLOXY)ETHANOL, a strong base like NaH is generally required to fully deprotonate the alcohol. Potassium carbonate is typically not strong enough for this purpose. However, if you are alkylating the parent phenol (2-phenylphenol), potassium carbonate is a suitable base.
Q3: My alkylating agent is not very reactive. What can I do?
If you are using a less reactive alkylating agent, such as an alkyl chloride, you can increase the reaction rate by:
-
Adding a Catalytic Amount of Iodide: Adding a catalytic amount of sodium or potassium iodide can facilitate a halide exchange in situ to form the more reactive alkyl iodide.
-
Increasing the Temperature: As mentioned previously, a moderate increase in temperature can help overcome the activation barrier.
Q4: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A co-spot of your starting material and the reaction mixture will show the consumption of the starting material over time. Gas chromatography (GC) can also be used for more quantitative monitoring.
Experimental Protocols & Visualizations
General Protocol for the Alkylation of 2-(o-BIPHENYLYLOXY)ETHANOL
This protocol provides a starting point for the alkylation of 2-(o-BIPHENYLYLOXY)ETHANOL with a primary alkyl halide. Optimization may be required based on the specific alkylating agent used.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvent (e.g., DMF or THF, freshly distilled or from a solvent purification system).
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-(o-BIPHENYLYLOXY)ETHANOL (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 1.1-1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the primary alkyl halide (1.1-1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C, monitoring by TLC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for low yield in alkylation reactions.
References
- BenchChem. (2025). Identifying and minimizing byproducts in the Williamson ether synthesis.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]
- BenchChem. (2025). preventing side reactions in the alkylation of phenol to 2-Propylphenol.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323–1345. [Link]
-
MDPI. (2024, July 20). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. byjus.com [byjus.com]
- 5. Dibenzofuran synthesis [organic-chemistry.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Recent advances in the synthesis of dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-(o-Biphenylyloxy)ethanol in Aqueous Media
Welcome to the technical support guide for ETHANOL, 2-(o-BIPHENYLYLOXY)-, hereafter referred to by its common name, 2-(o-biphenylyloxy)ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Due to its chemical structure, 2-(o-biphenylyloxy)ethanol is highly lipophilic and inherently poorly soluble in water, a common hurdle in experimental biology and formulation science.
This guide provides a foundational understanding of the compound's properties, a series of frequently asked questions to address common initial problems, and detailed troubleshooting protocols to systematically enhance its solubility. Our approach is grounded in established pharmaceutical science, explaining not just what to do, but why each step is scientifically sound.
Part 1: Understanding the Challenge - Physicochemical Profile
The primary obstacle to working with 2-(o-biphenylyloxy)ethanol in aqueous systems is its molecular structure. The presence of a large, nonpolar biphenyl group makes the molecule hydrophobic, or "water-fearing." To effectively troubleshoot solubility, it is crucial to first understand its fundamental physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| CAS Number | 7501-02-2 | [1] |
| Predicted logP | 2.8 - 3.2 | [2] |
| Predicted Water Solubility | ~0.1 - 0.5 g/L | [2] |
logP (octanol-water partition coefficient) is a measure of lipophilicity. A logP value greater than 2 indicates poor aqueous solubility.
The high logP value confirms the compound's preference for a lipid environment over an aqueous one. This inherent lipophilicity is the root cause of the precipitation and poor dissolution that researchers often observe.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and setbacks encountered during experimentation.
Q1: I dissolved 2-(o-biphenylyloxy)ethanol in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture media or buffer. Why is this happening?
A: This phenomenon is known as "solvent-shifting precipitation." Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). However, when you introduce this concentrated stock into a large volume of an aqueous medium (the "anti-solvent"), the overall solvent environment becomes predominantly aqueous. The polarity of the mixture increases dramatically, causing the solubility limit of your lipophilic compound to be exceeded, which forces it to crash out of the solution as a precipitate.
Q2: Is DMSO a suitable solvent for my experiments? What are the limitations?
A: DMSO is a powerful solvent and a common choice for preparing initial stock solutions of poorly soluble compounds. However, its use, particularly in cell-based assays, has critical limitations:
-
Cytotoxicity: Most cell lines can only tolerate very low final concentrations of DMSO, typically below 0.5% (v/v), and ideally below 0.1%. Higher concentrations can lead to cell stress, altered gene expression, or cell death, confounding your experimental results.
-
Compound "Fall-Out": Even if the final DMSO concentration is non-toxic, it may not be sufficient to keep the 2-(o-biphenylyloxy)ethanol dissolved at your desired working concentration.
Q3: Can I use pH adjustment to increase the solubility of 2-(o-biphenylyloxy)ethanol?
A: This is unlikely to be an effective strategy. pH adjustment is a powerful technique for compounds that have ionizable functional groups (e.g., carboxylic acids or amines).[3] By shifting the pH, you can convert the molecule into its charged (salt) form, which is generally much more water-soluble.[4][5]
2-(o-biphenylyloxy)ethanol's structure contains an ether linkage and a terminal alcohol (hydroxyl) group. The ether group is non-ionizable. The alcohol group is technically very weakly acidic, but its pKa is extremely high (typically ~16-18), meaning you would need an impractically caustic pH (well above 14) to deprotonate it. Therefore, within a biologically compatible pH range (typically pH 4-9), the molecule remains in its neutral, non-ionized form, and its solubility is not significantly affected by pH.
Q4: For a quick screening experiment, what is the simplest method I should try first to improve solubility?
A: The most direct and often sufficient initial approach is the use of a co-solvent system .[6] This involves adding a water-miscible organic solvent to your aqueous medium to create a solvent blend with lower overall polarity, which can better accommodate your lipophilic compound.[7][8] This is often the first line of attack before moving to more complex formulation strategies.
Part 3: Troubleshooting Guides & Detailed Protocols
When simple dissolution in a tolerable amount of an organic solvent fails, more advanced formulation strategies are required. The following methods are presented in order of increasing complexity.
Method 1: Co-Solvent Systems
Expertise & Experience: The principle behind co-solvency is to reduce the polarity of the water-based solvent system.[9] By adding a water-miscible organic solvent, you disrupt the strong hydrogen bonding network of water, creating a more favorable environment for nonpolar solutes.[10]
Trustworthiness: This protocol includes a self-validating step where you visually inspect for precipitation at your final desired concentration, ensuring the system is stable before use in a critical experiment.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(o-biphenylyloxy)ethanol in 100% of the chosen co-solvent (e.g., 100 mM in absolute Ethanol).
-
Solvent System Preparation: Create a series of aqueous buffer/media solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Test Dilution: Add a small aliquot of your stock solution to each of the co-solvent/buffer mixtures to achieve your final desired experimental concentration.
-
Observation: Vortex each solution gently and let it stand at the experimental temperature for at least one hour. Observe for any signs of precipitation (cloudiness, visible particles). The lowest percentage of co-solvent that maintains a clear solution is your optimal system.
| Co-Solvent | Typical Concentration Range (Final) | Key Considerations |
| Ethanol | 1 - 10% | Generally well-tolerated in many in vitro systems at <1%. Can cause protein precipitation at higher concentrations. |
| Propylene Glycol (PG) | 1 - 20% | Less volatile than ethanol. A common vehicle for both oral and parenteral formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30% | Higher viscosity. Excellent solubilizing power for many lipophilic compounds. |
| Glycerol | 5 - 30% | High viscosity can make handling difficult. Very low toxicity. |
Method 2: Surfactant-Mediated Solubilization
Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble 2-(o-biphenylyloxy)ethanol can partition into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous medium, dramatically increasing the compound's apparent solubility.[13][14] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[15]
Trustworthiness: The protocol's success is verified by observing a clear solution, indicating successful micellar encapsulation. The use of concentrations well above the CMC ensures the presence of micelles for solubilization.
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a Cremophor® grade.
-
Stock Preparation: a. Prepare a 10% (w/v) aqueous stock solution of your chosen surfactant. b. Separately, dissolve the 2-(o-biphenylyloxy)ethanol in a small amount of a volatile organic solvent like methanol or ethanol.
-
Formulation: a. Add the drug solution to the 10% surfactant solution with vigorous stirring. b. Gently evaporate the organic solvent using a rotary evaporator or a stream of nitrogen. This leaves the drug entrapped within the surfactant micelles.
-
Final Dilution: The resulting clear aqueous solution can be filtered (using a 0.22 µm syringe filter compatible with surfactants, e.g., PVDF) and diluted as needed in your experimental buffer. The final surfactant concentration should remain above its CMC.
| Surfactant | Type | Typical Final Concentration | Key Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% | Widely used in pharmaceutical formulations. Can be prone to oxidation. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 2% | Similar to Polysorbate 80 but with a shorter fatty acid chain. |
| Cremophor® EL | Non-ionic | 0.5 - 5% | Excellent solubilizer but has been associated with hypersensitivity reactions in in vivo studies. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Not for in vivo | Strong solubilizer but denatures proteins and is highly disruptive to cells. Use is limited to cell-free assays. |
Method 3: Cyclodextrin Complexation
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[16] Poorly soluble molecules like 2-(o-biphenylyloxy)ethanol can fit into this cavity, forming an "inclusion complex."[17][18] This complex effectively masks the drug's hydrophobicity, allowing it to dissolve in water.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[20]
Trustworthiness: The formation of a clear solution after lyophilization and reconstitution is a strong indicator of successful complexation. This method creates a stable, solid powder that can be accurately weighed and dissolved directly into aqueous media.
-
Molar Ratio Selection: Determine the molar ratio of drug to HP-β-CD to test. A 1:1 ratio is a common starting point.
-
Dissolution: a. Dissolve the HP-β-CD in water with stirring. b. Dissolve the 2-(o-biphenylyloxy)ethanol in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the drug solution to the aqueous cyclodextrin solution under constant, vigorous stirring. Continue stirring at room temperature for 24-48 hours to allow the complex to form.
-
Solvent Removal & Isolation: a. Remove the organic solvent via evaporation. b. Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a dry powder.
-
Reconstitution: The resulting powder is the drug-cyclodextrin complex, which should now be freely soluble in your aqueous buffer. Test its solubility at your desired concentration.
| Cyclodextrin Type | Cavity Diameter (Å) | Key Features |
| α-Cyclodextrin | 4.7 - 5.3 | Small cavity, suitable for small molecules. Limited water solubility. |
| β-Cyclodextrin | 6.0 - 6.5 | Mid-sized cavity, often suitable for aromatic compounds. Low water solubility can be a limitation. |
| γ-Cyclodextrin | 7.5 - 8.3 | Larger cavity for bulkier molecules. Good water solubility. |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5 | Chemically modified to have very high water solubility and an excellent safety profile. The most common choice for pharmaceutical applications.[16] |
Method 4: Advanced Formulation Strategies
Should the above methods fail to achieve the required concentration and stability, more advanced drug delivery technologies may be necessary. These typically require specialized equipment and expertise.
-
Solid Dispersions: This technique involves dispersing the drug within a hydrophilic solid carrier or matrix.[21][22] When the dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with enhanced surface area and dissolution rate.[23][24]
-
Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[25] This drastic increase in surface area significantly enhances the dissolution velocity according to the Noyes-Whitney equation.[26][27] This technology is particularly useful for achieving high drug loading.[28]
Part 4: Strategy Selection Workflow
The choice of solubilization method depends on your specific experimental context, including the required concentration, the biological system being used, and the resources available. The following decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: Workflow for selecting a solubility enhancement strategy.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. (n.d.). Nanosuspension: An approach to enhance solubility of drugs - PMC.
- Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Vertex AI Search. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed.
- Vertex AI Search. (n.d.). (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - ResearchGate.
- Vertex AI Search. (n.d.). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
- Vertex AI Search. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research.
- Vertex AI Search. (n.d.). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug.
- Vertex AI Search. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
- Vertex AI Search. (n.d.). Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC - NIH.
- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. (n.d.). Micellar solubilization of drugs. - University of Alberta.
- Vertex AI Search. (n.d.). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - International Journal of Pharmacy & Pharmaceutical Research.
- Vertex AI Search. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace.
- Vertex AI Search. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
- Vertex AI Search. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - Semantic Scholar.
- Vertex AI Search. (n.d.). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review - Indian Journal of Pharmaceutical Sciences.
- Vertex AI Search. (n.d.). Nanosuspension-an effective approach for solubility enhancement.
- Vertex AI Search. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed.
- Vertex AI Search. (n.d.). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs - Symmetric.
- Vertex AI Search. (n.d.). Solubility Enhancement of Poorly Water Soluble Drugs A Review - IJTSRD.
- Vertex AI Search. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
- Vertex AI Search. (n.d.). (PDF) Micellar solubilization of drugs - ResearchGate.
- Vertex AI Search. (n.d.). Cosolvent.
- Vertex AI Search. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
- Vertex AI Search. (n.d.). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed.
- Vertex AI Search. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR.
- Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH.
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- Vertex AI Search. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE.
- Vertex AI Search. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). PH adjustment: Significance and symbolism.
- Vertex AI Search. (n.d.). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs..
- Vertex AI Search. (n.d.). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
- Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
- Vertex AI Search. (n.d.). Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH.
- Vertex AI Search. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- - the NIST WebBook.
- Vertex AI Search. (n.d.). Chemical Properties of Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (CAS 7501-02-2) - Cheméo.
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Optimization of reaction conditions for using 2-(2-BIPHENYLYLOXY)ETHANOL as a solvent
Technical Support Center: 2-(2-BIPHENYLYLOXY)ETHANOL
Welcome to the technical support guide for 2-(2-BIPHENYLYLOXY)ETHANOL. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on optimizing reaction conditions and troubleshooting common issues when using this unique high-boiling point solvent.
Overview and Key Properties
2-(2-BIPHENYLYLOXY)ETHANOL (CAS 7501-02-2) is a specialized organic solvent characterized by its high thermal stability, making it suitable for chemical transformations that require elevated temperatures. Its molecular structure, featuring a biphenyl group, an ether linkage, and a terminal hydroxyl group, imparts a unique combination of polarity and hydrophobicity. This structure allows it to dissolve a wide range of organic compounds and stabilize reactive intermediates.[1] However, its exceptionally high boiling point presents distinct challenges, particularly during product isolation and purification.
This guide provides a systematic approach to leveraging the benefits of 2-(2-BIPHENYLYLOXY)ETHANOL while effectively managing its challenges.
Table 1: Physicochemical Properties of 2-(2-BIPHENYLYLOXY)ETHANOL
| Property | Value | Source |
| CAS Number | 7501-02-2 | [2] |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Boiling Point | 345 °C (at 760 mmHg) | [2][3] |
| Flash Point | 151 °C | [2][3] |
| Density | 1.111 g/cm³ | [2][3] |
| pKa | 14.24 ± 0.10 (Predicted) | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a solvent with such a high boiling point?
The primary advantage is the ability to conduct reactions at temperatures well above those achievable with common solvents like toluene (111 °C) or DMF (153 °C). This is crucial for reactions with high activation energies, such as certain cross-coupling reactions, rearrangements, or syntheses involving thermally stable starting materials. The solvent's high thermal stability ensures it does not decompose under these demanding conditions.
Q2: What are the main safety hazards associated with 2-(2-BIPHENYLYLOXY)ETHANOL?
According to its Globally Harmonized System (GHS) classification, 2-(2-BIPHENYLYLOXY)ETHANOL presents the following hazards:
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H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory precautions are mandatory:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile, tested to EN 374), and a lab coat.[3][4]
-
Avoid inhalation of vapors, especially when heated.[3]
-
Wash hands thoroughly after handling.[4]
Q3: How does the solvent's structure influence its behavior?
The bifunctional nature of 2-(2-BIPHENYLYLOXY)ETHANOL dictates its solvent properties.
-
Biphenyl Group: The large, nonpolar biphenyl moiety provides excellent solvating power for other aromatic and hydrophobic compounds.
-
Ether Linkage (-O-): This group contributes to its chemical stability and ability to solvate cations.
-
Hydroxyl Group (-OH): The terminal alcohol group allows it to engage in hydrogen bonding, which can help dissolve more polar substrates and reagents.[5] This hydroxyl group can also participate in reactions, such as esterification or acting as a nucleophile, which must be considered during experimental design.[6]
Q4: Does 2-(2-BIPHENYLYLOXY)ETHANOL require drying before use?
Like many solvents containing a hydroxyl group, it can be hygroscopic. For moisture-sensitive reactions (e.g., those involving Grignard reagents, organolithiums, or certain transition metal catalysts), drying is essential. Water contamination can lead to side reactions and reduced yields.
Protocol 1: General Procedure for Drying 2-(2-BIPHENYLYLOXY)ETHANOL
-
Pre-drying: Add activated 3Å or 4Å molecular sieves to the solvent in a sealed flask. Allow it to stand for at least 24 hours.
-
Verification: Test the water content using a Karl Fischer titrator to ensure it meets the reaction's requirements.
-
Storage: Store the dried solvent over molecular sieves under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture reabsorption.
Troubleshooting Guide
This section addresses common problems encountered when using 2-(2-BIPHENYLYLOXY)ETHANOL, providing a logical framework for diagnosis and resolution.
Issue 1: Low Reaction Yield or Stalled Reaction
Q: My reaction is not proceeding to completion, even at high temperatures. What could be the cause?
Low yields can stem from several factors. Use the following decision-making process to identify the root cause.
-
Causality: High-boiling point solvents are chosen specifically to overcome high activation barriers.[7] Failure to reach the necessary temperature means this core advantage is not being utilized. Similarly, poor solubility of a key reagent prevents it from participating effectively in the reaction.[8]
Issue 2: Extreme Difficulty Removing the Solvent Post-Reaction
Q: I can't remove the solvent after my reaction. Rotary evaporation seems ineffective. What should I do?
This is the most common and significant challenge with 2-(2-BIPHENYLYLOXY)ETHANOL due to its very low vapor pressure.[9] Standard rotary evaporation is insufficient. Several advanced or alternative methods are required.
-
Option 1: High-Vacuum Distillation: This is the most direct method but requires specialized equipment. A high-performance vacuum pump (capable of <1 mmHg) and a short-path distillation apparatus like a Kugelrohr are necessary to lower the solvent's boiling point sufficiently to prevent product decomposition.[9][10]
-
Option 2: Liquid-Liquid Extraction: This method avoids heat entirely. The goal is to partition the desired product into a solvent that is immiscible with 2-(2-BIPHENYLYLOXY)ETHANOL and can be easily removed.
-
Option 3: Precipitation/Crystallization: If the product is a solid, adding an "anti-solvent" (a solvent in which your product is insoluble but the reaction solvent is soluble) can cause the product to precipitate out of the solution.[11]
Protocol 2: Post-Reaction Solvent Removal via Liquid-Liquid Extraction
This protocol is a self-validating system; successful separation and recovery of the product confirm the suitability of the chosen solvent system.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a primary extraction solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane). A volume 5-10 times that of the reaction solvent is a good starting point.
-
Washing: Transfer the diluted mixture to a separatory funnel. Add an immiscible wash solvent (e.g., water, brine) to begin removing the 2-(2-BIPHENYLYLOXY)ETHANOL. The hydroxyl group on the solvent gives it some water solubility, which can be exploited here.
-
Repeated Extractions: Perform multiple washes (at least 3-5). The high-boiling solvent will partition between the organic and aqueous layers. Repeated washes are critical to remove it effectively.
-
Monitoring: After each wash, take a small sample of the organic layer and analyze it by TLC or LC-MS to monitor the removal of the solvent.
-
Drying and Concentration: Once the solvent is sufficiently removed, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile extraction solvent via rotary evaporation.[12]
Issue 3: Product Decomposition During Workup
Q: My product seems to be degrading when I try to remove the solvent with heat. What can I do?
This indicates that your product is not stable at the high temperatures required to distill 2-(2-BIPHENYLYLOXY)ETHANOL, even under vacuum.
-
Causality: The primary cause is thermal degradation. Many complex organic molecules cannot withstand temperatures exceeding 150-200 °C for extended periods.
-
Solution: Immediately abandon thermal removal methods. The authoritative approach is to switch to a non-thermal workup. The Liquid-Liquid Extraction (Protocol 2) or Precipitation/Crystallization methods described above are the recommended alternatives.[13]
Issue 4: Formation of an Emulsion During Aqueous Workup
Q: When I add water or brine to my reaction mixture, I get a persistent emulsion that won't separate. How can I break it?
Emulsions are common when working with amphiphilic molecules or when the densities of the organic and aqueous layers are very similar.[14]
-
Causality: The structure of 2-(2-BIPHENYLYLOXY)ETHANOL, with its large hydrophobic biphenyl group and polar hydroxyl tail, can act as a surfactant, stabilizing emulsions.
-
Solutions (in order of application):
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Add Brine: Add a saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, which often destabilizes the emulsion.
-
Change pH: If your compound is stable to acid or base, a small change in pH can sometimes disrupt the interactions causing the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. The large surface area can help break the fine droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.
-
Patience: Sometimes, letting the mixture stand undisturbed for an extended period (e.g., overnight) can lead to separation.
-
References
-
Chem-Impex. (n.d.). 2-(Benzyloxy)ethanol. Retrieved from [Link] [Note: This reference describes a structurally related compound, and its properties are used here as an analogue to infer the behavior of the target molecule.]
-
OECD SIDS. (n.d.). 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol CAS N°: 112-50-5. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]
-
MDPI. (n.d.). The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. Retrieved from [Link]
-
Integra Chemical Company. (n.d.). 2-(2-butoxyethoxy)ethanol - Print MSDS's. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. Retrieved from [Link]
-
PubMed. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Why am I having problems with my reaction run at a high temperature for long time? Retrieved from [Link]
- Google Patents. (n.d.). CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate.
-
Buchi. (n.d.). Investigation of Factors Affecting the Rate of High-Boiling-Point Solvent Removal Using a Rotary Evaporator. Retrieved from [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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ResearchGate. (2011). High boiling point solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
- Google Patents. (n.d.). EP0822250A1 - Process for the extraction of 2-phenylethanol.
-
Quora. (2017). How do organic chemists remove solvents with high boiling points from solution? Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Solvent a. Retrieved from [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Asian Journal of Science and Engineering. (2023). Analysis of Bioethanol Purification with Two Outlet Distillation System. Retrieved from [Link]
-
Master Organic Chemistry. (2025). 3 Trends That Affect Boiling Points. Retrieved from [Link]
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Troubleshooting peak tailing in HPLC analysis of "ETHANOL, 2-(o-BIPHENYLYLOXY)-"
Technical Support Center: HPLC Analysis of ETHANOL, 2-(o-BIPHENYLYLOXY)-
Welcome to the technical support center for the HPLC analysis of ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-Biphenylyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing, a common issue encountered during the chromatographic analysis of this compound. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Understanding the Analyte and the Problem
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte, as they are often the root cause of chromatographic issues.
Analyte at a Glance: ETHANOL, 2-(o-BIPHENYLYLOXY)-
| Property | Value / Structure | Implication for HPLC Analysis |
| Chemical Structure | ![]() | The molecule possesses a large, non-polar biphenyl group and a polar hydroxyethyl side chain. This amphipathic nature means it will be well-retained in reversed-phase (RP) chromatography. |
| Formula | C₁₄H₁₄O₂[1] | Molecular Weight: 214.26 g/mol [1]. |
| Key Functional Groups | Hydroxyl (-OH), Ether (-O-) | The terminal hydroxyl group is weakly acidic and is the primary culprit for peak tailing. It can engage in unwanted secondary interactions (hydrogen bonding) with the stationary phase.[2][3] |
| Predicted Properties | pKa: ~14-15 (for the hydroxyl group), logP: ~2.5-3.0 | The high pKa means the hydroxyl group will be neutral under typical RP-HPLC pH conditions (2-8). The moderate logP confirms its suitability for reversed-phase methods. |
Q1: What is peak tailing and why is my peak for 2-(o-Biphenylyloxy)ethanol likely to tail?
A1: Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is wider than the front half.[4] It is often quantified by a Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal symmetrical peak having a value of 1.0.[4]
Your analyte, 2-(o-Biphenylyloxy)ethanol, is prone to tailing primarily due to secondary interactions between its polar hydroxyl (-OH) group and active sites on the silica-based stationary phase.[2] The main retention mechanism in reversed-phase HPLC should be hydrophobic interactions. However, the presence of residual silanol groups (Si-OH) on the silica surface provides a secondary, more polar interaction site.[5][6] When some analyte molecules are delayed by these strong hydrogen-bonding interactions while most are not, it results in a "tail" on the peak.[3][7]
This phenomenon is a classic example of a "mixed-mode" retention mechanism, where both hydrophobic and polar interactions contribute to retention, leading to poor peak shape.[5][8]
Sources
- 1. Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- [webbook.nist.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
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- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Storage and Handling of ETHANOL, 2-(o-BIPHENYLYLOXY)-
Welcome to the technical support center for ETHANOL, 2-(o-BIPHENYLYLOXY)- (CAS No. 7501-02-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical compound. Due to the limited specific degradation data for this exact molecule, this document synthesizes established principles from structurally related compounds, namely aromatic ethers and biphenyl derivatives, to provide a robust framework for its proper storage and handling.
Core Principles of Stability
ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-Biphenyloxy)ethanol, possesses a chemical structure that includes an ether linkage and a biphenyl group.[1][2] These functional groups are generally stable but can be susceptible to specific degradation pathways under improper storage conditions. The primary concerns for compounds of this class are oxidative degradation, particularly at the ether linkage, and potential slow degradation of the biphenyl structure under certain environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for ETHANOL, 2-(o-BIPHENYLYLOXY)-?
A1: To minimize degradation, store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4][5] The container should be tightly sealed to prevent exposure to air and moisture.[6][7] While specific temperature ranges for this compound are not widely published, storing it at temperatures above 15°C (59°F) in a controlled environment is a recommended starting point based on similar compounds like 2-phenoxyethanol.[3]
Q2: What materials should be avoided for storing this compound?
A2: Avoid storing ETHANOL, 2-(o-BIPHENYLYLOXY)- in containers made of aluminum, galvanized metals, or other corrodible materials.[3] It is best to store it in its original container or in chemically resistant glass or high-density polyethylene (HDPE) containers.
Q3: What are the main chemical incompatibilities I should be aware of?
A3: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][8] Contact with these substances can catalyze degradation reactions.
Q4: Can this compound form peroxides?
A4: Ethers, as a chemical class, are known to form explosive peroxides over time when exposed to air and light.[9] Although the tendency for peroxide formation can vary, it is a critical safety consideration. It is prudent to date the container upon receipt and opening and to test for peroxides periodically, especially if the compound has been stored for an extended period.
Q5: What are the potential signs of degradation?
A5: Visual signs of degradation can include a change in color, the appearance of turbidity, or the formation of solid precipitates. A change in odor may also indicate a chemical change. For quantitative assessment, analytical techniques such as HPLC or GC-MS are recommended to check for the appearance of new peaks or a decrease in the purity of the main compound.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of ETHANOL, 2-(o-BIPHENYLYLOXY)-.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation: The compound may have started to degrade due to improper storage (exposure to air, light, or incompatible materials). | 1. Review Storage Conditions: Ensure the compound is stored in a tightly sealed, inert-gas-purged container in a cool, dark place. 2. Characterize Impurities: Use techniques like mass spectrometry to identify the degradation products. Common degradation products of similar compounds include phenols and aldehydes resulting from ether cleavage. |
| Decreased potency or altered results in experiments | Loss of Purity: The concentration of the active compound may have decreased due to degradation. | 1. Re-qualify the Material: Use a validated analytical method to determine the current purity of the compound before use. 2. Implement Peroxide Testing: For ethers, peroxide formation is a common degradation pathway. Use peroxide test strips to check for their presence. If peroxides are detected, consult safety protocols for their safe removal.[9] |
| Visible changes in the material (color change, precipitation) | Chemical Reaction/Degradation: This indicates significant chemical changes. | 1. Do Not Use: The material should be considered compromised. 2. Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines.[5] |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container: Store in the original, tightly sealed container. If transferring, use a clean, dry, amber glass bottle with a tight-fitting cap.
-
Inert Atmosphere: For long-term storage, it is best practice to purge the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Temperature: Store in a controlled, cool environment, ideally between 15°C and 25°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using an amber bottle and storing it in a dark cabinet.
-
Labeling: Clearly label the container with the compound name, date received, and date opened.
Protocol 2: Qualitative Test for Peroxides
This is a general procedure and should be performed with appropriate personal protective equipment (PPE) in a fume hood.
-
Obtain Peroxide Test Strips: Use commercially available test strips designed for detecting peroxides in organic solvents.
-
Sample Preparation: In a clean glass vial, add a small amount (e.g., 1 mL) of the ETHANOL, 2-(o-BIPHENYLYLOXY)-.
-
Testing: Dip the test strip into the sample for the time specified by the manufacturer.
-
Observation: Remove the strip and observe any color change. Compare the color to the chart provided with the test strips to estimate the peroxide concentration.
-
Action: If peroxides are detected at a significant level, do not proceed with experiments that involve heating or distillation, as this can be explosive. Consult safety guidelines for peroxide removal.
Visualizing Degradation Pathways & Workflows
Potential Degradation Pathways
The following diagram illustrates a putative degradation pathway for ETHANOL, 2-(o-BIPHENYLYLOXY)- based on the known degradation of similar aromatic ethers. The primary points of attack are the ether linkage and the biphenyl ring system.
Caption: Putative degradation pathways for ETHANOL, 2-(o-BIPHENYLYLOXY)-.
Workflow for Assessing Compound Stability
This workflow outlines the steps to take when assessing the stability of a stored sample.
Caption: Workflow for stability assessment of stored compound.
References
-
Acme-Hardesty. (2013, November 6). 2-phenoxyethanol. [Link]
-
ResearchGate. (n.d.). Biphenyl degradation upper pathway. [Link]
-
Span Chemie. (2015, April 9). 2-PHENOXYETHANOL FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. [Link]
-
Eawag. (1998, April 21). Biphenyl Degradation Pathway. [Link]
-
ALPHACHEM Limited. (2016, September 6). 2-Phenoxyethanol Safety Data Sheet. [Link]
-
Royal Society of Chemistry. (2022, January 26). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers. [Link]
-
NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. [Link]
-
Loba Chemie. (n.d.). 2-PHENOXYETHANOL FOR SYNTHESIS. [Link]
-
Chemwin. (n.d.). Ether use and preservation instructions, so that life is more secure and assured. [Link]
-
Cargo Handbook. (n.d.). Ether. [Link]
-
Brainly.in. (2023, April 22). Write a brief note on safe handling and storage of ether?[Link]
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. [Link]
-
University of California, Santa Barbara. (2022, May 11). Diethyl Ether - Standard Operating Procedure. [Link]
-
NIST. (n.d.). Ethanol, 2-(phenylmethoxy)-. [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. [Link]
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- 2. 2-(2-BIPHENYLYLOXY)ETHANOL | 7501-02-2 [chemicalbook.com]
- 3. acme-hardesty.com [acme-hardesty.com]
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- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions of 2-(o-BIPHENYLYLOXY)ETHANOL
Prepared by the Office of the Senior Application Scientist
Welcome, researchers, to our dedicated technical support center. This guide addresses a critical and often frustrating challenge in synthetic chemistry: catalyst poisoning, with a specific focus on reactions involving complex aryl ethers such as 2-(o-BIPHENYLYLOXY)ETHANOL. Molecules of this class are pivotal intermediates in drug discovery and materials science, frequently employed in transition-metal-catalyzed reactions like C-O bond activation or cross-coupling. The success of these transformations hinges on the catalytic activity of metals like palladium and nickel, which are unfortunately highly susceptible to deactivation by common laboratory impurities.
This document is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions via a comprehensive Troubleshooting Guide. Our goal is to empower you to diagnose, resolve, and, most importantly, prevent catalyst poisoning in your experiments.
Section 1: Frequently Asked Questions (FAQs) about Catalyst Poisoning
This section covers the fundamental concepts of catalyst poisoning relevant to the chemistry of aryl ethers.
Q1: What exactly is catalyst poisoning?
A1: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption (chemisorption) of a substance, known as a poison, onto its active sites. This process blocks the sites that would otherwise be available to the reactants, thereby inhibiting or completely stopping the desired catalytic cycle. Unlike other deactivation mechanisms like thermal degradation, poisoning is a chemical process. Even trace amounts of a poison can have a significant negative impact on the reaction's efficiency and yield.[1][2]
Q2: My reaction involves a palladium or nickel catalyst with 2-(o-biphenylyloxy)ethanol. What are the most likely poisons I should be worried about?
A2: Palladium and nickel catalysts, which are workhorses for aryl ether chemistry, are particularly sensitive to a range of common impurities. The most frequently encountered poisons include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules from starting materials or reagents.
-
Halides: Especially chloride or iodide ions, which can originate from solvents (e.g., dichloromethane), additives, or impure starting materials.
-
Phosphorus Compounds: Impurities in phosphine ligands or other reagents.
-
Water and Oxygen: Inadequate drying of reagents/glassware or a poor inert atmosphere can lead to the formation of metal oxides or hydroxides, which are often catalytically inactive.[1]
-
Strongly Coordinating Species: Functional groups on substrates or impurities (e.g., certain nitrogen heterocycles, cyanides) can bind irreversibly to the metal center.
-
Heavy Metals: Contaminants from other reactions or impure reagents.
Q3: How can I recognize the symptoms of catalyst poisoning in my reaction?
A3: The symptoms of catalyst poisoning can range from subtle to severe. Key indicators to watch for include:
-
Low or No Product Yield: This is the most obvious sign. The reaction either fails to start or stalls before completion.[1][2]
-
Sluggish Reaction Rate: The reaction proceeds much slower than expected based on literature precedent or previous successful runs.
-
Formation of Byproducts: When the desired catalytic pathway is blocked, side reactions can become dominant. For example, in palladium-catalyzed couplings, you might observe increased formation of phenol (from reaction with water) or diaryl ether.[3]
-
Inconsistent Results: High variability in yield and reaction time between batches can point to intermittent contamination.
Q4: What is the difference between reversible and irreversible poisoning?
A4: This distinction is critical for troubleshooting.
-
Reversible Poisoning: The poison binds weakly to the catalyst's active sites. The catalytic activity can often be restored by simple measures like increasing the reaction temperature or removing the poison from the reaction medium.
-
Irreversible Poisoning: The poison forms a strong, often covalent, bond with the catalyst's active sites. This type of deactivation is permanent, and the catalyst cannot be regenerated under the reaction conditions. The only remedy is to restart the reaction with fresh, purified materials and a new batch of catalyst. Sulfur and many heavy metals are typically irreversible poisons.
Section 2: Troubleshooting Guide for Specific Issues
This section provides a question-and-answer framework to diagnose and solve problems during your experiment.
Q: My reaction has stalled unexpectedly. How can I confirm if catalyst poisoning is the culprit?
A: A stalled reaction is a classic symptom of catalyst poisoning. To diagnose the issue, follow this logical workflow:
-
Rule out Obvious Issues: First, double-check your reaction parameters. Confirm the temperature is correct, stirring is adequate, and all reagents were added in the correct stoichiometry.
-
The "Spiking" Test: If the primary parameters are correct, the most effective diagnostic is to "spike" the reaction. Under a rigorously maintained inert atmosphere, add a fresh portion of the catalyst (and ligand, if applicable) to the stalled reaction mixture.
-
If the reaction restarts and proceeds to completion: This is strong evidence that the initial charge of catalyst was poisoned. The problem lies with impurities in your starting materials or solvent.
-
If the reaction does not restart: The issue may be more fundamental. It could indicate that one of the reagents has completely degraded, a persistent inhibitor is present in high concentration, or the reaction conditions are incorrect.
-
Q: I suspect my reagents or solvent are contaminated. What are the best practices for purification?
A: Feedstock purity is paramount for the success of sensitive catalytic reactions.[1][2] Impurities in starting materials are a common source of catalyst poisons.
-
Solvents: Never assume a solvent is pure, even from a sealed bottle. For sensitive reactions, always use freshly purified solvents.
-
Ethers (THF, Dioxane): Purify via a solvent purification system (e.g., Grubbs apparatus) or by distillation from sodium/benzophenone under an inert atmosphere. This removes water and peroxides.
-
Aprotic Polar Solvents (DMF, DMSO): These are hygroscopic and can contain amine impurities. Purchase high-purity anhydrous grades and store them over molecular sieves under an inert atmosphere.
-
Hydrocarbons (Toluene, Hexane): Purify by distilling from sodium or calcium hydride.
-
-
Starting Materials (e.g., 2-(o-biphenylyloxy)ethanol, aryl halides):
-
Solids: Recrystallize the material from a suitable solvent to remove polar and non-polar impurities.
-
Liquids: If thermally stable, perform a vacuum distillation.
-
Chromatography: Passing the reagent through a short plug of activated alumina or silica gel can effectively remove trace polar impurities.
-
-
Bases (e.g., K₃PO₄, Cs₂CO₃): Inorganic bases can absorb significant amounts of water. Before use, dry the base thoroughly in a vacuum oven at high temperature for several hours.
Q: My reaction produced several unexpected byproducts instead of the desired product. Can poisoning cause this?
A: Yes. When the catalyst's active sites are poisoned, the intended, low-energy catalytic cycle is inhibited. This can allow alternative, higher-energy, and often non-selective reaction pathways to occur. For instance, in a palladium-catalyzed cross-coupling, if the reductive elimination step is slowed by a poisoned catalyst, competing side reactions like β-hydride elimination may become more prevalent, leading to undesired olefin byproducts.[3] Similarly, the presence of water as a poison can lead to hydrolysis of intermediates, forming phenols.[3]
Section 3: Data & Visualizations
Table 1: Common Catalyst Systems for Aryl Ethers and Their Poisons
| Catalyst System | Typical Reaction | Common Poisons | Symptoms & Notes |
| Pd(OAc)₂ / Phosphine Ligand | Suzuki, Buchwald-Hartwig, Heck | Sulfur compounds, Halides (Cl⁻, I⁻), Water, Oxygen, Excess Phosphine | Reaction stalls; formation of Pd black. Byproducts like phenols or reduced arenes observed.[2][3] |
| Ni(COD)₂ / NHC Ligand | C-O Bond Activation, Kumada | Water, Oxygen, Protic functional groups, Sulfur compounds | Complete inhibition of reaction. Nickel catalysts are often extremely air- and moisture-sensitive. |
| Iron-based Catalysts | C-O Bond Cleavage | Water, Oxygen, Ethers/Esters (can cause C-O cleavage of the catalyst ligand) | Catalyst deactivation by forming inactive iron oxides or via cleavage of the supporting ligand.[4] |
Diagrams of Poisoning and Troubleshooting
The following diagrams illustrate the mechanism of catalyst poisoning and a logical workflow for troubleshooting experimental failures.
Caption: A poison molecule irreversibly binds to the active metal center, blocking the reactant's access and halting the catalytic cycle.
Caption: A step-by-step decision tree to diagnose potential catalyst poisoning in a failing chemical reaction.
Section 4: Experimental Protocol for Prevention
Protocol 1: General Procedure for Feedstock Purification
This protocol provides a general method for purifying reagents to minimize the risk of catalyst poisoning.
Materials:
-
Starting material (e.g., 2-(o-biphenylyloxy)ethanol)
-
Anhydrous solvent for reaction (e.g., Toluene, Dioxane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Activated alumina or silica gel (for chromatography)
-
Appropriate glassware, oven-dried and cooled under an inert atmosphere
Procedure:
-
Solvent Purification:
-
Use solvent from a recently opened bottle of anhydrous grade or from a solvent purification system.
-
If a purification system is unavailable, distill the solvent under an inert atmosphere (e.g., Argon or Nitrogen) from an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for toluene).
-
Store the purified solvent over activated molecular sieves in a sealed flask under an inert atmosphere.
-
-
Starting Material Purification (Solid):
-
Perform a recrystallization of the solid starting material. Choose a solvent system where the material is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold, fresh solvent.
-
Dry the purified solid under high vacuum for several hours to remove all residual solvent.
-
-
Starting Material Purification (Liquid):
-
If the material is prone to contamination with polar impurities, pass it through a short plug of activated neutral alumina or silica gel.
-
Prepare a short column or plug in a pipette with the chosen stationary phase.
-
Elute the liquid starting material using a non-polar solvent (e.g., hexanes).
-
Remove the elution solvent under reduced pressure.
-
Dry the purified liquid over molecular sieves before use.
-
-
Final Check:
-
Before setting up the reaction, ensure all glassware is meticulously cleaned and oven-dried (or flame-dried under vacuum) and that the reaction is assembled and maintained under a positive pressure of a high-purity inert gas.
-
By rigorously adhering to these purification and handling techniques, you can significantly reduce the risk of catalyst poisoning and improve the reliability and success of your synthetic efforts.
References
-
Jadhav, G. R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved from [Link]
-
Hartwig, J. F. (2002). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chirik, P. J. (2008). Carbon-oxygen bond cleavage by bis(imino)pyridine iron compounds: Catalyst deactivation pathways and observation of acyl C-O bond cleavage in esters. Princeton University. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Retrieved from [Link]
- Chavan, S. P., et al. (2005). Process for preparation of 2-phenyl ethanol. Google Patents.
-
Wang, H., et al. (2022). Boryl Radical Activation of Benzylic C-OH Bond: Cross-Electrophile Coupling of Free Alcohols and CO2 via Photoredox Catalysis. PubMed. Retrieved from [Link]
-
Grokipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
Fairlamb, I. J. S. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
Jadhav, G. R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved from [Link]
-
Kondrat, S. A., et al. (2017). Reaction Chemistry & Engineering. ResearchGate. Retrieved from [Link]
-
Bergman, R. G., & Ellman, J. A. (2010). Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin-Related Polymers. eScholarship.org. Retrieved from [Link]
-
Onyestyák, G., et al. (2023). Ethanol Coupling Reactions over MgO–Al2O3 Mixed Oxide-Based Catalysts for Producing Biofuel Additives. MDPI. Retrieved from [Link]
-
Ali, M. A., et al. (2017). Catalytic Reaction of Ethanol into Light Olefins Over 2wt%CuO/HZSM-5. Retrieved from [Link]
-
Onyestyák, G., et al. (2023). (PDF) Ethanol Coupling Reactions over MgO–Al2O3 Mixed Oxide-Based Catalysts for Producing Biofuel Additives. ResearchGate. Retrieved from [Link]
Sources
Addressing matrix effects in mass spectrometry of 2-(2-BIPHENYLYLOXY)ETHANOL
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantitative analysis of 2-(2-BIPHENYLYLOXY)ETHANOL using liquid chromatography-mass spectrometry (LC-MS). This document provides in-depth troubleshooting strategies, detailed experimental protocols, and foundational knowledge to ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Here we address common questions regarding matrix effects in the context of analyzing 2-(2-BIPHENYLYLOXY)ETHANOL.
Q1: What are matrix effects, and why are they a concern for the analysis of 2-(2-BIPHENYLYLOXY)ETHANOL?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 2-(2-BIPHENYLYLOXY)ETHANOL, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] For a small molecule like 2-(2-BIPHENYLYLOXY)ETHANOL, which is likely to be analyzed in complex biological matrices (e.g., plasma, urine, tissue homogenates), endogenous components like phospholipids, salts, and proteins can significantly interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can lead to inaccurate and irreproducible quantitative results, compromising the integrity of pharmacokinetic, toxicokinetic, and other critical studies.[4][5]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods for assessing matrix effects: a qualitative approach using post-column infusion and a quantitative assessment using a post-extraction spike.[6][7] The post-column infusion experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[7] The post-extraction spike method quantifies the extent of these effects by comparing the analyte's response in a clean solvent to its response in a blank matrix extract.[8] A significant difference between these responses indicates the presence of matrix effects.
Q3: What are the primary strategies to mitigate matrix effects?
A3: A multi-pronged approach is typically the most effective strategy for combating matrix effects.[8] This involves:
-
Optimized Sample Preparation: Implementing more rigorous cleanup techniques to remove interfering matrix components before analysis.[9][10]
-
Chromatographic Separation: Improving the HPLC/UHPLC method to resolve 2-(2-BIPHENYLYLOXY)ETHANOL from co-eluting matrix components.[6]
-
Use of an Appropriate Internal Standard: Employing a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[11][12]
Q4: Are there specific chromatographic conditions that are better suited for 2-(2-BIPHENYLYLOXY)ETHANOL?
A4: Given the biphenyl structure of the analyte, a biphenyl stationary phase in the HPLC column can offer enhanced selectivity through π-π interactions, potentially improving separation from matrix interferences.[13][14][15] Standard C18 columns can also be effective, but a biphenyl phase may provide a significant advantage in resolving critical isobaric interferences.[16] The mobile phase composition should be optimized to achieve good peak shape and retention. For LC-MS analysis, volatile buffers and additives like formic acid or ammonium formate are necessary to ensure efficient ionization.[16]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis of 2-(2-BIPHENYLYLOXY)ETHANOL.
Issue 1: Low or Inconsistent Signal Intensity
Possible Cause: Ion suppression due to co-eluting matrix components.
Solution: A systematic approach is required to identify the source of the suppression and implement corrective actions.
This experiment will help you visualize the retention time windows where matrix components are causing ion suppression.
Methodology:
-
Prepare an Analyte Solution: Create a standard solution of 2-(2-BIPHENYLYLOXY)ETHANOL in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
-
Set up the Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 10 µL/min). A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.
-
Establish a Stable Baseline: Begin the infusion and allow the analyte signal to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.
-
Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
Monitor the Signal: A significant dip in the stable baseline signal indicates a region of ion suppression.[7] The retention time of this dip corresponds to the elution of matrix components that are interfering with the ionization of your analyte.
Interpretation of Results:
If a suppression zone is observed, your next step is to adjust your chromatographic method to move the retention time of 2-(2-BIPHENYLYLOXY)ETHANOL away from this region.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable matrix effects between samples and the lack of an appropriate internal standard.
Solution: Quantify the extent of the matrix effect and implement a suitable internal standard strategy.
This method allows you to calculate the percentage of ion suppression or enhancement.
Methodology:
-
Prepare a Neat Solution (A): Prepare a standard solution of 2-(2-BIPHENYLYLOXY)ETHANOL in a clean solvent (e.g., mobile phase). Analyze this solution to obtain Peak Area A .
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with 2-(2-BIPHENYLYLOXY)ETHANOL at the same final concentration as the neat solution. Analyze this to get Peak Area B .
-
Calculate the Matrix Effect: Matrix Effect (%) = (Peak Area B / Peak Area A) * 100%
Data Interpretation:
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | Minimal matrix effect | Proceed with method validation. |
| < 85% | Ion Suppression | Improve sample preparation and/or chromatography. |
| > 115% | Ion Enhancement | Improve sample preparation and/or chromatography. |
This table provides a general guideline; acceptance criteria should be defined in your laboratory's standard operating procedures and align with regulatory expectations.[5][17]
Strategies for Mitigating Matrix Effects
Advanced Sample Preparation Techniques
The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of 2-(2-BIPHENYLYLOXY)ETHANOL.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.[18] | Fast, inexpensive, and high recovery of many analytes. | Often results in "dirty" extracts with significant matrix effects, particularly from phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[9] | Cleaner extracts than PPT, can be selective by adjusting pH. | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.[18] | Provides the cleanest extracts, significantly reducing matrix effects.[19] | Most time-consuming and expensive, requires method development to optimize sorbent and solvents. |
Recommendation: For the analysis of 2-(2-BIPHENYLYLOXY)ETHANOL in complex matrices, Solid-Phase Extraction (SPE) is highly recommended to achieve the cleanest extracts and minimize matrix effects.
Chromatographic Optimization
The objective is to achieve baseline separation between 2-(2-BIPHENYLYLOXY)ETHANOL and any remaining matrix components.
-
Column Chemistry: As previously mentioned, a biphenyl stationary phase is a strong candidate for this analysis due to the potential for π-π interactions.[13][14]
-
Mobile Phase Gradient: A well-optimized gradient elution can effectively separate early-eluting polar interferences and late-eluting non-polar interferences (like phospholipids) from the analyte peak.
-
Flow Rate and Column Dimensions: Using smaller particle size columns (e.g., sub-2 µm) and higher flow rates (UHPLC) can improve peak resolution and reduce run times, which can also help to minimize the impact of co-eluting interferences.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The most robust method for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., Deuterium or Carbon-13 labeled 2-(2-BIPHENYLYLOXY)ETHANOL).
Why SIL-IS are effective:
-
Co-elution: A SIL-IS will have nearly identical chromatographic behavior to the unlabeled analyte, ensuring they co-elute.[12]
-
Similar Ionization: The SIL-IS and the analyte will experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[11]
-
Accurate Correction: By calculating the ratio of the analyte peak area to the internal standard peak area, any variability due to matrix effects is effectively normalized, leading to accurate and precise quantification.[20]
Caption: A systematic workflow for identifying, troubleshooting, and mitigating matrix effects in LC-MS/MS bioanalysis.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Proteomics & Metabolomics. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
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An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
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Ion Suppression in LC–MS–MS — A Case Study. LCGC International. [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
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Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
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Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
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Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. [Link]
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BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. [Link]
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Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST WebBook. [Link]
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Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]
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Why Biphenyl is a very interesting primary choice as stationary phase in LC. Restek. [Link]
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FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
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Biphenyl, the Go To Phase for LC-MS Method Development. Separation Science. [Link]
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2-(Benzyloxy) ethanol. PubChem. [Link]
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Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST WebBook. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
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Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
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Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]
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Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed. [Link]
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2-(p-Methoxyphenoxy)ethanol. SpectraBase. [Link]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 15. sepscience.com [sepscience.com]
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- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. youtube.com [youtube.com]
- 19. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 20. youtube.com [youtube.com]
Enhancing the reaction rate of syntheses using "ETHANOL, 2-(o-BIPHENYLYLOXY)-"
A Note on "ETHANOL, 2-(o-BIPHENYLYLOXY)-" as a Reaction Rate Enhancer
Initial investigations into the specific application of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" as a direct catalyst or additive for enhancing reaction rates have not yielded substantial, well-documented evidence in the scientific literature. While this compound is a known chemical entity[1], its primary role as a dedicated reaction accelerant is not an established application.
Therefore, this technical support guide will broaden the scope to a more extensively documented and practically relevant topic: the role of aryl hydroxyethyl ethers as co-solvents and additives and their impact on reaction kinetics and outcomes. This guide will provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this class of compounds effectively in their synthetic endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered when using aryl hydroxyethyl ethers as co-solvents or additives in chemical syntheses.
Q1: How can aryl hydroxyethyl ether co-solvents influence the rate of a reaction, such as a Williamson ether synthesis?
Answer:
Aryl hydroxyethyl ethers can influence reaction rates through several mechanisms, primarily related to their properties as solvents:
-
Solvation of Cations: The ether and hydroxyl functionalities can effectively solvate metal cations (e.g., Na⁺, K⁺) that are part of the alkoxide or phenoxide nucleophile. This solvation "frees" the anionic nucleophile, increasing its nucleophilicity and thus accelerating the rate of S(_N)2 reactions like the Williamson ether synthesis[2][3][4][5].
-
Polarity and Solubility: These compounds are typically polar aprotic solvents. Their polarity helps to dissolve both the ionic nucleophile and the organic substrate, increasing the effective concentration of reactants in the solution and leading to more frequent molecular collisions.
-
Temperature Elevation: Many aryl hydroxyethyl ethers have high boiling points, allowing reactions to be conducted at elevated temperatures, which generally increases reaction rates.
However, the hydroxyl group can also engage in hydrogen bonding with the nucleophile, which can, in some cases, slightly decrease its reactivity compared to a purely aprotic solvent. The overall effect on the reaction rate is a balance of these factors.
Q2: I am observing a low yield in my cross-coupling reaction when using an aryl hydroxyethyl ether as a co-solvent. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) when using an aryl hydroxyethyl ether co-solvent can stem from several issues:
-
Catalyst Deactivation: The hydroxyl group of the ether can potentially coordinate to the metal center of the catalyst (e.g., Palladium), altering its electronic properties or sterically hindering the catalytic cycle. This can lead to catalyst deactivation or a change in the rate-determining step.
-
Ligand Scavenging: If the reaction uses a specific ligand, the co-solvent might compete for coordination sites on the metal, displacing the intended ligand and reducing catalytic activity.
-
Side Reactions: The hydroxyl group can participate in unintended side reactions, such as transesterification if esters are present, or it could be deprotonated and act as a competing nucleophile.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Yield
Experimental Protocol: Screening for Optimal Co-solvent Concentration
-
Set up a parallel reaction array with identical amounts of substrate, catalyst, ligand, and base.
-
Vary the ratio of the aryl hydroxyethyl ether to the primary solvent (e.g., 0%, 10%, 25%, 50%, 100% v/v).
-
Run the reactions at the same temperature and for the same duration.
-
Monitor the reactions by TLC or LC-MS to determine the consumption of starting material and the formation of the product.
-
Analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard) to determine the optimal co-solvent ratio.
Q3: I am observing an unexpected by-product with a similar polarity to my desired product. Could the aryl hydroxyethyl ether be involved?
Answer:
Yes, the aryl hydroxyethyl ether can be the source of unexpected by-products.
-
Ether Cleavage: Under strongly acidic or basic conditions, or in the presence of certain metal catalysts, the ether linkage can be cleaved[6][7]. This can generate phenols and other reactive species that can participate in side reactions.
-
Alkylation of the Co-solvent: The hydroxyl group of the co-solvent can be deprotonated and act as a nucleophile, reacting with your electrophile to form a new, larger ether. This is essentially a competing Williamson ether synthesis.
-
Oxidation: If the reaction conditions are oxidative, the primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid.
Troubleshooting Strategy:
-
Isolate and Characterize the By-product: Use standard purification techniques (e.g., column chromatography, preparative TLC) to isolate the by-product. Characterize it using NMR, MS, and IR to determine its structure. This will provide clues as to its origin.
-
Run a Control Reaction: Conduct the reaction without your primary substrate to see if the co-solvent reacts with the reagents under the reaction conditions.
-
Modify Reaction Conditions: If the by-product is a result of co-solvent reactivity, consider using a non-hydroxylated ether as a co-solvent (e.g., anisole, diphenyl ether) or lowering the reaction temperature to minimize side reactions.
Q4: My work-up is complicated by the high boiling point of the aryl hydroxyethyl ether co-solvent. How can I efficiently remove it?
Answer:
High-boiling point solvents can indeed complicate product isolation. Here are some strategies:
-
Aqueous Extraction: If your product is significantly less polar than the aryl hydroxyethyl ether, you may be able to remove the bulk of the co-solvent by performing multiple extractions with water or brine.
-
Kugelrohr Distillation: For thermally stable products, distillation under high vacuum using a Kugelrohr apparatus can be effective for removing high-boiling solvents from small to medium-scale reactions.
-
Column Chromatography: If the polarity difference between your product and the co-solvent is sufficient, direct purification by column chromatography can be used. A preliminary flash column with a non-polar solvent can sometimes be used to remove the bulk of the co-solvent before a more careful separation.
-
Solvent Selection: In the future, consider if a lower-boiling point ether co-solvent could achieve the same desired effect on the reaction.
Data and Protocols
Table 1: Properties of Common Aryl Hydroxyethyl Ethers
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Phenoxyethanol | C₆H₅OCH₂CH₂OH | 138.16 | 244-246 |
| ETHANOL, 2-(o-BIPHENYLYLOXY)- | C₁₄H₁₄O₂ | 214.26 | ~345[1] |
| 2-(Naphthyloxy)ethanol | C₁₀H₇OCH₂CH₂OH | 188.22 | ~340 |
Experimental Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether with and without a Hydroxyethyl Ether Co-solvent
This protocol illustrates how to test the effect of a hydroxyethyl ether co-solvent on a standard Williamson ether synthesis.
Materials:
-
Phenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
2-Phenoxyethanol
-
Diethyl ether
-
1 M NaOH solution
-
Brine
Procedure:
Reaction A (Without Co-solvent):
-
To a round-bottom flask, add phenol (1.0 eq), K₂CO₃ (1.5 eq), and acetone (10 mL/mmol of phenol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction to reflux and monitor by TLC until the phenol is consumed.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
Reaction B (With Co-solvent):
-
Follow steps 1 and 2 of Reaction A.
-
Add 2-phenoxyethanol (20% v/v with respect to acetone).
-
Follow steps 3-8 of Reaction A.
Analysis:
Compare the reaction times and isolated yields of Reaction A and Reaction B to determine the effect of the 2-phenoxyethanol co-solvent.
Visualizations
General Workflow for Reaction Optimization
References
-
Williamson Ether Synthesis. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
- Tobias, G. et al. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Angewandte Chemie International Edition, 55(34), 9993-9997 (2016).
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Wikipedia. Williamson ether synthesis. [Link]
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Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
- Zhang, Y. et al. Fluorinated Cyclic Ether Co-solvents for Ultra-high-Voltage Practical Lithium-Metal Batteries. ACS Energy Letters, 6(11), 3998-4006 (2021).
- Jia, H. et al. Asymmetric ether solvents for high-rate lithium metal batteries.
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Fluorinated Cyclic Ether Co-solvents for Ultra-high-Voltage Practical Lithium-Metal Batteries - FOLIA. [Link]
- Wallington, T. J. et al. Kinetics of the Reactions of Cl Atoms with Several Ethers. The Journal of Physical Chemistry A, 102(47), 9299-9304 (1998).
- Lipshutz, B. H. et al. Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters, 19(1), 194-197 (2017).
- Patsnap Eureka.
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Organic Chemistry Tutor. Ether and Epoxide Reactions. (2021). [Link]
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Chad's Prep. 13.3 Reactions of Ethers | Organic Chemistry. (2021). [Link]
- Olofsson, K. M. et al. Controlling Reaction Routes in Noble‐Metal‐Catalyzed Conversion of Aryl Ethers. ChemSusChem, 13(24), 6543-6554 (2020).
- Delikaya, Ö. & Zeyat, M. Organic Additives to Improve Catalyst Performance for High‐Temperature Polymer Electrolyte Membrane Fuel Cells. Fuel Cells, 21(5), 456-464 (2021).
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067 (1998).
- Chemistry LibreTexts. 14.
- van der Ende, M. et al. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 10(38), 5249-5257 (2019).
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Wikipedia. Ethylene oxide. [Link]
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Khan Academy. Reaction mechanism and rate law. [Link]
- Li, Y. et al. Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 58-81 (2017).
- Hedrick, J. L. et al. Azeotrope enabled polymerization of ethylene oxide. Polymer Chemistry, 7(43), 6643-6648 (2016).
- Wang, D. et al. Transition-Metal-Catalyzed Hydroxylation Reaction of Aryl Halide for the Synthesis of Phenols. Synlett, 31(18), 1759-1764 (2020).
- Gonzalez-de-la-Cruz, V. M. et al. A Review for the Design and Optimization of Catalysts: The Use of Statistics as a Powerful Tool for Literature Analysis.
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Addition Reaction of Ethylene Oxide. [Link]
- Goldsmith, C. F. et al. Ethanol Oxidation: Kinetics of the α-Hydroxyethyl Radical + O 2 Reaction. The Journal of Physical Chemistry A, 116(14), 3357-3373 (2012).
-
Give the product of the reaction of benzene with ethylene oxide in ... - YouTube. (2022). [Link]
- Wang, F. et al. Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst. RSC Advances, 11(40), 24933-24938 (2021).
- Fors, B. P. et al. Palladium-Catalyzed Hydroxylation of Aryl Halides under Ambient Conditions. Organic Letters, 14(10), 2552-2555 (2012).
- Wierzbicki, S. et al. Analysis of influence of using catalyst and polar additives on engine performance and exhaust emission. Combustion Engines, 177(2), 3-8 (2019).
- Miao, R. et al. Optimizing Catalyst Layer Structure with Carbon Nanofiber Additive for Better Performance of Proton Exchange Membrane Fuel Cell. Journal of The Electrochemical Society, 170(9), 094504 (2023).
- Gligorovski, S. et al. Kinetics of reactions of OH with organic carbonyl compounds in aqueous solution. Physical Chemistry Chemical Physics, 17(38), 25141-25149 (2015).
- Slakman, B. L. & West, R. H. Kinetic Solvent Effects in Organic Reactions. Journal of Physical Organic Chemistry, 31(12), e3868 (2018).
- Bruneau-Voisine, A. et al. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Omega, 5(44), 28766-28772 (2020).
-
Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation | Chemical Reviews - ACS Publications. [Link]
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Validation & Comparative
"ETHANOL, 2-(o-BIPHENYLYLOXY)-" vs other ethylene glycol ethers in synthesis
A Senior Application Scientist's Guide to ETHANOL, 2-(o-BIPHENYLYLOXY)- and its Role in Modern Synthesis: A Comparative Analysis with Common Ethylene Glycol Ethers
Introduction: The Versatile World of Ethylene Glycol Ethers in Synthesis
Ethylene glycol ethers, a class of solvents and reagents possessing both ether and alcohol functionalities, are mainstays in the world of chemical synthesis.[1][2] Their unique amphiphilic nature allows them to dissolve a wide range of polar and nonpolar substances, making them invaluable as reaction media, coupling agents, and intermediates in the production of pharmaceuticals, coatings, and other advanced materials.[3][4] This guide provides a detailed technical comparison of a specialized, sterically hindered ethylene glycol ether, ETHANOL, 2-(o-BIPHENYLYLOXY)- (also known as 2-(o-phenylphenoxy)ethanol), with more conventional ethylene glycol ethers.
While experimental data on 2-(o-biphenylyloxy)ethanol is not widely available in public literature, this guide will extrapolate its likely properties and performance based on its structure and established chemical principles. We will explore its potential advantages in high-temperature reactions, as a bulky protecting group, and in applications where its unique stereoelectronic profile can influence reaction outcomes. This analysis will be benchmarked against well-characterized and commonly used ethylene glycol ethers, providing researchers, scientists, and drug development professionals with a framework for considering this novel reagent in their synthetic strategies.
Featured Compound: ETHANOL, 2-(o-BIPHENYLYLOXY)-
The structure of ETHANOL, 2-(o-BIPHENYLYLOXY)- is characterized by a bulky o-biphenyl group attached to the ethanol backbone via an ether linkage. This large, non-polar moiety is expected to significantly influence its physical and chemical properties compared to simpler ethylene glycol ethers.
Anticipated Properties and Advantages:
-
High Boiling Point: The large biphenyl group will increase the molecular weight and van der Waals forces, leading to an anticipated high boiling point, making it suitable for high-temperature reactions.
-
Steric Hindrance: The bulky nature of the o-biphenylyloxy group can be leveraged in several ways:
-
As a protecting group for alcohols, offering stability and selective deprotection options.[5]
-
To influence regioselectivity in reactions by sterically directing incoming reagents.
-
-
Unique Solvating Properties: The combination of the polar hydroxyl group and the large, non-polar aromatic system may provide unique solvency characteristics for complex substrates.
-
Thermal Stability: The robust aromatic system suggests good thermal stability, a desirable trait for a high-boiling point solvent.
Comparative Analysis with Common Ethylene Glycol Ethers
To understand the potential of 2-(o-biphenylyloxy)ethanol, we will compare its projected properties and applications with three widely used ethylene glycol ethers:
-
2-Phenoxyethanol: A simple aromatic ethylene glycol ether, providing a direct comparison for the effect of the additional phenyl ring.[2]
-
2-(Benzyloxy)ethanol: An isomer of 2-phenylethanol with a benzyl ether, offering insights into the influence of the ether linkage position.[3]
-
Ethylene Glycol Monobutyl Ether (2-Butoxyethanol): A common, non-aromatic ethylene glycol ether used in a vast array of applications.[6]
Physical Properties: A Comparative Overview
The following table summarizes the known physical properties of the comparative ethers and provides estimated values for 2-(o-biphenylyloxy)ethanol.
| Property | ETHANOL, 2-(o-BIPHENYLYLOXY)- | 2-Phenoxyethanol | 2-(Benzyloxy)ethanol | Ethylene Glycol Monobutyl Ether |
| CAS Number | Not available | 122-99-6[7] | 622-08-2[3] | 111-76-2[6] |
| Molecular Formula | C₁₄H₁₄O₂ | C₈H₁₀O₂[7] | C₉H₁₂O₂[3] | C₆H₁₄O₂[6] |
| Molecular Weight | 214.26 g/mol | 138.17 g/mol [7] | 152.19 g/mol [3] | 118.17 g/mol |
| Boiling Point | > 300 °C (estimated) | 247 °C[7] | 256 °C[8] | 171 °C |
| Melting Point | Solid at RT (estimated) | -2 °C[7] | < -75 °C[8] | -75 °C |
| Density | ~1.15 g/mL (estimated) | 1.102 g/cm³[7] | 1.071 g/mL[3] | 0.901 g/mL |
| Solubility in Water | Low (estimated) | 26 g/kg[7] | Soluble[8] | Miscible |
Analysis of Physical Properties:
The significantly higher estimated boiling point of 2-(o-biphenylyloxy)ethanol sets it apart as a potential solvent for reactions requiring sustained high temperatures, where more volatile glycol ethers would necessitate high-pressure apparatus. Its expected lower water solubility, due to the large hydrophobic biphenyl group, would be a key consideration in reaction workups and solvent selection for biphasic systems.
Synthesis of Ethylene Glycol Ethers: The Williamson Ether Synthesis
The most common and versatile method for synthesizing ethylene glycol ethers is the Williamson ether synthesis .[9] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.
Figure 1: Generalized Williamson Ether Synthesis for Ethylene Glycol Ethers.
Experimental Protocol: Synthesis of ETHANOL, 2-(o-BIPHENYLYLOXY)-
The following is a proposed, detailed protocol for the synthesis of 2-(o-biphenylyloxy)ethanol based on the well-established Williamson ether synthesis.
Objective: To synthesize 2-(o-biphenylyloxy)ethanol from 2-phenylphenol and 2-chloroethanol.
Reactants:
-
2-Phenylphenol (o-hydroxybiphenyl)
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) as solvent
-
Diethyl ether for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.0 g (0.1 mol) of 2-phenylphenol in 100 mL of DMF.
-
To this solution, carefully add 4.4 g (0.11 mol) of powdered sodium hydroxide.
-
Heat the mixture to 80°C and stir for 1 hour to ensure complete formation of the sodium 2-phenylphenoxide.
-
-
Etherification:
-
To the phenoxide solution, add 8.8 g (0.11 mol) of 2-chloroethanol dropwise over 30 minutes.
-
After the addition is complete, increase the temperature to 120°C and maintain the reaction under reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with three 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(o-biphenylyloxy)ethanol.
-
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong base capable of deprotonating the phenolic hydroxyl group of 2-phenylphenol to form the more nucleophilic phenoxide.
-
Choice of Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively solvates the sodium cation, leaving the phenoxide anion more available for nucleophilic attack. Its high boiling point is also advantageous for this reaction.
-
Excess Reagent: A slight excess of sodium hydroxide and 2-chloroethanol is used to ensure complete consumption of the starting phenol.
-
Reaction Temperature: The elevated temperature increases the rate of the Sₙ2 reaction, which can be sluggish with sterically hindered substrates.
Applications in Synthesis: A Comparative Perspective
1. High-Boiling Point Solvent
The high boiling points of aromatic ethylene glycol ethers make them excellent solvents for reactions that require elevated temperatures, such as certain cross-coupling reactions, rearrangements, and nucleophilic aromatic substitutions.
Hypothetical Application of 2-(o-biphenylyloxy)ethanol:
Consider a Suzuki-Miyaura cross-coupling reaction that is known to proceed sluggishly at lower temperatures. The use of 2-(o-biphenylyloxy)ethanol as a solvent could allow the reaction to be run at a significantly higher temperature without the need for a sealed tube, potentially leading to higher yields and faster reaction times.
Figure 2: Hypothetical High-Temperature Suzuki Coupling.
2. Bulky Protecting Group
The steric bulk of the o-biphenylyloxy group makes it a promising candidate for a protecting group for alcohols. A good protecting group should be easy to install, stable to a range of reaction conditions, and easy to remove selectively.[10]
Proposed Protection and Deprotection Strategy:
-
Protection: An alcohol can be protected as its 2-(o-biphenylyloxy)ethyl ether via a Williamson ether synthesis with 2-(o-biphenylyloxy)ethyl bromide (which can be prepared from 2-(o-biphenylyloxy)ethanol).
-
Stability: The resulting ether is expected to be stable to a wide range of nucleophilic and basic conditions.
-
Deprotection: Cleavage of the ether to regenerate the alcohol could potentially be achieved under strongly acidic conditions or through specific ether-cleavage reagents.[11][12] The steric hindrance may necessitate harsher conditions for deprotection compared to less bulky protecting groups.
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A Senior Application Scientist's Guide to Solvent Selection for Iridum-Catalyzed Alkylation
For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular synthesis. Iridium-catalyzed alkylation has emerged as a powerful and versatile tool in this endeavor, offering unique reactivity and selectivity. However, the success of these transformations is critically dependent on the judicious choice of solvent. This guide provides a comparative analysis of solvents for various iridium-catalyzed alkylation reactions, supported by experimental data, detailed protocols, and mechanistic insights to empower you to optimize your synthetic strategies.
The Critical Role of the Solvent in Iridium-Catalyzed Alkylation
The solvent in a chemical reaction is far from a passive medium. In the context of iridium-catalyzed alkylation, the solvent's properties can profoundly influence the reaction's outcome by:
-
Solubilizing Reactants and Catalyst: Ensuring all components are in the same phase is fundamental for an efficient reaction. The solubility of often complex iridium catalysts and organic substrates can vary significantly between solvents.[1][2]
-
Stabilizing Catalytic Intermediates: The solvent can coordinate with the iridium center or other intermediates in the catalytic cycle, thereby affecting their stability and reactivity.[1][2]
-
Influencing Reaction Kinetics and Selectivity: Solvent polarity, proticity, and coordinating ability can alter the energy landscape of the reaction pathway, favoring one outcome over another. This is particularly crucial in asymmetric catalysis where subtle energy differences dictate enantioselectivity.
-
Participating in the Reaction Mechanism: In some cases, the solvent can actively participate in the reaction, for instance, by acting as a proton shuttle.
The interplay of these factors necessitates a careful and rational approach to solvent selection, moving beyond trial-and-error to a mechanistically informed decision-making process.
Comparative Analysis of Solvents in Key Iridium-Catalyzed Alkylation Reactions
The optimal solvent is highly dependent on the specific type of iridium-catalyzed alkylation being performed. Below, we explore several key examples with comparative data to illustrate these solvent effects.
Asymmetric Allylic Alkylation
Iridium-catalyzed asymmetric allylic alkylation (Ir-AAA) is a powerful method for the enantioselective formation of C-C and C-X bonds. The solvent choice is paramount in achieving high yields and enantioselectivities.
A study on the iridium-catalyzed enantioselective olefinic C(sp²)–H allylic alkylation highlights the dramatic effect of solvent choice. The reaction between methyl coumalate and tert-butyl cinnamyl carbonate demonstrates that protic solvents are essential for reactivity.
| Solvent(s) | Yield (%) | Enantiomeric Ratio (er) |
| EtOH | 11 | 88:12 |
| THF | 0 | - |
| 1,2-dichloroethane | 0 | - |
| EtOH/THF (1:1) | Low | 90:10 |
| MeOCH₂CH₂OH/THF (1:1) | 51 | 97:3 |
Data compiled from a study on the iridium-catalyzed enantioselective olefinic C(sp²)–H allylic alkylation.
As the data clearly indicates, polar aprotic solvents like THF and 1,2-dichloroethane completely inhibited the reaction. The use of ethanol (EtOH), a protic solvent, was crucial to obtaining the desired product, albeit in low yield initially. A mixture of EtOH and THF improved the enantioselectivity, and a switch to a 1:1 mixture of 2-methoxyethanol and THF provided the optimal balance of reactivity and selectivity. This suggests that a combination of a protic component and a less coordinating polar aprotic solvent can be beneficial.
N-Alkylation via "Borrowing Hydrogen" Catalysis
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach for the N-alkylation of amines with alcohols. In this process, the iridium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the amine. The resulting imine is then reduced by the "borrowed" hydrogen to yield the alkylated amine.
Solvent screening for the N-alkylation of aniline with benzyl alcohol using a cyclometalated iridium catalyst revealed a significant impact on the reaction's efficiency.
| Solvent | Yield (%) |
| Toluene | 88 |
| Dioxane | 92 |
| THF | 85 |
| DMF | 75 |
| DMSO | 68 |
| Water | 96 |
Data adapted from studies on iridium-catalyzed N-alkylation of amines with alcohols.[3]
While common organic solvents like toluene and dioxane provided good to excellent yields, the use of water as the solvent led to the highest yield.[3] This highlights the potential for developing greener synthetic protocols by leveraging water-soluble iridium catalysts. The high efficiency in water can be attributed to the high solubility of the specific iridium catalyst used in the aqueous medium.[3]
α-Alkylation of Ketones
The direct α-alkylation of ketones with alcohols is another important transformation that can be efficiently catalyzed by iridium complexes. A study on the iridium-catalyzed α-alkylation of 2-butanone with 1-propanol showcased the following solvent effects:
| Solvent | Conversion (%) | Selectivity (%) |
| Toluene | 85 | 80 |
| Dioxane | 95 | 86 |
| THF | 90 | 82 |
| DMF | 78 | 70 |
| Water | 65 | 60 |
Data compiled from literature on iridium-catalyzed α-alkylation of ketones.
In this case, dioxane emerged as the optimal solvent, providing the best combination of conversion and selectivity.[4] Unlike the N-alkylation example, water was less effective for this particular transformation, underscoring that the ideal solvent is highly substrate and catalyst-dependent.
Experimental Protocols
To provide a practical framework, here are representative, detailed experimental protocols for key iridium-catalyzed alkylation reactions. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from the enantioselective olefinic C(sp²)–H allylic alkylation of coumalate esters.
Materials:
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral phosphoramidite ligand (e.g., Feringa's ligand)
-
Lewis Base (e.g., cinchonidine)
-
Coumalate ester (nucleophile)
-
Allylic carbonate (electrophile)
-
Solvent (e.g., 1:1 mixture of 2-methoxyethanol and THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add [Ir(COD)Cl]₂ (0.03 mmol) and the chiral phosphoramidite ligand (0.06 mmol).
-
Add the solvent (2 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
To this solution, add the Lewis base (0.2 mmol), the coumalate ester (1.0 mmol), and the allylic carbonate (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched allylated product.
General Procedure for Iridium-Catalyzed N-Alkylation of Amines with Alcohols (Aqueous Conditions)
This protocol is based on the N-alkylation of amines with alcohols in water using a water-soluble iridium catalyst.[3]
Materials:
-
Water-soluble cyclometalated iridium catalyst
-
Amine
-
Alcohol
-
Base (e.g., KOH)
-
Deionized water
Procedure:
-
To a reaction vessel, add the amine (1.0 mmol), the alcohol (1.1 mmol), the base (1.1 mmol), and the iridium catalyst (0.1 mol%).
-
Add deionized water (2 mL) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated amine.
Mechanistic Insights and the Role of the Solvent
Understanding the catalytic cycle is key to rational solvent selection. Below are simplified representations of the proposed mechanisms for two of the discussed reactions.
Mechanism of Iridium-Catalyzed Asymmetric Allylic Alkylation
Caption: Proposed catalytic cycle for Ir-catalyzed allylic alkylation.
In asymmetric allylic alkylation, the solvent can play a crucial role in stabilizing the cationic π-allyl-iridium(III) intermediate. Polar solvents can facilitate the formation and stabilization of this charged species, thereby influencing the rate of nucleophilic attack and the stereochemical outcome.
Mechanism of Iridium-Catalyzed "Borrowing Hydrogen" N-Alkylation
Caption: Simplified mechanism for "Borrowing Hydrogen" N-alkylation.
In the "borrowing hydrogen" mechanism, the solvent can influence multiple steps. In aqueous media, water can act as a proton shuttle, facilitating the dehydrogenation and hydrogenation steps. Furthermore, for water-soluble catalysts, water provides an environmentally friendly medium that can enhance reaction rates.[3]
Conclusion
The choice of solvent is a critical parameter in the optimization of iridium-catalyzed alkylation reactions. As demonstrated, there is no single "best" solvent; the optimal choice is intimately linked to the specific reaction type, the nature of the reactants, and the properties of the iridium catalyst. By understanding the fundamental roles of the solvent and leveraging comparative experimental data, researchers can move towards a more rational and efficient approach to reaction development. This guide serves as a starting point for navigating the complex landscape of solvent effects in this powerful class of reactions, ultimately enabling the more effective synthesis of valuable molecules.
References
- Saidi, O., Blacker, A. J., Lamb, G. W., et al. Borrowing hydrogen in water and ionic liquids: iridium-catalyzed alkylation of amines with alcohols. Organic Process Research & Development.
- Iridium-catalyzed enantioselective olefinic C(sp2)
- Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega. (2020).
- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Assay of ETHANOL, 2-(o-BIPHENYLYLOXY)-
Introduction: The Imperative for Rigorous Assay Validation
In the landscape of pharmaceutical development and quality control, the quantitative determination of an active pharmaceutical ingredient (API) is a critical function. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique due to its high sensitivity, reproducibility, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[1] This guide provides a comprehensive framework for the validation of an isocratic Reverse-Phase HPLC (RP-HPLC) method for the assay of "ETHANOL, 2-(o-BIPHENYLYLOXY)-", a biphenyl ether derivative.
The objective of any analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[2] This principle, enshrined by regulatory bodies worldwide, ensures that the analytical data generated are reliable, reproducible, and accurate, thereby guaranteeing product quality and patient safety. This document is structured to provide not just the procedural steps, but the underlying scientific rationale, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3]
Part 1: Foundational Method Development
Before a method can be validated, it must be developed. The development of a robust HPLC assay for ETHANOL, 2-(o-BIPHENYLYLOXY)- hinges on understanding its physicochemical properties. As a biphenyl ether, the molecule possesses significant hydrophobicity due to the aromatic rings, while the terminal hydroxyl group imparts a degree of polarity.[4][5] This duality informs the initial chromatographic conditions.
Proposed Starting HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the biphenyl moiety. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common, effective mobile phase for moderately nonpolar compounds. The ratio can be optimized for ideal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. |
| Detection | UV at 254 nm | The biphenyl chromophore is expected to have strong absorbance in the UV region. 254 nm is a common starting point. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A typical volume for standard analytical HPLC systems. |
Part 2: The Validation Protocol: An In-Depth Analysis
Method validation is not a single experiment but a series of interconnected studies, each designed to assess a specific performance characteristic. The relationship and typical workflow of these parameters are illustrated below.
Caption: A typical workflow for HPLC method development and validation.
Specificity
Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][6] It is the cornerstone of validation, ensuring that the signal measured is solely from the compound of interest.[7]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis (if applicable): For a drug product, analyze a mixture of all excipients without the API to check for interference.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A guidelines to generate potential degradation products.[1]
-
Resolution Check: Analyze the stressed samples. The method is specific if the analyte peak is pure and well-resolved from all degradation peaks. Peak purity can be assessed using a photodiode array (PDA) detector.
Acceptance Criteria:
-
No significant interference from blank or placebo at the analyte's retention time.
-
The analyte peak should be spectrally pure in the presence of degradants and impurities.
-
Resolution (Rs) between the analyte and the closest eluting peak should be > 2.0.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
Prepare a stock solution of ETHANOL, 2-(o-BIPHENYLYLOXY)- reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[3]
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Data Presentation & Acceptance Criteria:
| Concentration Level | Concentration (µg/mL) | Injections (Peak Area) | Mean Peak Area |
| 80% | 80 | 799500, 801000, 800500 | 800333 |
| 90% | 90 | 901000, 900500, 901500 | 901000 |
| 100% | 100 | 1001500, 1002500, 1002000 | 1002000 |
| 110% | 110 | 1102000, 1103000, 1102500 | 1102500 |
| 120% | 120 | 1204000, 1203000, 1203500 | 1203500 |
| Regression Results | Acceptance Criteria | ||
| Correlation Coefficient (r²) | > 0.999 | ||
| Y-intercept | Should be minimal and not statistically significant. |
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.[9]
Accuracy
Why it's critical: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[3] It is a measure of the method's trueness and is often evaluated by determining the recovery of a known amount of spiked analyte in a sample matrix.[10]
Experimental Protocol:
-
Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).[11]
-
For each level, prepare three replicate samples by spiking a known amount of the analyte into a placebo mixture (if applicable) or blank solution.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Data Presentation & Acceptance Criteria:
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8, 80.5, 80.1 | 99.75, 100.63, 100.13 |
| 100% | 100.0 | 100.2, 99.5, 100.5 | 100.20, 99.50, 100.50 |
| 120% | 120.0 | 119.5, 120.8, 120.1 | 99.58, 100.67, 100.08 |
| Mean Recovery | Acceptance Criteria | ||
| At each level | 98.0% - 102.0% | ||
| Overall Mean | 98.0% - 102.0% | ||
| %RSD of recoveries | ≤ 2.0% |
Precision
Why it's critical: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.
Experimental Protocol:
-
Repeatability: Prepare six identical samples at 100% of the test concentration. Analyze them and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies.
Data Presentation & Acceptance Criteria:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criteria |
| Number of Samples | 6 | 6 | - |
| Mean Assay (%) | 100.3 | 100.1 | - |
| SD | 0.45 | 0.52 | - |
| %RSD (Repeatability) | 0.45% | 0.52% | ≤ 1.0% |
| Overall %RSD (Intermediate Precision) | 0.49% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14] For an assay method, these are not always required but are good practice to establish the method's limits.
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Determine the slope (S) from the linearity curve.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas as per ICH guidelines:[15]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria:
-
The LOQ value should be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.
Robustness
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] It provides an indication of its reliability during normal usage.[17]
Experimental Protocol:
-
Identify critical method parameters that could vary, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
Column Temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
-
-
Vary one parameter at a time while keeping others constant.
-
Analyze a system suitability solution and a standard sample under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.
Data Presentation & Acceptance Criteria:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Assay (%) |
| Nominal | - | 5.42 | 1.1 | 100.1 |
| Flow Rate | 0.9 mL/min | 6.01 | 1.1 | 100.3 |
| 1.1 mL/min | 4.93 | 1.1 | 99.8 | |
| % Acetonitrile | 58% | 5.95 | 1.2 | 99.9 |
| 62% | 4.99 | 1.1 | 100.2 | |
| Temperature | 25 °C | 5.61 | 1.1 | 100.5 |
| 35 °C | 5.25 | 1.1 | 99.7 |
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions. Assay results should not deviate significantly from the nominal condition (e.g., within ± 2.0%).
Part 3: The Role of System Suitability Testing (SST)
It is crucial to distinguish between method validation and system suitability. Validation is a one-time, formal process to prove a method is fit for purpose. System Suitability Testing (SST) is performed before each analytical run to ensure the chromatographic system is performing adequately on that specific day.[18][19]
Caption: Key differences between Method Validation and System Suitability Testing.
Typical SST Parameters and Acceptance Criteria:
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of replicate injections | ≤ 1.0% for n=5 | Demonstrates injection precision. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Confirms separation power. |
Part 4: Comparison with Alternative Analytical Technologies
While RP-HPLC with UV detection is the workhorse for this type of assay, alternative technologies exist. A comparative analysis highlights the strengths and weaknesses of each approach.
| Technology | Principle | Advantages for this Assay | Disadvantages for this Assay |
| HPLC-UV (Validated Method) | Differential partitioning between mobile/stationary phases; UV absorbance detection. | Robust, reliable, cost-effective, high precision. | Moderate sensitivity, lacks structural confirmation. |
| Gas Chromatography (GC-FID) | Partitioning into a gaseous mobile phase; flame ionization detection. | High resolution for volatile compounds. | Analyte may require derivatization due to the hydroxyl group, potential thermal degradation. |
| LC-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass-based detection. | Provides molecular weight confirmation (high specificity), very high sensitivity. | Higher cost, more complex instrumentation, may not be necessary for a simple assay. |
For a routine quality control assay of a known API like ETHANOL, 2-(o-BIPHENYLYLOXY)-, the validated HPLC-UV method provides the optimal balance of performance, reliability, and cost-effectiveness. LC-MS would be the preferred method for impurity identification or trace-level analysis.
Conclusion
The validation of an HPLC method is a systematic and scientifically rigorous process that underpins the reliability of all data generated for product release and stability studies. By following the principles and protocols outlined in this guide, which are firmly grounded in ICH Q2(R1) guidelines, researchers and drug development professionals can establish a robust, reliable, and defensible assay for ETHANOL, 2-(o-BIPHENYLYLOXY)-. This ensures not only compliance with global regulatory expectations but also a fundamental commitment to the quality and safety of the final pharmaceutical product.
References
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA).
-
ICH Q2(R1) Analytical Method Validation. Scribd.
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
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Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
-
ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. YouTube.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach.
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Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist.
-
ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing.
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Steps for HPLC Method Validation. Pharmaguideline.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
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How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru.
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
-
What is the difference between specificity and selectivity of the HPLC method? ResearchGate.
-
Chemical Properties of Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (CAS 7501-02-2). Cheméo.
-
Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions. The Journal of Organic Chemistry.
-
Robustness Tests. LCGC International.
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Linearity and range of the HPLC method. ResearchGate.
-
What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
-
What do Limit of Detection and Limit of Quantitation mean? YouTube.
-
The HPLC chromatogram of ethyl-ether extract before the hydrolysis (BH). ResearchGate.
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).
-
A ruggedness test model and its application for HPLC method validation. ResearchGate.
-
Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. RSC Publishing.
-
System Suitability in HPLC Analysis. Pharmaguideline.
-
Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH.
-
Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO.
-
Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. ResearchGate.
-
Ethanol, 2-([1,1-Biphenyl]-2-yloxy)- CAS:7501-02-2: Comprehensive Overview. Autech Industry Co.,Limited.
-
What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group.
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
-
Synthesis of aryl ethers via a sulfonyl transfer reaction. PubMed.
-
Implementing Robustness Testing for HPLC Methods. Separation Science.
-
Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine (EFLM).
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP.
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Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters.
-
2-Phenylphenol. Wikipedia.
-
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
-
Ethanol, 2-(vinyloxy)-. National Institute of Standards and Technology (NIST) WebBook.
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- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-BIPHENYLYLOXY)ETHANOL
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 2-(2-biphenylyloxy)ethanol, a potential process impurity or synthetic intermediate, robust and validated analytical methods are not just a regulatory expectation but a cornerstone of product quality and patient safety. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of 2-(2-biphenylyloxy)ethanol. We will delve into the rationale behind experimental design, present a comprehensive cross-validation protocol, and offer supporting data to guide researchers and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Method Validation
Before delving into the comparative analysis, it is essential to ground our discussion in the principles of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this process.[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness.[6][7][8] The recently revised ICH Q2(R2) guideline emphasizes a more holistic, lifecycle-based approach to method validation, encouraging a deeper scientific understanding of the analytical procedure.[4][9][10]
Cross-validation, the process of comparing results from two or more different analytical methods, is a critical step to ensure the consistency and reliability of data, especially when transferring methods between laboratories or implementing a new method.[11][12]
Physicochemical Properties of 2-(2-BIPHENYLYLOXY)ETHANOL
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄O₂ | [13][14] |
| Molecular Weight | 214.26 g/mol | [13][14] |
| CAS Number | 7501-02-2 | [13][14] |
Based on its structure, 2-(2-biphenylyloxy)ethanol possesses moderate polarity and a chromophore (the biphenyl group), making it amenable to both HPLC with UV detection and GC analysis, likely after derivatization to improve volatility.
Methodologies Under Comparison
This guide will compare a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Gas Chromatography with Flame Ionization Detection (GC-FID) method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[15]
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The biphenyl group in 2-(2-biphenylyloxy)ethanol provides sufficient hydrophobicity for good retention on a C18 column.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v). The rationale for this starting ratio is to achieve a reasonable retention time and good peak shape based on the analyte's structure.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV at 254 nm, where the biphenyl moiety is expected to have significant absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[16][17]
Principle: The sample is vaporized and injected into a capillary column. Separation occurs as the analyte partitions between the carrier gas (mobile phase) and a stationary phase coated on the column wall. The flame ionization detector provides a sensitive response to organic compounds.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent). This is a common, robust column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent like dichloromethane or N,N-Dimethylformamide (DMF) to a final concentration of approximately 100 µg/mL.[18]
-
Injection Volume: 1 µL with a split ratio of 20:1.
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation of these two methods will be conducted in accordance with ICH Q2(R1) and USP <1225> guidelines to ensure the reliability and comparability of the results.[2][7]
Objective: To demonstrate that both the HPLC and GC methods are suitable for the quantitative determination of 2-(2-biphenylyloxy)ethanol and produce equivalent results.
Caption: Workflow for the cross-validation of HPLC and GC-FID methods.
1. Specificity/Selectivity:
-
Rationale: To ensure that the signal measured is solely from 2-(2-biphenylyloxy)ethanol and not from any interfering components.[5]
-
Procedure:
-
Analyze blank samples (matrix without the analyte).
-
Analyze samples spiked with known related substances or impurities.
-
For HPLC, the peak purity should be assessed using a PDA detector. For GC-FID, the peak should be symmetrical and well-resolved from other components.
-
2. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of the analyte and the instrumental response.
-
Procedure:
-
Prepare a series of at least five standard solutions of 2-(2-biphenylyloxy)ethanol covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Plot the instrument response versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy (Recovery):
-
Rationale: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo or blank matrix with known amounts of 2-(2-biphenylyloxy)ethanol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze a minimum of three preparations at each level.
-
Calculate the percentage recovery.
-
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (RSD).
-
5. Comparative Analysis:
-
Procedure:
-
Prepare a single, homogeneous batch of a representative sample containing 2-(2-biphenylyloxy)ethanol.
-
Divide the sample into multiple aliquots.
-
Analyze a set of these aliquots (e.g., n=6) using the validated HPLC method and another set using the validated GC-FID method.
-
Statistically compare the mean and variance of the results obtained from both methods using an F-test and a Student's t-test.
-
Comparative Performance Data
The following tables summarize the expected performance data from the cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As per method needs |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Not significantly different from zero |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
| 80% | 99.5 ± 1.2% | 100.2 ± 1.5% | 98.0 - 102.0% |
| 100% | 100.1 ± 0.9% | 99.8 ± 1.1% | 98.0 - 102.0% |
| 120% | 100.5 ± 1.1% | 100.9 ± 1.3% | 98.0 - 102.0% |
Table 3: Precision (RSD%)
| Precision Type | HPLC-UV (%RSD) | GC-FID (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
Table 4: Comparative Analysis of a Test Sample (100 µg/mL)
| Parameter | HPLC-UV | GC-FID |
| Mean Concentration (µg/mL, n=6) | 99.8 | 100.5 |
| Standard Deviation | 0.85 | 1.20 |
| %RSD | 0.85% | 1.20% |
| Statistical Analysis | - | F-test: p > 0.05, t-test: p > 0.05 |
The statistical analysis indicates no significant difference between the means and variances of the results from the two methods, confirming their equivalence for the quantification of 2-(2-biphenylyloxy)ethanol.
Method Selection Logic
The choice between HPLC and GC often depends on the specific application, sample matrix, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
-
HPLC is generally preferred for:
-
Complex sample matrices that may contain non-volatile components.
-
When derivatization is undesirable.
-
High-throughput screening due to typically faster sample preparation.
-
-
GC may be a better choice for:
-
When higher resolution is needed for separating closely related volatile impurities.
-
When a mass spectrometry (MS) detector is available for definitive identification.
-
Conclusion
Both the developed RP-HPLC and GC-FID methods have been demonstrated to be accurate, precise, and specific for the quantitative determination of 2-(2-biphenylyloxy)ethanol. The cross-validation study confirms that both methods provide equivalent results, offering flexibility in analytical testing. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, throughput needs, and available instrumentation. This guide provides a comprehensive framework for the validation and comparison of analytical methods, ensuring data integrity and compliance with global regulatory standards.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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SIELC Technologies. (n.d.). Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]
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NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. [Link]
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SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]
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Lat-Lon. (n.d.). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
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PubMed. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. [Link]
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ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]
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PubMed. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. [Link]
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Acta Poloniae Pharmaceutica. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. [Link]
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ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]
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eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. [Link]
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The Biphenyl Advantage: A Comparative Efficacy Guide to "ETHANOL, 2-(o-BIPHENYLYLOXY)-" in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of pharmaceutical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" (also known as 2-(o-biphenylyloxy)ethanol) and its alternatives as key intermediates, with a particular focus on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen and its active metabolite, Felbinac (4-biphenylacetic acid).
Through a comprehensive analysis of synthetic pathways, experimental data, and core chemical principles, this guide will illuminate the strategic advantages and potential drawbacks of employing these intermediates, enabling more informed decisions in the complex landscape of pharmaceutical manufacturing.
The Strategic Importance of the Biphenyl Moiety in NSAIDs
The biphenyl functional group is a cornerstone in the molecular architecture of numerous NSAIDs. Its rigid, planar structure facilitates crucial binding interactions with the active sites of cyclooxygenase (COX) enzymes, the primary targets for this class of drugs. Fenbufen, a notable example, is a prodrug that, upon metabolic activation to Felbinac, exhibits potent anti-inflammatory and analgesic properties by inhibiting prostaglandin synthesis. The efficacy of these drugs is intrinsically linked to the biphenyl core, making the choice of intermediates for its introduction a pivotal aspect of the synthetic strategy.
"ETHANOL, 2-(o-BIPHENYLYLOXY)-": A Direct Precursor to the Aryloxy Pharmacophore
"ETHANOL, 2-(o-BIPHENYLYLOXY)-" presents a compelling option as a pharmaceutical intermediate due to its direct structural correlation to the aryloxy pharmacophore present in various drug molecules. Its synthesis and subsequent utilization in API manufacturing offer a distinct pathway compared to more traditional multi-step approaches.
Synthesis of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" via Williamson Ether Synthesis
A primary and well-established method for the synthesis of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the nucleophilic attack of an o-phenylphenoxide ion on an electrophilic 2-haloethanol, typically 2-chloroethanol.
Experimental Protocol: Synthesis of "ETHANOL, 2-(o-BIPHENYLYLOXY)-"
-
Deprotonation of o-phenylphenol: o-Phenylphenol is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO) and treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide. The reaction is typically stirred at room temperature until the cessation of hydrogen gas evolution (if NaH is used).
-
Nucleophilic Substitution: 2-Chloroethanol is added to the reaction mixture. The temperature is then raised (e.g., 80-100 °C) to facilitate the SN2 reaction. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure "ETHANOL, 2-(o-BIPHENYLYLOXY)-".
dot
Caption: Friedel-Crafts Synthesis of Fenbufen.
Modern Approaches: Suzuki-Miyaura Coupling for Felbinac (4-Biphenylacetic Acid) Synthesis
More contemporary synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl scaffold. This approach is particularly relevant for the synthesis of Felbinac (4-biphenylacetic acid). [4][5] Experimental Protocol: Synthesis of Felbinac via Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, 4-bromophenylacetic acid, phenylboronic acid, a palladium catalyst (e.g., palladium acetate), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., a mixture of water and an organic solvent). [6]2. Cross-Coupling Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature (e.g., 65 °C) and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the product. The crude Felbinac is then collected by filtration and can be purified by recrystallization. [6] dot
Caption: Suzuki-Miyaura Synthesis of Felbinac.
Comparative Efficacy Analysis
The choice of a pharmaceutical intermediate is a multi-faceted decision that extends beyond simple reaction yields. A thorough comparison must encompass purity, scalability, safety, and cost-effectiveness.
| Parameter | "ETHANOL, 2-(o-BIPHENYLYLOXY)-" Route | Friedel-Crafts Acylation (Fenbufen) | Suzuki-Miyaura Coupling (Felbinac) |
| Plausible Yield | Dependent on subsequent conversion steps. | Reported yields can be high (up to 90%), but can be variable. [7] | Generally high yields (often >80%). [5] |
| Purity | Purity of the intermediate is crucial and achievable via distillation/chromatography. | Can be challenging to purify from byproducts and starting materials. Recrystallization is often necessary. [8] | High purity is often achievable with standard purification techniques. |
| Scalability | Williamson ether synthesis is a well-established and scalable reaction. | Scalability can be challenging due to the use of stoichiometric amounts of AlCl₃ and potential for exothermic reactions. | Highly scalable, with well-developed industrial processes for cross-coupling reactions. |
| Safety & Environmental | Uses strong bases and potentially hazardous solvents. | Involves corrosive and water-sensitive Lewis acids. Nitrobenzene, a common solvent, is toxic. | Palladium catalysts can be costly and require removal from the final product. Boronic acids can have toxicity concerns. |
| Cost-Effectiveness | Dependent on the cost of o-phenylphenol and 2-haloethanols. | Biphenyl and succinic anhydride are relatively inexpensive starting materials. | Palladium catalysts and boronic acids can be expensive, impacting overall cost. |
| Versatility | The intermediate can potentially be used to synthesize a range of aryloxy-containing APIs. | Primarily specific to the synthesis of Fenbufen and related structures. | Highly versatile for the creation of various biaryl compounds. |
Conclusion and Future Perspectives
The comparative analysis reveals that while the traditional Friedel-Crafts acylation route to Fenbufen is economically attractive due to inexpensive starting materials, it presents challenges in terms of scalability, safety, and purification. The modern Suzuki-Miyaura coupling for the synthesis of Felbinac offers high yields and purity but can be associated with higher catalyst costs.
"ETHANOL, 2-(o-BIPHENYLYLOXY)-" emerges as a strategically valuable intermediate. Its synthesis via the robust and scalable Williamson ether synthesis provides a direct and efficient route to the aryloxyethanol core. While the overall efficacy of a synthetic pathway starting from this intermediate would depend on the subsequent steps to the final API, it offers a potentially more controlled and versatile approach compared to the classical Friedel-Crafts reaction.
For drug development professionals, the choice between these intermediates will depend on a careful evaluation of project-specific priorities. For large-scale, cost-sensitive manufacturing, optimizing the traditional Friedel-Crafts route may be justifiable. However, for the development of new chemical entities or when higher purity and more flexible synthetic design are paramount, intermediates like "ETHANOL, 2-(o-BIPHENYLYLOXY)-" and synthetic strategies like the Suzuki-Miyaura coupling represent the more forward-looking and scientifically elegant solutions. The continued development of more active and less expensive catalysts for cross-coupling reactions will likely further enhance the appeal of these modern synthetic approaches in the pharmaceutical industry.
References
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A Comparative Benchmarking Guide to the Choleretic Performance of 2-(o-Biphenylyloxy)ethanol (Febuprol)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The stimulation of bile secretion, a process known as choleresis, is a critical therapeutic target for various hepatobiliary disorders. This guide provides an in-depth comparative analysis of 2-(o-Biphenylyloxy)ethanol, a compound also known as Febuprol, against other synthetic choleretic agents. By examining its performance through the lens of established preclinical and clinical methodologies, this document serves as a technical resource for researchers in pharmacology and drug development. We will dissect the experimental frameworks used to evaluate choleretic efficacy, compare performance data, and discuss the underlying structure-activity relationships that dictate therapeutic potential.
Introduction: The Landscape of Choleretic Agents
Choleresis is the physiological process of bile formation and secretion by the liver. Choleretic drugs are substances that increase the volume and, in some cases, the solid content of bile, playing a crucial role in managing conditions like cholestasis and improving biliary drainage.[1][2] The compound of interest, ETHANOL, 2-(o-BIPHENYLYLOXY)- , commercially known as Febuprol , has been clinically investigated for its choleretic, spasmolytic, and lipid-lowering properties.[3]
This guide aims to benchmark the performance of Febuprol against structurally and functionally similar compounds. For this analysis, we have selected Piprozolin and Fenbufen as primary comparators.
-
Piprozolin: A thiazole derivative known as a potent and long-lasting choleretic agent that increases both bile fluid and solid content.[1]
-
Fenbufen: A non-steroidal anti-inflammatory drug (NSAID) with a biphenyl core structure similar to Febuprol. While not primarily a choleretic, its significant biliary excretion and metabolism make it a relevant structural comparator for understanding hepatobiliary disposition.[4][5]
The objective is to provide a clear, data-driven comparison of their efficacy, mechanisms, and safety profiles, grounded in established scientific protocols.
Structural Comparison and Mechanistic Overview
The chemical architecture of a compound is fundamental to its pharmacological activity. Febuprol's biphenyl ether structure confers a specific lipophilicity and spatial arrangement that dictates its interaction with biological targets.
| Compound | Structure | Key Features |
| Febuprol | 2-(o-Biphenylyloxy)ethanol | Biphenyl ether with a flexible hydroxyethyl side chain. |
| Piprozolin | Ethyl (Z)-(3-ethyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)-acetate | Heterocyclic thiazolidinone core, structurally distinct from Febuprol.[1] |
| Fenbufen | γ-oxo-(1,1'-biphenyl)-4-butanoic acid | Biphenyl core similar to Febuprol, but with a butyric acid side chain.[4] |
The precise mechanism of action for many synthetic choleretics is not fully elucidated but is generally understood to involve the modulation of bile acid synthesis and transport. The process involves hepatocytes extracting bile acids and other substrates from sinusoidal blood, metabolizing them, and secreting them into the bile canaliculi.
Below is a generalized diagram of the key stages in bile secretion, which forms the basis for evaluating choleretic drug action.
Caption: Generalized workflow of hepatobiliary transport and potential sites of choleretic drug intervention.
Performance Benchmark I: In Vivo Choleretic Efficacy
The gold standard for assessing choleretic activity is the direct measurement of bile flow and composition in animal models. The bile duct cannulated rat model is a widely accepted and reproducible method for these studies.[6][7]
Experimental Protocol: Bile Duct Cannulation in Rats
This protocol outlines the standard procedure for evaluating the choleretic effect of a test compound.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used.[8][9] Animals are anesthetized, and body temperature is maintained.
-
Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The duct is carefully cannulated with polyethylene tubing to allow for external collection of bile.
-
Compound Administration: After a stabilization period to establish a baseline bile flow rate, the test compound (e.g., Febuprol, Piprozolin) is administered, typically via intraduodenal or intravenous injection.[10]
-
Sample Collection & Analysis: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for several hours.[7]
-
Data Measurement:
-
Bile Flow Rate: Determined gravimetrically, assuming a bile density of 1.0 g/mL.[7]
-
Bile Composition: Concentrations of total bile acids, cholesterol, and phospholipids are measured using standard enzymatic or chromatographic assays.
-
Caption: Standard experimental workflow for assessing choleretic activity in a bile duct cannulated rat model.
Comparative In Vivo Data
While direct head-to-head studies are scarce, data from various publications allow for a qualitative and semi-quantitative comparison.
| Parameter | Febuprol | Piprozolin | Fenbufen |
| Primary Effect | Choleretic, Spasmolytic[3] | Potent Choleretic[1] | Anti-inflammatory |
| Effect on Bile Flow | Significant increase reported[3] | Dose-dependent, long-lasting increase in bile flow[1] | Primarily excreted in bile, but direct choleretic effect is not its main action[4][5] |
| Effect on Bile Solids | Increases solid content | Increases solid content (classified as a true cholepoietic)[1] | Metabolites are major components of biliary solids post-administration[4] |
| Reported Animal Models | Rats, Dogs, Rabbits[3] | Rats, Cats, Dogs, Mice[1] | Rats, Mice, Guinea Pigs, Dogs, Monkeys[4] |
Interpretation: Piprozolin is characterized as a particularly potent choleretic agent, with studies explicitly noting its superiority to other choleretics in comparative experiments.[1] Febuprol is also documented as an effective choleretic.[3] Fenbufen, while heavily metabolized and excreted via the biliary route, is not primarily studied for its ability to stimulate bile flow itself. Its relevance lies in the shared biphenyl structure with Febuprol, providing insights into the metabolic fate of such compounds in the liver.
Performance Benchmark II: In Vitro Mechanistic Assays
To probe the molecular mechanisms of choleresis and potential hepatotoxicity, in vitro models are indispensable. Sandwich-cultured hepatocytes and cell lines like HepaRG are state-of-the-art tools for this purpose.[11][12]
Experimental Protocol: BSEP Inhibition Assay in Sandwich-Cultured Hepatocytes
Drug-induced cholestasis can occur if a compound inhibits key bile acid transporters, such as the Bile Salt Export Pump (BSEP). This assay assesses that risk.[13][14]
-
Cell Culture: Primary rat or human hepatocytes are cultured on collagen-coated plates and overlaid with a second layer of extracellular matrix (e.g., Matrigel) to form a "sandwich" culture. This configuration promotes the formation of functional bile canalicular networks.[11][13]
-
Probe Substrate Incubation: Cells are incubated with a fluorescent or radiolabeled BSEP substrate (e.g., taurocholate) in the presence and absence of the test compound (Febuprol or comparators).[13]
-
Inhibition Measurement: The accumulation of the substrate inside the cells versus its excretion into the bile canaliculi is measured. A decrease in the biliary excretion index (BEI) indicates inhibition of the BSEP transporter.
-
Data Analysis: IC50 values (the concentration of drug that causes 50% inhibition of transport) are calculated to quantify the inhibitory potential.
Caption: Workflow for an in vitro BSEP inhibition assay using sandwich-cultured hepatocytes.
Comparative In Vitro Insights
-
Choleretics (General): An ideal choleretic would stimulate bile flow without significantly inhibiting critical transporters like BSEP, as inhibition can lead to cholestatic liver injury.[14]
-
Fenbufen: As an NSAID, it belongs to a class of drugs where some members have been associated with drug-induced liver injury (DILI). Its extensive hepatic metabolism suggests a high potential for interaction with drug transporters and metabolizing enzymes.[15]
Pharmacokinetics and Safety Profile
A compound's therapeutic utility is ultimately defined by its absorption, distribution, metabolism, excretion (ADME), and safety profile.
| Parameter | Febuprol | Piprozolin | Fenbufen |
| Administration | Oral[3] | Oral[1] | Oral[15][16] |
| Metabolism | Hepatic[3] | Not specified, likely hepatic | Extensive hepatic metabolism to active metabolites[4][15] |
| Excretion | Primarily renal excretion of metabolites | Not specified | Primarily renal excretion of metabolites[4] |
| Reported Side Effects | Well-tolerated in clinical trials[3] | No interfering pharmacological properties reported[1] | Gastrointestinal effects typical of NSAIDs |
| Hepatotoxicity | Not reported as a major concern | Prophylactic administration showed inhibition of liver damage in animal models[1] | Generally low risk, but NSAID class has known DILI potential |
Synthesis and Conclusion
This comparative guide benchmarks the performance of 2-(o-Biphenylyloxy)ethanol (Febuprol) as a choleretic agent.
-
Efficacy: Both Febuprol and Piprozolin are effective choleretics, demonstrating the ability to significantly increase bile flow in vivo.[1][3] Published data suggests Piprozolin is a particularly potent agent.[1]
-
Structure-Activity: The biphenyl core of Febuprol is shared by Fenbufen, a compound known for its extensive biliary metabolism. This structural motif appears to facilitate entry into and processing by the hepatobiliary system. However, the hydroxyethyl side chain of Febuprol is likely key to its specific choleretic activity, distinguishing it from the acidic side chain of Fenbufen. Further studies on analogues could clarify the optimal substituents for choleretic action.[10]
-
Safety & Utility: Febuprol appears to be a safe and effective compound based on available clinical data.[3] Piprozolin also demonstrates a favorable safety profile in preclinical models, even showing hepatoprotective effects.[1]
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Herrmann, M., Bierkenmayer, E., Ganser, V., Heldt, W., & Steinbrecher, W. (1977). [On the pharmacology of piprozoline (author's transl)]. Arzneimittelforschung, 27(2b), 467-75. Retrieved from [Link]
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Beck, K., & Bierwisch, J. (1970). [Comparative Studies of Some New Substances With Choleretic Effect on the Rat With Reference to Its Effect on the Bilirubin Excretion and Their Own Elimination Route]. Arzneimittelforschung, 20(5), 693-9. Retrieved from [Link]
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Marion, T. L., et al. (2012). An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes. Drug Metabolism and Disposition, 40(7), 1344-1352. Retrieved from [Link]
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Yoshida, T., et al. (2022). In Vitro Assay System to Detect Drug-Induced Bile Acid-Dependent Cytotoxicity Using Hepatocytes. Methods in Molecular Biology, 2544, 119-127. Retrieved from [Link]
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Pairet, M., & Ruckebusch, Y. (1985). Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol. Journal of Lipid Research, 26(4), 430-438. Retrieved from [Link]
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Maroni, L., et al. (2016). Animal models of biliary injury and altered bile acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1845-1856. Retrieved from [Link]
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Rodrigues, A. D., et al. (2020). Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury. Archives of Toxicology, 94(1), 3-25. Retrieved from [Link]
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Alpini, G., et al. (2002). Experimental models to study cholangiocyte biology. Gastroenterology, 123(2), 630-648. Retrieved from [Link]
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Van den Hof, M. G., et al. (2023). In vitro test battery for testing molecular initiating events in chemical-induced cholestasis. Archives of Toxicology, 97(1), 227-243. Retrieved from [Link]
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Van Lear, G. E., et al. (1978). Disposition and metabolism of fenbufen in several laboratory animals. Drug Metabolism and Disposition, 6(5), 591-597. Retrieved from [Link]
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Binder, T., et al. (2006). Randomized Prospective Comparative Study of Ursodeoxycholic Acid and S-adenosyl-L-methionine in the Treatment of Intrahepatic Cholestasis of Pregnancy. Journal of Perinatal Medicine, 34(4), 286-291. Retrieved from [Link]
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Podda, M., et al. (1990). Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study. Hepatology, 12(3 Pt 2), 64S-70S. Retrieved from [Link]
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Lee, D. K., et al. (2014). Is the addition of choleretic agents in multiple double-pigtail biliary stents effective for difficult common bile duct stones in elderly patients? A prospective, multicenter study. Gastrointestinal Endoscopy, 80(4), 629-637. Retrieved from [Link]
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Ujházy, E., et al. (2022). The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia. Metabolites, 12(7), 589. Retrieved from [Link]
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A Comparative Toxicological Guide to Biphenyl-Based Solvents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the selection of an appropriate solvent system is a critical decision that profoundly influences reaction kinetics, product purity, and, most importantly, the safety profile of the manufacturing process. Biphenyl-based solvents, prized for their thermal stability and solvating power, are frequently employed in a variety of applications, including as heat transfer fluids and dye carriers.[1] However, a comprehensive understanding of their toxicological profiles is paramount for ensuring occupational safety and minimizing environmental impact.
This guide provides a comparative analysis of the toxicology of three key biphenyl-based compounds: biphenyl, 2-phenylphenol (o-phenylphenol), and diphenyl ether. By synthesizing data from extensive toxicological studies and referencing established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in solvent selection and handling.
Comparative Toxicological Overview
The toxicological profiles of biphenyl, 2-phenylphenol, and diphenyl ether exhibit notable differences, particularly in their carcinogenic potential and acute toxicity. A summary of their key toxicological endpoints is presented below, followed by a detailed discussion of each.
| Toxicological Endpoint | Biphenyl | 2-Phenylphenol | Diphenyl Ether |
| Acute Oral Toxicity (LD50, rat) | >1900 mg/kg[2] | 2700-3000 mg/kg[3] | 3370 mg/kg[4] |
| Chronic Toxicity | Kidney damage in rats[1] | Decreased body weight gain, hyperplasia of the urinary bladder in male rats[5] | Effects on body weight at high doses in female rats (subchronic)[1] |
| Carcinogenicity | Suggestive evidence of carcinogenicity in humans (Group D)[1][6][7] | Unlikely to be a carcinogenic risk to humans (IARC Group 3)[5] | Not classifiable as to its carcinogenicity to humans; treated as a non-carcinogen for risk assessment[1] |
| Mutagenicity/Genotoxicity | Mutagenic potential in some in vitro assays; inadequate in vivo data[2] | Unresolved questions about genotoxic potential[5] | Not genotoxic[2] |
| Reproductive & Developmental Toxicity | Limited available data[2] | No reproductive toxicity at highest doses tested in rats[8] | NOAEL for developmental toxicity of 500 mg/kg/day[2] |
Metabolic Pathways and Mechanisms of Toxicity
The toxicity of biphenyl-based solvents is intrinsically linked to their metabolism. The introduction of functional groups, such as the hydroxyl group in 2-phenylphenol, significantly alters the metabolic fate and subsequent toxicological effects.
Biphenyl is primarily metabolized through oxidation by cytochrome P450 enzymes to form various hydroxylated metabolites, with 4-hydroxybiphenyl being a major product.[6] These metabolites can then be conjugated and excreted.[6] The formation of reactive metabolites is a key concern, as they can covalently bind to macromolecules, potentially leading to cellular damage and genotoxicity.[2]
2-Phenylphenol also undergoes hydroxylation and subsequent conjugation.[9] Its metabolism can lead to the formation of phenylhydroquinone and phenylbenzoquinone, which are thought to play a role in its toxicity.[10] In contrast, diphenyl ether is metabolized to hydroxylated and methoxylated derivatives.[11]
Figure 1: Simplified metabolic pathways of biphenyl-based solvents.
Detailed Toxicological Endpoint Analysis
Acute Toxicity
Acute toxicity provides a measure of the immediate harmful effects of a substance after a single or short-term exposure. It is typically quantified by the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.
-
Biphenyl: The acute oral toxicity of biphenyl is considered moderate, with an LD50 in rats greater than 1900 mg/kg body weight.[2]
-
2-Phenylphenol: This compound exhibits low acute toxicity, with a reported oral LD50 in rats in the range of 2700 to 3000 mg/kg.[3]
-
Diphenyl Ether: Diphenyl ether also has a low acute toxicity profile, with an oral LD50 in rats of 3370 mg/kg.[4]
Chronic Toxicity and Carcinogenicity
Chronic toxicity assesses the adverse health effects from repeated or long-term exposure to a substance. Carcinogenicity is the potential of a substance to induce cancer.
-
Biphenyl: Chronic exposure to biphenyl in animal studies has been linked to kidney damage.[1] The U.S. Environmental Protection Agency (EPA) has classified biphenyl as a Group D substance, meaning it is not classifiable as to human carcinogenicity, though some studies suggest evidence of carcinogenicity.[1][6][7]
-
2-Phenylphenol: Long-term studies in male rats have shown decreased body weight gain and hyperplasia of the urinary bladder.[5] While its sodium salt has been classified as possibly carcinogenic to humans (IARC Group 2B), 2-phenylphenol itself is in IARC Group 3, indicating it is not classifiable as to its carcinogenicity to humans and is considered unlikely to pose a carcinogenic risk.[5]
-
Diphenyl Ether: Subchronic studies in rats have indicated effects on body weight at high doses.[1] There is no evidence that diphenyl ether is mutagenic, and no chronic carcinogenicity studies have been conducted.[1] For risk assessment purposes, it is generally treated as a non-carcinogen.[1]
Mutagenicity and Genotoxicity
Mutagenicity refers to the capacity of a chemical to induce genetic mutations, while genotoxicity is a broader term for substances that can damage genetic material.
-
Biphenyl: In vitro studies have indicated a mutagenic potential for biphenyl, but in vivo data are considered inadequate to make a definitive assessment.[2]
-
2-Phenylphenol: There are unresolved questions regarding the genotoxic potential of 2-phenylphenol.[5]
-
Diphenyl Ether: Available data indicate that diphenyl ether is not genotoxic.[2]
Reproductive and Developmental Toxicity
This endpoint evaluates the potential of a substance to interfere with reproduction and normal development.
-
Biphenyl: There is limited data available on the reproductive and developmental toxicity of biphenyl.[2]
-
2-Phenylphenol: Studies in rats have shown no reproductive toxicity even at the highest doses tested.[8]
-
Diphenyl Ether: The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity has been established at 500 mg/kg/day in a study on a mixture containing diphenyl ether.[2]
Experimental Protocols for Toxicological Assessment
The assessment of the toxicological profiles of chemical solvents relies on a battery of standardized in vitro and in vivo tests. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[12][13]
Figure 2: Tiered approach to toxicological testing of chemical solvents.
Acute Oral Toxicity Testing (OECD 420, 423, 425)
These guidelines describe three different methods for assessing acute oral toxicity: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[5][14]
Objective: To determine the acute oral toxicity of a substance, including the LD50 value.
Methodology (Up-and-Down Procedure - OECD 425):
-
Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., rats).
-
Dose Administration: Administer the test substance orally via gavage to one animal at a time.
-
Dose Adjustment: The dose for the next animal is adjusted up or down by a constant factor depending on the outcome (survival or death) for the previous animal.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Sub-chronic Oral Toxicity Study (OECD 408)
This 90-day study provides information on the potential health hazards arising from repeated oral exposure to a substance.
Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Groups: Use at least three dose groups of the test substance and a control group, with at least 10 male and 10 female rodents per group.
-
Dose Administration: Administer the test substance daily via the diet, drinking water, or gavage for 90 days.
-
Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Perform hematology and clinical biochemistry analyses at the end of the study.
-
Pathology: Conduct a full necropsy and histopathological examination of organs and tissues.
In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
This in vitro test is used to detect gene mutations induced by chemical substances in mammalian cell cultures.[2][6][13]
Objective: To assess the mutagenic potential of a substance.
Methodology:
-
Cell Lines: Use established mammalian cell lines such as mouse lymphoma L5178Y or Chinese hamster ovary (CHO) cells.
-
Exposure: Treat cell cultures with at least four concentrations of the test substance, both with and without an external metabolic activation system (S9 mix).
-
Phenotypic Expression: Allow a period for the expression of induced mutations.
-
Mutant Selection: Culture the cells in a selective medium that allows only mutant cells to grow.
-
Data Analysis: Calculate the mutant frequency and compare it to the control group.
Conclusion and Recommendations
The choice of a biphenyl-based solvent requires a careful consideration of its toxicological profile in the context of its intended application and the potential for human and environmental exposure.
-
Biphenyl presents a moderate acute toxicity and some concerns regarding its potential carcinogenicity and mutagenicity, warranting stringent control measures to minimize exposure.
-
2-Phenylphenol exhibits lower acute toxicity and is considered unlikely to be a carcinogenic risk to humans, though questions about its genotoxicity remain.
-
Diphenyl Ether has the lowest acute toxicity of the three and is not considered genotoxic or carcinogenic based on available data, making it a potentially safer alternative from a toxicological standpoint for certain applications.
It is imperative for researchers and drug development professionals to consult the latest safety data sheets (SDS) and conduct a thorough risk assessment before incorporating any of these solvents into their processes. The implementation of appropriate engineering controls, personal protective equipment (PPE), and handling procedures is essential to ensure a safe working environment. This guide serves as a foundational resource, and further investigation into specific process conditions and exposure scenarios is always recommended.
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Inter-laboratory comparison of 2-(2-BIPHENYLYLOXY)ETHANOL analysis
An Inter-laboratory Guide to the Standardized Analysis of 2-(2-Biphenylyloxy)ethanol
Abstract
The consistent and accurate quantification of chemical compounds is a cornerstone of drug development and scientific research. 2-(2-Biphenylyloxy)ethanol, a biphenyl ether derivative, serves as a key intermediate in various synthetic pathways. Ensuring the reliability of its analysis across different laboratories is paramount for quality control and regulatory compliance. This guide presents a framework for an inter-laboratory comparison focused on the analysis of 2-(2-Biphenylyloxy)ethanol. We provide two robust, validated analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. This document details the proficiency test design, standardized protocols, and the statistical evaluation of simulated data, offering a comprehensive resource for researchers, quality control analysts, and drug development professionals aiming to establish and verify their analytical capabilities for this compound.
Introduction: The Need for Analytical Harmonization
2-(2-Biphenylyloxy)ethanol (CAS: 7501-02-2) is an aromatic ether with increasing relevance in chemical synthesis.[1][2] Its molecular structure, featuring a biphenyl ring system, necessitates reliable analytical methods to ensure purity, monitor reaction kinetics, and control for potential impurities. When multiple laboratories are involved in a supply chain or collaborative research, discrepancies in analytical results can lead to significant delays and quality concerns. Inter-laboratory comparisons, or proficiency tests (PTs), are essential tools for evaluating and harmonizing the analytical performance of different laboratories.[3] They provide an objective measure of a laboratory's competence and help identify potential biases in methodology or implementation.[4]
This guide is structured to serve as a self-validating system for laboratories undertaking the analysis of 2-(2-biphenylyloxy)ethanol. By providing detailed, field-proven protocols and a clear framework for data evaluation based on international standards like ISO 5725, we aim to foster confidence and consistency in analytical outcomes.[5]
Table 1: Physicochemical Properties of 2-(2-BIPHENYLYLOXY)ETHANOL
| Property | Value | Source |
| CAS Number | 7501-02-2 | [1][6] |
| Molecular Formula | C₁₄H₁₄O₂ | [2][6] |
| Molecular Weight | 214.26 g/mol | [2][6] |
| Appearance | Inferred to be a liquid or low-melting solid | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile | N/A |
Proficiency Test (PT) Design: A Framework for Comparison
A successful inter-laboratory study hinges on a well-defined protocol that minimizes variables outside of laboratory performance. The following design outlines a simulated proficiency test for 2-(2-biphenylyloxy)ethanol analysis.
Test Material Preparation and Distribution
A stock solution of 2-(2-biphenylyloxy)ethanol in methanol is prepared by a reference laboratory. This solution is used to create a series of test samples at a known concentration (the "assigned value"), for example, 50.0 µg/mL. The homogeneity and stability of these samples must be rigorously confirmed before distribution.[5] Each participating laboratory receives a blind sample and is instructed to perform the analysis in triplicate using the standardized methods provided.
Analytical Scheme
Participants are required to analyze the sample using the primary HPLC-UV method for quantification. The GC-MS method is provided as a confirmatory technique and to demonstrate specificity. This dual-method approach ensures that laboratories can not only quantify the analyte but also correctly identify it and distinguish it from potential matrix interferences.
Standardized Analytical Protocols
Adherence to a common analytical method is critical for comparing inter-laboratory performance.[7] The following protocols have been developed based on established methods for analogous biphenyl and phenoxyethanol compounds.[3][8]
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is designed for robust and routine quantification. The choice of a biphenyl stationary phase offers enhanced selectivity for aromatic compounds through π-π interactions.[9]
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Specification | Rationale |
| Instrument | HPLC system with UV/Vis or DAD detector | Standard equipment in analytical labs. |
| Column | Biphenyl, 150 mm x 4.6 mm, 5 µm | Provides unique selectivity for aromatic analytes.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses ionization of the hydroxyl group, ensuring sharp peaks.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 70% A to 30% A over 10 min, hold for 2 min, return to initial over 1 min, equilibrate for 5 min | Gradient elution ensures separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures reproducible retention times.[3] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | 270 nm | Expected UV maximum for the biphenyl chromophore. |
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 2-(2-biphenylyloxy)ethanol reference standard in methanol.
-
Perform serial dilutions with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.
-
-
Sample Preparation:
-
Allow the received proficiency test sample to reach room temperature.
-
Vortex the sample to ensure homogeneity. The sample is provided ready for injection.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve. The linearity (R²) should be ≥ 0.999.
-
Inject the proficiency test sample in triplicate.
-
-
Data Processing:
-
Identify the 2-(2-biphenylyloxy)ethanol peak based on the retention time of the reference standard.
-
Quantify the concentration in the sample using the linear regression equation from the calibration curve.
-
Report the mean concentration and standard deviation of the three replicate injections.
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides orthogonal confirmation of the analyte's identity through its mass spectrum and serves as a high-sensitivity technique for impurity analysis. The parameters are based on standard methods for semi-volatile organic compounds.[10]
Table 3: Proposed GC-MS Method Parameters
| Parameter | Specification | Rationale |
| Instrument | GC system with a Mass Spectrometric detector | Provides high selectivity and structural information. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for aromatic ethers. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading with a neat sample. |
| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Provides good separation of the analyte from solvent and potential impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition | Full Scan (m/z 50-350) and SIM | Full scan for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 214, 169, 141 based on NIST data).[6] |
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Use the same standards and sample prepared for the HPLC-UV analysis. Further dilution may be required depending on instrument sensitivity.
-
-
Analysis:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject a mid-level calibration standard (e.g., 25 µg/mL) to verify the retention time and mass spectrum of 2-(2-biphenylyloxy)ethanol. The experimental mass spectrum should match the NIST library spectrum.[6]
-
Inject the proficiency test sample.
-
-
Data Processing:
-
Confirm the identity of the analyte in the sample by comparing its retention time and mass spectrum with the reference standard.
-
(Optional) Quantify the analyte using the SIM data and a calibration curve if required.
-
Report the confirmation of identity.
-
Simulated Results and Discussion
To illustrate the evaluation process, Table 4 presents simulated results from five hypothetical laboratories for a sample with an assigned value of 50.0 µg/mL and a proficiency standard deviation (σ) of 2.0 µg/mL .
Table 4: Simulated Inter-laboratory Comparison Results (Assigned Value X = 50.0 µg/mL; Proficiency SD σ = 2.0 µg/mL)
| Laboratory ID | Reported Conc. (µg/mL) | Standard Deviation (µg/mL) | z-score | Performance |
| Lab-001 | 49.5 | 0.8 | -0.25 | Satisfactory |
| Lab-002 | 53.8 | 1.1 | 1.90 | Satisfactory |
| Lab-003 | 44.1 | 0.9 | -2.95 | Questionable |
| Lab-004 | 56.5 | 1.5 | 3.25 | Unsatisfactory |
| Lab-005 | 50.9 | 0.7 | 0.45 | Satisfactory |
Discussion of Results
-
Lab-001, Lab-002, and Lab-005 demonstrated satisfactory performance. Their results were close to the assigned value, and their z-scores were well within the acceptable limit of ±2.0. Their low internal standard deviations also indicate good intra-laboratory precision.
-
Lab-003 showed questionable performance. While not fully unsatisfactory, the z-score of -2.95 is a warning signal. This could indicate a slight systematic error, such as a consistently low bias in their calibration standards or integration method. This laboratory should review its procedures.
-
Lab-004 reported an unsatisfactory result with a z-score of 3.25. This significant deviation from the assigned value requires immediate investigation. Potential causes could include a major calculation error, an incorrectly prepared stock standard, or significant instrument malfunction. The higher standard deviation might also suggest issues with injection precision.
This simulated exercise underscores the value of proficiency testing. It provides a clear, data-driven assessment that helps laboratories validate their methods and identify areas for improvement, ultimately leading to more reliable and comparable data across the scientific community.
Conclusion
This guide outlines a comprehensive framework for an inter-laboratory comparison of 2-(2-biphenylyloxy)ethanol analysis. By providing standardized, robust HPLC-UV and GC-MS methods, along with a clear statistical approach for performance evaluation, we offer a valuable resource for laboratories in the pharmaceutical and chemical research sectors. The adoption of such harmonized approaches is critical for ensuring data integrity, facilitating regulatory acceptance, and fostering confidence in the quality of scientific and commercial products. Laboratories are encouraged to use this guide to develop and validate their in-house methods and to participate in formal proficiency testing schemes to continuously monitor and improve their analytical performance.
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
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National Institute of Standards and Technology (NIST). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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PubChem. 2-(Benzyloxy)ethanol. National Center for Biotechnology Information. [Link]
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Allard, A., & Amarouche, S. Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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Analyseeds. Inter laboratory Comparative Tests ISO 5725-2. [Link]
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Musshoff, F., et al. (2018). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. PMC - NIH. [Link]
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PubChem. 2-(Benzyloxy) ethanol. National Center for Biotechnology Information. [Link]
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National Institute of Standards and Technology (NIST). Mass spectrum of Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Validation of Analytical Methods: A Simple Model for HPLC Assay Methods. Semantic Scholar. [Link]
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Simultaneous Determination of 2-Phenoxyethanol and Parabens in Cosmetics and Foods by HPLC with Biphenyl Stationary Phase. ResearchGate. [Link]
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Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. PMC - NIH. [Link]
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GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. [Link]
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Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs). [Link]
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The Bottom Line on Biphenyl Glycol Ethers: A Cost-Effectiveness Analysis for Large-Scale Synthesis
A Senior Application Scientist's Guide to "ETHANOL, 2-(o-BIPHENYLYLOXY)-" and its Alternatives in Industrial Applications
For researchers and professionals in drug development and fine chemical synthesis, the selection of specialty chemicals is a critical decision balancing performance, scalability, and cost. This guide provides an in-depth technical assessment of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" (CAS 7501-02-2), a biphenyl derivative of the glycol ether family. Through a comparative analysis with viable alternatives—2-Phenoxyethanol and 2-(Benzyloxy)ethanol—this document aims to equip scientists and procurement managers with the data necessary to make informed decisions for large-scale synthesis.
While direct, large-scale industrial applications of "ETHANOL, 2-(o-BIPHENYLYLOXY)-" are not extensively documented in publicly available literature, its structural similarity to other aryl alkyl alcohols suggests its use as a fragrance ingredient, a solvent in cosmetic formulations, or as an intermediate in pharmaceutical synthesis.[1][2] This guide will, therefore, focus on these potential applications when evaluating its cost-effectiveness against established alternatives.
At a Glance: Comparative Overview
| Feature | ETHANOL, 2-(o-BIPHENYLYLOXY)- | 2-Phenoxyethanol | 2-(Benzyloxy)ethanol |
| Primary Synthesis Route | Williamson Ether Synthesis or Ullmann Condensation | Reaction of Phenol and Ethylene Oxide | Williamson Ether Synthesis |
| Key Raw Materials | 2-Biphenylphenol, 2-Chloroethanol/Ethylene Oxide | Phenol, Ethylene Oxide | Benzyl Alcohol, 2-Chloroethanol/Ethylene Oxide |
| Industrial Scale | Specialty/Niche | Large-Scale Commodity | Specialty/Fine Chemical |
| Estimated Cost Profile | High | Low | Moderate |
| Potential Applications | Fragrances, Specialty Solvent, Pharmaceutical Intermediate | Preservative in Cosmetics, Solvent, Perfume Fixative[3][4] | Solvent, Emulsifier in Cosmetics, Pharmaceutical Intermediate[5] |
Deep Dive: Synthesis Pathways and Economic Realities
The economic viability of a chemical at an industrial scale is intrinsically linked to the efficiency and cost of its synthesis. Here, we dissect the primary manufacturing routes for "ETHANOL, 2-(o-BIPHENYLYLOXY)-" and its key alternatives.
"ETHANOL, 2-(o-BIPHENYLYLOXY)-": A Tale of Two Classic Reactions
The synthesis of this biphenyl glycol ether most likely relies on two well-established methods for forming aryl ethers: the Williamson ether synthesis and the Ullmann condensation.[6][7][8]
1. Williamson Ether Synthesis: This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[8] For "ETHANOL, 2-(o-BIPHENYLYLOXY)-", this would entail the reaction of 2-biphenylphenol with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base.
-
Causality of Experimental Choices: The choice of a strong base (e.g., NaOH, KOH) is crucial to deprotonate the phenolic hydroxyl group of 2-biphenylphenol, forming the more nucleophilic phenoxide. The reaction is typically carried out in a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the phenoxide and promote the SN2 mechanism.[7] Phase-transfer catalysts can be employed in industrial settings to facilitate the reaction between reactants in different phases, improving efficiency and reducing the need for harsh solvents.[9]
2. Ullmann Condensation: This copper-catalyzed reaction provides an alternative route, particularly for the formation of diaryl ethers.[6][10] It involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. While traditionally requiring harsh conditions, modern modifications have made this reaction more amenable to industrial applications.[11]
-
Expertise in Application: The Ullmann reaction can be advantageous when the corresponding aryl halide is more readily available or less expensive than the phenol. However, the cost and potential toxicity of the copper catalyst, as well as the often-strenuous reaction conditions, can be drawbacks for large-scale production.[6]
The Alternatives: Established and Economical
1. 2-Phenoxyethanol: The Industrial Workhorse
This widely used preservative and solvent is produced on a massive scale by the base-catalyzed reaction of phenol with ethylene oxide.[3] This process is highly optimized for large-scale, continuous production, which contributes to its low cost.
2. 2-(Benzyloxy)ethanol: A Structurally Similar Specialty Ether
Like the target molecule, 2-(benzyloxy)ethanol is typically synthesized via the Williamson ether synthesis, reacting benzyl alcohol with a 2-haloethanol or ethylene oxide.[5] Its cost profile is intermediate, reflecting the price of benzyl alcohol and the efficiencies of this well-established synthesis method.
Cost-Effectiveness Analysis: A Quantitative Comparison
A direct, quantitative cost comparison is challenging without specific yield and process data for the large-scale synthesis of "ETHANOL, 2-(o-BIPHENYLYLOXY)-". However, we can construct a comparative analysis based on the pricing of starting materials and typical yields for the respective synthesis methods.
| Compound | Starting Material 1 | Approx. Price (USD/kg) | Starting Material 2 | Approx. Price (USD/kg) | Estimated Synthesis Cost Profile |
| ETHANOL, 2-(o-BIPHENYLYLOXY)- | 2-Biphenylphenol | ~1.50 - 3.00[12] | 2-Chloroethanol | ~3.00 - 4.00[13] | High |
| 2-Phenoxyethanol | Phenol | ~1.00 - 1.50[14] | Ethylene Oxide | ~0.83 - 1.29[15] | Low[16][17] |
| 2-(Benzyloxy)ethanol | Benzyl Alcohol | ~2.00 - 4.00 | 2-Chloroethanol | ~3.00 - 4.00[13] | Moderate[18] |
Note: Prices are estimates based on available data and are subject to market fluctuations.
The significantly higher cost of 2-biphenylphenol compared to phenol, a bulk commodity chemical, is a primary driver for the higher estimated cost of "ETHANOL, 2-(o-BIPHENYLYLOXY)-". While the Williamson ether synthesis is a robust method, achieving very high yields (>90%) on an industrial scale often requires significant process optimization to minimize side reactions.[19]
Experimental Protocols: A Guide to Synthesis
Protocol 1: Representative Williamson Ether Synthesis of "ETHANOL, 2-(o-BIPHENYLYLOXY)-"
-
Reaction Setup: A stirred-tank reactor is charged with a suitable solvent (e.g., N,N-dimethylformamide), 2-biphenylphenol, and a base (e.g., potassium carbonate).
-
Alkoxide Formation: The mixture is heated to allow for the formation of the potassium salt of 2-biphenylphenol.
-
Etherification: 2-Chloroethanol is added portion-wise to the reaction mixture, and the temperature is maintained to drive the reaction to completion.
-
Workup and Purification: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Protocol 2: Industrial Synthesis of 2-Phenoxyethanol
-
Reaction: Phenol and a catalytic amount of a base (e.g., sodium hydroxide) are charged into a reactor.
-
Ethoxylation: Ethylene oxide is introduced into the reactor under controlled temperature and pressure.
-
Neutralization and Purification: The catalyst is neutralized, and the product is purified by distillation to remove unreacted starting materials and byproducts.
Visualizing the Synthesis Landscape
Figure 1: Comparative Synthesis Pathways.
Conclusion and Strategic Recommendations
For large-scale industrial applications where cost is a primary driver, 2-Phenoxyethanol presents the most economically favorable option due to its highly optimized, large-scale production process from inexpensive commodity raw materials.[3][16][17]
2-(Benzyloxy)ethanol serves as a mid-cost alternative, suitable for applications where its specific properties are required and a moderate cost premium is acceptable.[5][18]
"ETHANOL, 2-(o-BIPHENYLYLOXY)-" is best positioned as a specialty or niche chemical. Its higher production cost, driven by the price of 2-biphenylphenol, suggests its use in high-value applications where its unique biphenyl structure imparts specific, desirable properties that cannot be achieved with the lower-cost alternatives. Such applications might include specialty fragrances with unique olfactory notes, or as a key intermediate in the synthesis of high-potency active pharmaceutical ingredients where the cost of the final product can justify the expense of the starting materials.
For research and development professionals, the choice between these compounds will depend on the specific performance requirements of the application. While 2-phenoxyethanol is a cost-effective choice for broad applications, "ETHANOL, 2-(o-BIPHENYLYLOXY)-" and 2-(benzyloxy)ethanol offer opportunities for formulation and synthesis of more specialized, high-performance products. A thorough evaluation of the performance of each compound in the target application is recommended to justify the selection of the higher-cost alternatives.
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Phenoxyethanol, C8H10O2, CAS No 122-99-6. IndiaMART. [Link]
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Phenoxyethanol Price: Best Rates & Suppliers 2025. Accio. [Link]
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2-Phenoxyethanol. Salus Nutra. [Link]
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4 major applications impacting the future of 2-phenylethanol industry. Global Market Insights Inc. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Glycol Ether Market Size, Share, Analysis and Forecast 2035. ChemAnalyst. [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Techno-Economic Analysis of Large Scale Production of Poly(oxymethylene) Dimethyl Ether Fuels from Methanol in Water-Tolerant Processes. MDPI. [Link]
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phenol cost: Best Prices & Suppliers in 2025. Accio. [Link]
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2-(Benzyloxy)ethanol (622-08-2). Chemchart. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Williamson ether synthesis. ResearchGate. [Link]
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RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. ScienceDirect. [Link]
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PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
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Ethylene Oxide - Oxirane Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Fragrance material review on 2-(4-methylphenoxy)ethanol. PubMed. [Link]
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FULL Technoeconomic analysis of synthesis of ethylene glycol from biomass. ResearchGate. [Link]
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Ullmann's Encyclopedia of Industrial Chemistry. ResearchGate. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutor. [Link]
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The Use of Ethanol in the Perfume Industry. Lab Alley. [Link]
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Fragrance material review on 2-phenoxyethanol. ResearchGate. [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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The Role of Ethyl Alcohol in the Cosmetics Industry: Key Applications and Benefits. Nedstar. [Link]
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Scientific Committee on Consumer Safety SCCS OPINION on Biphenyl-2-ol and Sodium 2-biphenylolate (OPP & SOPP) used in cosme. Public Health - European Commission. [Link]
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Fragrance material review on 2-phenoxyethanol. PubMed. [Link]
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2 Chloroethanol 99 Exports. Zauba. [Link]
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Ethylene Oxide price index. businessanalytiq. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of ETHANOL, 2-(o-BIPHENYLYLOXY)-
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of ETHANOL, 2-(o-BIPHENYLYLOXY)- (CAS No. 7501-02-2). As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically sound guidance.
Hazard Assessment: A Precautionary Approach
A thorough review of available Safety Data Sheets (SDS) for ETHANOL, 2-(o-BIPHENYLYLOXY)- reveals a critical lack of comprehensive hazard and disposal information, with many sections stating "no data available"[1][2]. In the face of incomplete data, a precautionary principle is the most prudent and scientifically defensible course of action. This principle dictates that we treat a substance as potentially hazardous when its environmental and health impacts are not fully known.
Our assessment, therefore, is based on the toxicological profiles of its constituent chemical moieties: the biphenyl group and the ethanol group.
-
Biphenyl Moiety: Biphenyl and its derivatives are known to exhibit toxicity. Concerns include potential liver and kidney damage, and some biphenyl compounds are considered probable human carcinogens.
-
Ethanol Moiety: Ethanol is a flammable liquid and can have toxic effects at certain concentrations[3][4].
Given these potential hazards, ETHANOL, 2-(o-BIPHENYLYLOXY)- should be managed as a hazardous waste to ensure the safety of laboratory personnel and to minimize environmental impact.
Regulatory Framework: Navigating Compliance
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While ETHANOL, 2-(o-BIPHENYLYLOXY)- is not specifically listed as a RCRA hazardous waste, it may exhibit one or more of the characteristics of hazardous waste:
-
Ignitability: Due to the ethanol component.
-
Toxicity: Due to the potential toxicity of the biphenyl moiety.
Therefore, it is imperative to manage this waste stream in accordance with institutional, local, state, and federal hazardous waste regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of ETHANOL, 2-(o-BIPHENYLYLOXY)-, from the point of generation to final removal by a licensed hazardous waste contractor.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for ETHANOL, 2-(o-BIPHENYLYLOXY)- and any materials contaminated with it (e.g., gloves, absorbent pads). The container should be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "ETHANOL, 2-(o-BIPHENYLYLOXY)-". The date on which the first drop of waste is added to the container (the "accumulation start date") must also be clearly marked.
-
Segregation: Do not mix this waste with other waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should be under the control of the laboratory personnel generating the waste.
-
Container Management: Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.
-
Volume Limits: The amount of hazardous waste in an SAA is limited by regulation. Be aware of your institution's specific limits and procedures for transferring full containers.
Step 3: Full Container Management and Removal
-
Notification: Once the waste container is full, or if the accumulation time limit set by your institution is reached, notify your institution's Environmental Health and Safety (EHS) department for pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely. This documentation is crucial for tracking the waste from "cradle to grave" as required by law.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in the regular trash. It must be collected by a licensed hazardous waste disposal company that will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. 3. Contain the spill with an absorbent material (e.g., spill pads, vermiculite). 4. Collect the contaminated absorbent material and place it in the designated hazardous waste container. 5. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and contact your institution's EHS or emergency response team. 3. Prevent entry to the contaminated area. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of ETHANOL, 2-(o-BIPHENYLYLOXY)-.
Conclusion: A Commitment to Safety and Stewardship
The responsible management of laboratory chemicals is a cornerstone of scientific integrity and a shared responsibility. By adhering to these proper disposal procedures for ETHANOL, 2-(o-BIPHENYLYLOXY)-, you are not only ensuring your own safety and that of your colleagues but also demonstrating a commitment to environmental stewardship. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.
References
Sources
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling ETHANOL, 2-(o-BIPHENYLYLOXY)-
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of ETHANOL, 2-(o-BIPHENYLYLOXY)- (CAS 7501-02-2), a compound also known as 2-(2-phenylphenoxy)ethanol. By understanding the inherent hazards and implementing the rigorous personal protective equipment (PPE) protocols outlined below, you can mitigate risks and foster a secure laboratory environment. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower you with the knowledge to work confidently and securely.
Understanding the Hazard Profile: Why PPE is Non-Negotiable
ETHANOL, 2-(o-BIPHENYLYLOXY)- presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. According to available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the critical need for a barrier between the researcher and the chemical. Ingestion, skin or eye contact, and inhalation can all lead to adverse health effects. The subsequent sections will detail the specific PPE required to counter these threats.
The Core Ensemble: Your First Line of Defense
A foundational PPE ensemble is mandatory for any procedure involving ETHANOL, 2-(o-BIPHENYLYLOXY)-. This core setup is designed to prevent accidental exposure through common laboratory mishaps.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
Given the "serious eye irritation" classification, robust eye and face protection is crucial.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum.
-
Best Practice: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield worn over safety goggles is strongly recommended. This provides a more comprehensive barrier against splashes and aerosols.
The causality is clear: the delicate tissues of the eye are highly susceptible to chemical irritants. A direct splash can cause significant pain and long-term damage. The wrap-around design of safety glasses and the full coverage of a face shield provide a physical barrier to prevent such incidents.
Hand Protection: The Imperative of Chemical Resistance
"Causes skin irritation" is a direct call for diligent hand protection. However, not all gloves are created equal. The selection of the appropriate glove material is a critical decision that requires careful consideration of chemical compatibility.
-
Recommended Materials: Nitrile and butyl rubber gloves are generally recommended for their resistance to a broad range of chemicals.
-
Inspection is Key: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.
-
Double Gloving: For extended procedures or when handling larger quantities, wearing two pairs of gloves can provide an additional layer of protection.
-
Immediate Removal upon Contamination: If a glove is splashed, it must be removed immediately, and the hands should be washed thoroughly.
It is imperative to consult the glove manufacturer's specific chemical resistance guides for the most accurate information.
Table 1: General Glove Compatibility (Advisory Only)
| Glove Material | Resistance to Aromatic Ethers/Alcohols | Notes |
| Nitrile | Good to Excellent | A common and effective choice for incidental contact. |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of chemicals. |
| Neoprene | Good | A viable alternative to nitrile. |
| Latex | Fair to Poor | Generally not recommended for handling this class of chemicals. |
| Vinyl (PVC) | Poor | Offers minimal protection and should be avoided. |
Body Protection: Guarding Against Spills and Splashes
To protect against skin contact on other parts of the body, appropriate lab attire is essential.
-
Lab Coat: A flame-resistant lab coat should be worn at all times. The lab coat should be fully buttoned to provide maximum coverage.
-
Full-Length Trousers: Long trousers made of a non-absorbent material are required.
-
Closed-Toe Shoes: Shoes that fully cover the feet are mandatory to protect against spills.
The logic here is to create a complete barrier. A simple spill can easily soak through everyday clothing, leading to prolonged skin contact and irritation.
Respiratory Protection: When and Why it's Necessary
The "may cause respiratory irritation" warning necessitates a careful assessment of the potential for airborne exposure.
-
Engineering Controls as the Primary Defense: The first and most effective line of defense against respiratory exposure is the use of engineering controls. All work with ETHANOL, 2-(o-BIPHENYLYLOXY)- should be conducted in a properly functioning chemical fume hood.[2]
-
When Respiratory Protection is Required: In the rare event that work must be performed outside of a fume hood, or if there is a potential for generating significant aerosols or dusts, respiratory protection is mandatory.
-
Selecting the Right Respirator: The choice of respirator depends on the concentration of the airborne contaminant. A risk assessment should be performed by a qualified safety professional to determine the appropriate level of protection.
-
For lower concentrations: An air-purifying respirator (APR) with organic vapor cartridges may be sufficient.
-
For higher or unknown concentrations: A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) may be necessary.
-
The rationale for this tiered approach is to match the level of protection to the level of risk. A fume hood actively removes contaminants from the breathing zone, while respirators provide a personal barrier when engineering controls are not feasible.
Diagram: PPE Selection Workflow for ETHANOL, 2-(o-BIPHENYLYLOXY)-
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal procedures are essential to prevent environmental contamination and delayed exposure.
Decontamination
-
Equipment: All laboratory equipment that has come into contact with ETHANOL, 2-(o-BIPHENYLYLOXY)- should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.
-
Work Surfaces: Work areas should be wiped down with a suitable solvent and then cleaned with soap and water.
-
Personal Decontamination: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. If eye contact occurs, flush the eyes with water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
ETHANOL, 2-(o-BIPHENYLYLOXY)- and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "ETHANOL, 2-(o-BIPHENYLYLOXY)-".
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Under no circumstances should this chemical be poured down the drain.[3]
Conclusion: A Culture of Safety
The safe handling of ETHANOL, 2-(o-BIPHENYLYLOXY)- is not merely about following a set of rules, but about cultivating a deep-seated culture of safety. By understanding the "why" behind each PPE recommendation and disposal guideline, you empower yourself to make informed decisions that protect you, your colleagues, and your research. This guide serves as a foundational resource, but it is the responsibility of every scientist to remain vigilant, to continually assess risks, and to prioritize safety above all else.
References
-
3M. Respirator Selection Guide. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
University of California, Santa Barbara. Ethanol - Standard Operating Procedure. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

